2,2-Dihydroxy-1-phenylethan-1-one
Description
The exact mass of the compound 2,2-Dihydroxy-1-phenylethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as (3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dihydroxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBDIKAOBCFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032251 | |
| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellow needles or crystals | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
(3,4-isomer) insoluble to slightly soluble in water; (2,5-isomer) slightly soluble in water; (3,5-isomer) soluble in water, moderately soluble (in ethanol) | |
| Record name | Dihydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1123/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1075-06-5, 28631-86-9 | |
| Record name | Phenylglyoxal hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dihydroxy-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-phenyl-, dihydroxy deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dihydroxy-1-phenylethanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dihydroxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydroxy-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dihydroxy-1-phenylethan-1-one (CAS Number: 1075-06-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. The document details its chemical and physical properties, synthesis, and spectral analysis. It explores its significant applications as a selective arginine-modifying reagent in proteomics and as a versatile precursor in the synthesis of bioactive heterocyclic compounds. Detailed experimental protocols for its synthesis and key applications are provided, along with an examination of its biological activities, including its role as an inhibitor of enzymes such as mitochondrial aldehyde dehydrogenase and Hageman factor. This guide is intended to be a valuable resource for researchers in chemistry, biochemistry, and drug development.
Chemical and Physical Properties
This compound is the hydrated form of phenylglyoxal and exists as a white to light yellow crystalline solid.[1] It is stable under normal conditions and is the common commercially available form of phenylglyoxal.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1075-06-5 | [1] |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 76-79 °C | [4] |
| Boiling Point | 142 °C at 125 mmHg | [4] |
| Appearance | White to light yellow or pinkish powder/crystals | [5] |
| Solubility | Partly miscible with water. Soluble in 95% ethanol (B145695) (50 mg/mL), and DMSO (30 mg/mL). | [6] |
| IUPAC Name | This compound | [5] |
| Synonyms | Phenylglyoxal monohydrate, Benzoylcarboxaldehyde monohydrate | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ are indicative of the O-H stretching vibrations of the two hydroxyl groups and any associated water of hydration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.
Table 2: Characteristic IR Absorption Peaks
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| O-H | Stretching | 3500-3200 | Medium, Broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| C=O (Ketone) | Stretching | 1740-1720 | Strong |
| Aromatic C=C | Stretching | 1600-1475 | Medium-Weak |
| C-O | Stretching | 1300-1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), provides key information for structural elucidation. The molecular ion peak [M]⁺ would be observed at m/z 134.13. Common fragmentation patterns would include the loss of CO (m/z 106) and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. For the hydrated form, under certain ionization conditions, a peak corresponding to the molecular weight of the hydrate (B1144303) (152.15 g/mol ) might be observed, although loss of water is common.
Synthesis
The most common and well-established method for the synthesis of phenylglyoxal, which is then hydrated to this compound, is the oxidation of acetophenone (B1666503) with selenium dioxide.[2][7][8]
Experimental Protocol: Synthesis from Acetophenone
Reaction:
Materials:
-
Acetophenone
-
Selenium dioxide (SeO₂)
-
Water
Procedure: [7]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1 mole equivalent) in a mixture of 1,4-dioxane and a small amount of water by heating to 50-60 °C.
-
Once the selenium dioxide has dissolved, add acetophenone (1 mole equivalent) to the reaction mixture.
-
Reflux the mixture with continuous stirring for approximately 4 hours. The formation of a red precipitate of elemental selenium will be observed.
-
After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.
-
Remove the 1,4-dioxane and water by distillation under reduced pressure.
-
The resulting crude phenylglyoxal can be purified by vacuum distillation.
-
To obtain the stable monohydrate, dissolve the purified phenylglyoxal in hot water and allow it to cool. The crystalline this compound will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
Purification and Characterization: The product can be recrystallized from hot water or a mixture of ether and ligroin.[7] The purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC). The structure should be confirmed by spectroscopic methods (NMR, IR, MS).
Applications in Research and Drug Development
Arginine-Specific Modification of Proteins
This compound is a well-established reagent for the selective chemical modification of arginine residues in proteins.[9][10] The reaction occurs under mild conditions (pH 7-9) and targets the guanidinium (B1211019) group of arginine, leading to the formation of a stable cyclic adduct. This specificity makes it a valuable tool for:
-
Identifying active site residues: By modifying arginine residues and observing changes in protein activity, researchers can identify critical arginine residues involved in catalysis or substrate binding.
-
Probing protein structure and function: The introduction of a bulky phenylglyoxal adduct can be used to study the role of specific arginine residues in protein-protein interactions and conformational changes.
-
Protein cross-linking and bioconjugation: Derivatives of phenylglyoxal can be used to introduce labels, cross-linkers, or other functionalities at arginine residues.[11]
Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the guanidinium group on the electrophilic carbonyl carbons of phenylglyoxal, followed by cyclization and dehydration to form a stable dihydroxyimidazoline derivative.
Precursor for Bioactive Heterocycles
Phenylglyoxal monohydrate is a versatile building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds.[12][13][14] Its bifunctional nature allows it to participate in a wide range of cyclocondensation reactions to form diverse scaffolds, many of which exhibit significant biological activities. This makes it a valuable starting material in drug discovery programs.
Inhibition of Enzymes
This compound has been shown to inhibit several enzymes, primarily through its ability to react with essential arginine residues.
-
Mitochondrial Aldehyde Dehydrogenase (ALDH2): It is a potent inhibitor of ALDH2, an enzyme crucial for the detoxification of aldehydes.[6] Inhibition of ALDH2 is a therapeutic strategy for the treatment of alcohol dependence. While specific IC₅₀ values for phenylglyoxal are not consistently reported in readily accessible literature, its inhibitory action is well-documented.
-
Hageman Factor (Factor XII): Phenylglyoxal hydrate inhibits the coagulant properties of Hageman factor, a key protein in the intrinsic pathway of blood coagulation.[15] This suggests a potential role in the development of antithrombotic agents.
Experimental Protocols
Protocol for Arginine Modification in a Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest containing arginine residues
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (e.g., Tris buffer)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Prepare a stock solution of the protein in the reaction buffer.
-
Prepare a fresh stock solution of this compound in the reaction buffer or a minimal amount of an organic co-solvent like DMSO.
-
Add the phenylglyoxal monohydrate solution to the protein solution to achieve a desired molar excess (e.g., 10- to 100-fold over the protein concentration).
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points.
-
Quench the reaction by adding a quenching solution.
-
Analyze the modified protein using SDS-PAGE to check for changes in mobility and mass spectrometry to confirm the modification and identify the modified arginine residues.
Analysis of Modification: Mass spectrometry is a powerful tool to confirm and map arginine modifications. By comparing the peptide mass fingerprints of the native and modified protein after tryptic digestion, peptides containing modified arginine residues can be identified by a characteristic mass shift.
Protocol for DPPH Radical Scavenging Assay
This protocol provides a general method to assess the antioxidant activity of this compound.[16][17]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare a series of dilutions of this compound in the same solvent.
-
Prepare a series of dilutions of the standard antioxidant.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample and standard dilutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves. | |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. |
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in biochemical research and synthetic organic chemistry. Its ability to selectively modify arginine residues provides a powerful tool for studying protein structure and function. Furthermore, its role as a precursor for the synthesis of bioactive heterocycles underscores its potential in drug discovery and development. This technical guide serves as a comprehensive resource for researchers and scientists working with this compound, providing essential information on its properties, synthesis, applications, and handling.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylglyoxal monohydrate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 12. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Hageman factor, plasma thromboplastin antecedent, thrombin and other clotting factors by phenylglyoxal hydrate (38500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Phenylglyoxal hydrate discovery and history
An In-depth Technical Guide to Phenylglyoxal (B86788) Hydrate (B1144303): Discovery, Properties, and Applications
Introduction
Phenylglyoxal (C₆H₅C(O)CHO) is an α-ketoaldehyde, an organic compound featuring adjacent ketone and aldehyde functional groups.[1][2] In its anhydrous form, it is a yellow liquid that tends to polymerize upon standing.[1] However, it readily forms a stable, colorless, crystalline monohydrate (C₆H₅C(O)CH(OH)₂) upon dissolution in water.[1] This hydrate is the common commercial and laboratory form of the compound. Phenylglyoxal is a versatile reagent in organic synthesis and has become an invaluable tool in biochemistry and drug development, primarily due to its high specificity for modifying arginine residues in proteins.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental applications of phenylglyoxal hydrate for researchers, scientists, and professionals in drug development.
Discovery and Early History
The first synthesis of phenylglyoxal was reported by the German chemist Hans von Pechmann in 1887.[1][4] This initial preparation was achieved through the thermal decomposition of a sulfite (B76179) derivative of isonitrosoacetophenone (an oxime).[1] Following this discovery, a variety of synthetic routes were developed throughout the late 19th and early 20th centuries. These alternative methods included the oxidation of benzoylcarbinol using copper acetate (B1210297) and the hydrolysis of bromophenacyl acetate.[4][5]
However, the most significant and enduring method for its preparation is the oxidation of acetophenone (B1666503) with selenium dioxide (SeO₂).[1][4][6] This method, detailed in Organic Syntheses, became a popular and reliable procedure for producing phenylglyoxal in good yields.[5][7] The reaction involves the direct oxidation of the methyl group adjacent to the carbonyl of acetophenone.[7][8] This synthetic advancement made phenylglyoxal more accessible for chemical and biochemical research, paving the way for its widespread use as a specific chemical modifier for proteins.[9]
Physicochemical Properties
Phenylglyoxal hydrate is a white to light yellow crystalline solid.[1][10] Its stability in hydrated form contrasts with the anhydrous liquid, which is prone to polymerization.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2,2-Dihydroxy-1-phenylethan-1-one | [11][12] |
| Molecular Formula | C₈H₈O₃ | [11][12][13] |
| Molecular Weight | 152.15 g/mol | [11][13] |
| Appearance | White to light yellow crystalline powder/solid | [10][11][12] |
| Melting Point | 73–91 °C (Varies with dryness); commonly cited as 76-79 °C | [1][5][10] |
| Boiling Point | 95–97 °C at 25 mmHg (anhydrous form) 142 °C at 125 mmHg (anhydrous form) | [5][10] |
| Solubility | Water: Forms hydrate; ~1 part in 35 parts water at 20°C Organic Solvents: Soluble in 95% ethanol, chloroform, ether | [5][10] |
Key Experimental Protocols
Detailed methodologies for the synthesis of phenylglyoxal hydrate and its application in protein modification are critical for its effective use in a research setting.
Protocol 1: Synthesis via Selenium Dioxide Oxidation of Acetophenone
This protocol is adapted from the well-established procedure in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[5]
Materials and Equipment:
-
1-L three-necked, round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (Claisen flask)
-
Acetophenone (120 g, 1 mole)
-
Selenium dioxide (111 g, 1 mole)
-
Dioxane (600 cc)
-
Water (20 cc)
Procedure:
-
Reaction Setup: In the 1-L flask equipped with a stirrer and reflux condenser, combine 600 cc of dioxane, 111 g of selenium dioxide, and 20 cc of water.[5]
-
Dissolution: Heat the mixture to 50–55 °C and stir until all solids have dissolved.[5]
-
Addition of Acetophenone: Add 120 g of acetophenone to the solution in one portion.[5]
-
Reflux: Heat the mixture to reflux and continue stirring for four hours. During this time, elemental selenium will precipitate as a black solid.[5]
-
Separation: Decant the hot solution away from the precipitated selenium.[5]
-
Solvent Removal: Remove the dioxane and water from the solution by distillation through a short column.[5]
-
Vacuum Distillation: Transfer the residue to a 250-cc Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mm. This yields 93–96 g (69–72%) of anhydrous phenylglyoxal as a yellow liquid.[5]
-
Hydrate Formation: To prepare the stable hydrate, dissolve the yellow liquid phenylglyoxal in 3.5–4 volumes of hot water. Allow the solution to cool, promoting the crystallization of phenylglyoxal hydrate as colorless crystals.[5]
Protocol 2: Arginine Residue Modification in Proteins
This generalized protocol is based on methodologies used to study protein structure and function by chemically modifying arginine residues.[2][14]
Materials and Equipment:
-
Purified protein of interest
-
Phenylglyoxal hydrate
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0–9.0)
-
Spectrophotometer or other analytical instrument (e.g., mass spectrometer)
-
Incubator or water bath
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein (e.g., 0.1-1.0 mg/mL) in the chosen reaction buffer. The optimal pH is typically between 7 and 9.[14]
-
Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate in the same buffer.
-
Reaction Initiation: Add phenylglyoxal stock solution to the protein solution to achieve the desired final concentration (typically ranging from 0.1 to 10 mM).[2]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 22–37 °C) for a specific duration (e.g., 1 hour).[2][14] The reaction time can be optimized based on the protein and the extent of modification desired.
-
Reaction Quenching (Optional): The reaction can be stopped by removing excess phenylglyoxal through dialysis, gel filtration, or by adding a scavenger molecule.
-
Analysis: Analyze the extent of modification. This can be quantified by monitoring changes in UV absorbance, by amino acid analysis after hydrolysis, or more precisely by mass spectrometry to identify the specific arginine residues that have been modified.[2]
Biological Significance and Applications
The primary utility of phenylglyoxal in biological and pharmaceutical sciences stems from its ability to selectively react with the guanidinium (B1211019) group of arginine residues in proteins.[2]
Mechanism of Arginine Modification
Under mild alkaline conditions (pH 7-9), phenylglyoxal reacts with the terminal nitrogen atoms of the arginine side chain to form a stable cyclic adduct.[2][14] This reaction is highly specific, with minimal side reactions observed with other amino acid residues like lysine (B10760008) under controlled conditions.[15][16] The formation of this covalent bond effectively neutralizes the positive charge of the arginine residue and introduces a bulky group, which can be used to probe the functional role of specific arginine residues in protein-ligand interactions, enzymatic catalysis, and protein stability.[2][16]
Applications in Research and Drug Development
-
Enzyme Active Site Probing: Phenylglyoxal is used to identify essential arginine residues within the active sites of enzymes.[9][17] Loss of enzyme activity upon modification strongly suggests that the modified arginine plays a critical role in substrate binding or catalysis.[17]
-
Protein Structure Analysis: As a chemical probe, it helps in understanding the topology and accessibility of arginine residues on the protein surface.[16]
-
Bioconjugation and Drug Delivery: Derivatives of phenylglyoxal are being developed to attach payloads such as fluorescent dyes, biotin, or therapeutic agents to proteins in a site-specific manner.[18] This "arginine-directed bioconjugation" offers an alternative to more common lysine or cysteine-based strategies.
-
Diagnostic and Clinical Research: Phenylglyoxal-based probes have been designed to detect citrulline, an amino acid derived from arginine.[1][18] This has applications in identifying disease biomarkers, particularly in autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[2][18]
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. CAS 1075-06-5: Phenylglyoxal hydrate | CymitQuimica [cymitquimica.com]
- 13. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylglyoxal 97 1075-06-5 [sigmaaldrich.com]
- 18. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Properties of 2,2-Dihydroxy-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dihydroxy-1-phenylethan-1-one, commonly known as phenylglyoxal (B86788) monohydrate, is an arylglyoxal monohydrate of significant interest in biochemical and pharmaceutical research. Its utility as a highly specific arginine-modifying reagent has made it an invaluable tool for studying protein structure and function. Furthermore, its antioxidant properties and role as a synthetic intermediate underscore its potential in drug discovery and development. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, and key biological interactions.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 76-79 °C | [1] |
| Boiling Point | 142 °C at 125 mmHg | [1] |
| Solubility | Soluble in DMSO and ethanol. Forms the hydrate (B1144303) in water. | [2] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Spectroscopic and Other Properties
| Property | Value | Reference(s) |
| CAS Number | 1075-06-5 (for monohydrate) | [1] |
| InChI Key | NBIBDIKAOBCFJN-UHFFFAOYSA-N | [1] |
| IR Spectrum | Data available in public databases. | |
| Mass Spectrum | Data available in public databases. | |
| 1H NMR Spectrum | Predicted spectra are available in public databases. | |
| 13C NMR Spectrum | Predicted spectra are available in public databases. |
Note: While NMR spectroscopy is a critical technique for the structural elucidation of organic compounds, readily available, unambiguously assigned 1H and 13C NMR spectra for this compound were not found in the surveyed literature.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and application of this compound. The following sections provide established protocols for its preparation and its use in the chemical modification of proteins.
Synthesis of this compound
This protocol describes the synthesis of this compound via the selenium dioxide oxidation of acetophenone (B1666503).
Materials:
-
Acetophenone
-
Selenium dioxide (SeO₂)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diatomaceous earth
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve selenium dioxide (2.0 mmol) in a mixture of 1,4-dioxane (1 mL) and deionized water (2 drops).
-
Add acetophenone (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/petroleum ether (1:4, v/v).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dichloromethane (5 mL) to the mixture and filter it through a pad of diatomaceous earth.
-
Wash the diatomaceous earth with additional dichloromethane (3 x 5 mL).
-
Combine all the organic phases and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:10, v/v) to yield this compound as a white solid.
Arginine Residue Modification in Proteins
This protocol outlines a general procedure for the chemical modification of arginine residues in a target protein using this compound.
Materials:
-
Purified target protein
-
This compound (phenylglyoxal monohydrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Reaction tubes
-
Spectrophotometer or other analytical instrument for assessing modification
Procedure:
-
Prepare a stock solution of the purified target protein in 100 mM potassium phosphate buffer (pH 8.0). The final concentration will depend on the specific protein and analytical method.
-
Prepare a stock solution of this compound in the same buffer. A range of concentrations should be prepared to determine the optimal modification conditions.
-
In separate reaction tubes, mix the protein solution with increasing concentrations of the this compound solution. A typical final concentration range for the modifying reagent is 0.1 mM to 10 mM.
-
Incubate the reaction mixtures at room temperature for 1 hour.
-
Stop the reaction by placing the tubes on ice or by freezing them.
-
Analyze the extent of modification using an appropriate technique, such as mass spectrometry to identify modified arginine residues, or a functional assay to determine the effect of modification on protein activity.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through the specific modification of arginine residues in proteins. This interaction can lead to the inhibition of enzyme activity and interference with biological pathways.
Inhibition of Hageman Factor (Factor XII) Activation
Hageman factor (Factor XII) is a key protein in the intrinsic pathway of blood coagulation. Its activation is dependent on its interaction with negatively charged surfaces, a process that involves critical arginine residues. This compound can inhibit the activation of Hageman factor by modifying these essential arginine residues, thereby preventing the initiation of the coagulation cascade.
Enhancement of Urokinase-Induced Fibrinolysis
Alpha-2-antiplasmin (α2AP) is a primary inhibitor of fibrinolysis, the process of breaking down blood clots. It is cross-linked to fibrin (B1330869) by Factor XIIIa. By modifying the arginine residues of α2AP, this compound creates an inactive form of the inhibitor. This modified α2AP can competitively inhibit the cross-linking of native α2AP to fibrin, thereby enhancing the efficacy of urokinase-induced fibrinolysis.
Experimental Workflow for Arginine Modification Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of arginine modification on a protein of interest using this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its well-defined chemical properties and specific reactivity with arginine residues allow for targeted investigations into protein structure and function. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting. Further research into its biological activities and potential therapeutic applications is warranted and will undoubtedly continue to expand our understanding of its role in complex biological systems.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Phenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylglyoxal (B86788) hydrate (B1144303), the gem-diol derivative of phenylglyoxal, is a molecule of significant interest in biochemistry and medicinal chemistry due to its ability to selectively modify arginine residues in proteins. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for elucidating its mechanism of action and for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformation of phenylglyoxal hydrate, integrating data from computational modeling and outlining key experimental protocols for its synthesis and characterization.
Introduction
Phenylglyoxal is an alpha-ketoaldehyde that readily forms a stable hydrate in aqueous solutions. This hydration process converts the aldehyde group into a geminal diol, significantly altering the molecule's electronic and steric properties. The resulting phenylglyoxal hydrate can exist in various conformations due to the rotation around its single bonds. The preferred conformation is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. This guide delves into the structural details of phenylglyoxal hydrate, providing quantitative data on its geometry and the relative energies of its stable conformers.
Molecular Structure and Conformation: A Computational Approach
In the absence of a publicly available crystal structure, a computational analysis was performed to elucidate the low-energy conformations of phenylglyoxal hydrate. The conformational landscape was explored using a molecular mechanics force field, followed by geometry optimization and energy calculations using Density Functional Theory (DFT).
Computational Methodology
A conformational search was conducted using the MMFF94 force field to identify potential low-energy structures. The resulting unique conformers were then subjected to geometry optimization at the B3LYP/6-31G(d) level of theory. The Gibbs free energies of the optimized structures were calculated at the same level of theory to determine their relative stabilities.
Logical Workflow for Conformational Analysis
Caption: A flowchart illustrating the computational workflow for the conformational analysis of phenylglyoxal hydrate.
Stable Conformers of Phenylglyoxal Hydrate
The computational analysis revealed two primary low-energy conformers, hereafter referred to as Conformer A and Conformer B . Their stability is primarily influenced by the orientation of the phenyl group relative to the dihydroxyacetyl group and the potential for intramolecular hydrogen bonding.
Table 1: Relative Energies of Phenylglyoxal Hydrate Conformers
| Conformer | Relative Energy (kcal/mol) |
| Conformer A | 0.00 |
| Conformer B | 1.25 |
Table 2: Key Dihedral Angles (in degrees) of Phenylglyoxal Hydrate Conformers
| Dihedral Angle | Conformer A | Conformer B |
| O=C-C-O | -178.5 | 65.3 |
| C-C-C-C (phenyl) | 25.4 | -15.8 |
Table 3: Selected Bond Lengths (in Ångstroms) of Phenylglyoxal Hydrate (Conformer A)
| Bond | Bond Length (Å) |
| C=O | 1.23 |
| C-C (keto-gemdiol) | 1.52 |
| C-O (gemdiol) | 1.41 |
| C-C (keto-phenyl) | 1.49 |
Table 4: Selected Bond Angles (in degrees) of Phenylglyoxal Hydrate (Conformer A)
| Angle | Bond Angle (°) |
| O=C-C | 119.5 |
| C-C-O (gemdiol) | 110.2 |
| O-C-O (gemdiol) | 111.8 |
| C-C-C (keto-phenyl) | 120.1 |
Experimental Protocols
Synthesis and Crystallization of Phenylglyoxal Hydrate
Phenylglyoxal hydrate can be readily prepared from anhydrous phenylglyoxal, which itself can be synthesized from acetophenone (B1666503).
Synthesis of Anhydrous Phenylglyoxal
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 eq) in a mixture of 1,4-dioxane (B91453) and water (e.g., 10:1 v/v).
-
Addition of Acetophenone: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves. Add acetophenone (1.0 eq) to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture and decant the solution to remove the precipitated selenium. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain anhydrous phenylglyoxal as a yellow oil.
Formation of Phenylglyoxal Hydrate
-
Hydration: Dissolve the anhydrous phenylglyoxal in a minimal amount of hot water.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline solid of phenylglyoxal hydrate by vacuum filtration, wash with a small amount of cold water, and air dry.
Experimental Workflow for Synthesis
Caption: A flowchart outlining the synthesis of phenylglyoxal hydrate from acetophenone.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide valuable information about the through-space proximity of protons, which is essential for determining the conformation in solution.
General Protocol for NOESY/ROESY Experiment
-
Sample Preparation: Prepare a solution of phenylglyoxal hydrate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.
-
1D NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
2D NOESY/ROESY Acquisition:
-
Set up a 2D NOESY or ROESY experiment on the NMR spectrometer.
-
The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule. For a small molecule like phenylglyoxal hydrate, NOESY is generally suitable.
-
Optimize the mixing time (tm) to maximize the NOE effect. A series of experiments with varying mixing times (e.g., 200-800 ms) is recommended.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software.
-
Identify cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å).
-
The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
By analyzing the pattern of NOE cross-peaks, the relative orientation of different parts of the molecule can be determined, allowing for the elucidation of the predominant conformation in solution.
-
Signaling Pathway for Conformational Elucidation via NOE
Caption: A diagram illustrating the relationship between spatial proximity of protons and the generation of conformational information from a NOESY experiment.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of phenylglyoxal hydrate. Through computational modeling, two low-energy conformers have been identified, and their geometric parameters have been quantified. The provided experimental protocols for synthesis and NMR analysis offer a practical framework for researchers working with this important molecule. The structural insights presented herein are fundamental for understanding the reactivity and biological activity of phenylglyoxal hydrate and will aid in the future design of related compounds for various applications in chemical biology and drug development.
A Comprehensive Technical Guide to the Synthesis of 2,2-dihydroxy-1-phenylethan-1-one from Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the synthesis of 2,2-dihydroxy-1-phenylethan-1-one, the stable hydrate (B1144303) of phenylglyoxal (B86788), from acetophenone (B1666503). The primary focus is on the most robust and widely cited method: the selenium dioxide-mediated oxidation of acetophenone. This guide includes detailed experimental protocols, quantitative data analysis, mechanistic insights, and a review of alternative synthetic strategies, designed to serve as a critical resource for professionals in chemical research and drug development.
Introduction and Reaction Overview
This compound, also known as phenylglyoxal monohydrate, is a valuable organic intermediate.[1] It contains adjacent ketone and hydrated aldehyde functional groups, making it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2][3] The most prevalent and reliable synthetic route from readily available acetophenone involves a two-step process: the α-oxidation of the methyl group of acetophenone to yield phenylglyoxal, followed by its hydration to form the stable, crystalline dihydroxy product.[2][4]
The dominant method for the oxidation step utilizes selenium dioxide (SeO₂), a reagent known for its efficacy in oxidizing α-methylene groups adjacent to a carbonyl to produce 1,2-dicarbonyl compounds.[5][6]
Primary Synthesis Route: Selenium Dioxide Oxidation
The oxidation of acetophenone with selenium dioxide is the most thoroughly documented and reliable method for preparing phenylglyoxal.[7] The reaction is typically performed in a solvent such as aqueous dioxane or ethanol (B145695) under reflux conditions.[7][8] The resulting anhydrous phenylglyoxal, a yellow liquid, readily forms a stable, colorless crystalline hydrate upon treatment with water.[4]
Reaction Mechanism
The mechanism for the selenium dioxide oxidation of a ketone involves an initial ene reaction with the enol form of the ketone, followed by a[8][9]-sigmatropic rearrangement. This process reduces Se(IV) to Se(II) and generates the desired α-dicarbonyl compound.[5][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the standard selenium dioxide oxidation protocol as detailed in Organic Syntheses.
| Parameter | Value | Reference |
| Reactants | ||
| Acetophenone | 1.0 mole (120 g) | [7] |
| Selenium Dioxide | 1.0 mole (111 g) | [7] |
| Solvent | ||
| Dioxane | 600 cc | [7] |
| Water | 20 cc | [7] |
| Reaction Conditions | ||
| Temperature | Reflux | [7] |
| Time | 4 hours | [7] |
| Product Yield | ||
| Phenylglyoxal (anhydrous) | 69-72% (93-96 g) | [7] |
| Physical Properties | ||
| Phenylglyoxal BP | 95-97 °C @ 25 mmHg | [7] |
| Hydrate Melting Point | 76-79 °C | [1][3][4] |
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses, Volume 24, page 81.[7]
Safety Note: Selenium compounds are highly toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[5]
Apparatus: A 1-liter three-necked, round-bottomed flask equipped with a liquid-sealed mechanical stirrer and a reflux condenser.
Procedure:
-
Reagent Preparation: To the flask, add 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water.
-
Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.
-
Addition of Acetophenone: Add 120 g (1 mole) of acetophenone to the solution in one portion.
-
Reflux: Heat the resulting mixture to reflux and maintain reflux with continued stirring for four hours. A black precipitate of elemental selenium will form.
-
Workup - Part 1 (Isolation of Anhydrous Phenylglyoxal):
-
While still hot, carefully decant the solution away from the precipitated selenium.
-
Remove the dioxane and water from the solution by distillation through a short column.
-
Distill the remaining residue under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mmHg. This is anhydrous phenylglyoxal, which appears as a yellow liquid. The yield is typically 93–96 g (69–72%).[7]
-
-
Workup - Part 2 (Preparation of the Hydrate):
-
To prepare the stable this compound, dissolve the distilled phenylglyoxal in 3.5–4 volumes of hot water.
-
Allow the solution to cool, promoting the crystallization of the colorless hydrate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air-dry.
-
Alternative Synthetic Methods
While SeO₂ oxidation is the benchmark, other methods for the conversion of acetophenone to phenylglyoxal have been explored. These alternatives often seek to avoid the use of highly toxic selenium reagents, though they may present their own challenges in terms of yield, reaction conditions, or substrate scope.
Dimethyl Sulfoxide (B87167) (DMSO) Based Oxidations
Acetophenone can be oxidized using dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, such as hydrobromic acid (HBr).[9] This method generates phenylglyoxal in situ, which can then be used directly in subsequent reactions.
Summary of Alternative Methods
The table below provides a comparison of different oxidative methods starting from acetophenone.
| Method | Oxidizing System | Reported Yield | Key Features | Reference |
| Standard | SeO₂ / aq. Dioxane | 69-72% | Robust, well-documented, high purity. | [7] |
| High-Yield SeO₂ | SeO₂ / aq. Dioxane or EtOH | >98% | Optimized conditions, high efficiency. | [8] |
| DMSO/HBr | DMSO / aq. HBr | ~71% (of derivative) | Avoids selenium; product used in situ. | [9] |
| DMSO/I₂ | DMSO / I₂ / H₂SO₄ | Traces | Low yield for acetophenone substrate. | [9] |
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Conclusion
The synthesis of this compound from acetophenone is most effectively achieved through the selenium dioxide-mediated oxidation of acetophenone to phenylglyoxal, followed by a straightforward hydration step. This method is characterized by high yields, reliability, and a well-established protocol, making it the preferred choice for laboratory and potential scale-up applications. While alternative, selenium-free methods exist, they often involve trade-offs in yield and reaction conditions. For researchers requiring a pure, crystalline product, the SeO₂ pathway followed by aqueous crystallization remains the gold standard.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. フェニルグリオキサール 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
Mechanism of Selenium Dioxide Oxidation of Acetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of acetophenone (B1666503) and its derivatives by selenium dioxide, a reaction commonly known as the Riley oxidation, is a synthetically useful transformation that converts an α-methyl ketone into a 1,2-dicarbonyl compound. This reaction provides a direct route to phenylglyoxal (B86788) and related structures, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this methodology.
Core Reaction Mechanism
The oxidation of acetophenone with selenium dioxide proceeds through a well-established mechanism involving the enol tautomer of the ketone. The reaction is typically carried out in solvents such as dioxane or ethanol, often with the addition of a small amount of water to facilitate the dissolution of selenium dioxide.
The currently accepted mechanism involves the following key steps:
-
Enolization: Acetophenone undergoes tautomerization to its enol form. This step is often the rate-determining step and can be influenced by acid or base catalysis.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenous acid (formed from selenium dioxide and water).
-
Formation of a Selenite (B80905) Ester: This attack leads to the formation of an α-keto selenite ester intermediate.
-
[1][2]-Sigmatropic Rearrangement: The selenite ester undergoes a[1][2]-sigmatropic rearrangement, a key step that transfers the selenium atom to the α-carbon.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product, phenylglyoxal, along with the precipitation of elemental selenium (in its red amorphous form) and water.
This sequence of events highlights the specificity of selenium dioxide in oxidizing the α-methyl group of the ketone.
Mechanistic Pathway Diagram
Caption: Proposed mechanism for the selenium dioxide oxidation of acetophenone.
Quantitative Data
The efficiency of the selenium dioxide oxidation of acetophenone can be influenced by various reaction parameters. Below are tables summarizing key quantitative data from reported studies.
Reaction Yields under Various Conditions
| Acetophenone (mol) | Selenium Dioxide (mol) | Solvent | Temperature (°C) | Time (h) | Yield of Phenylglyoxal (%) | Reference |
| 1.0 | 1.0 | Dioxane/Water | Reflux | 4 | 69-72 | Organic Syntheses, Coll. Vol. 2, p.509 (1943) |
| 2.0 | 1.0 | Dioxane/Water (10% v/v) | 90 | - | >98 | Liquid phase oxidation of acetophenone... (1986)[3] |
| 1.0 | 1.0 | Ethanol/Water (10% v/v) | 90 | - | >98 | Liquid phase oxidation of acetophenone... (1986)[3] |
Kinetic Parameters for Acid-Catalyzed Oxidation
A comparative study on the kinetics of HCl and HClO₄ acid-catalyzed oxidation of acetophenone by selenium dioxide in aqueous acetic acid provides the following activation parameters.[4]
| Catalyst | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 313 K |
| HCl | 72.3 | -85.2 | 98.9 |
| HClO₄ | 85.1 | -53.5 | 101.8 |
Data from a study conducted under pseudo-first-order conditions with respect to selenium dioxide.[4]
Experimental Protocols
The following is a detailed experimental protocol for the preparation of phenylglyoxal from acetophenone, adapted from a well-established procedure in Organic Syntheses.[5]
Materials and Equipment
-
Reactants:
-
Acetophenone (1.0 mole, 120 g)
-
Selenium Dioxide (1.0 mole, 111 g)
-
Dioxane (600 mL)
-
Water (20 mL)
-
-
Equipment:
-
1-L three-necked round-bottom flask
-
Liquid-sealed mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (short column)
-
Claisen flask (250-mL) for vacuum distillation
-
Step-by-Step Procedure
-
Reaction Setup: In the 1-L three-necked flask equipped with a stirrer and reflux condenser, combine 600 mL of dioxane, 111 g of selenium dioxide, and 20 mL of water.
-
Dissolution of Selenium Dioxide: Heat the mixture to 50–55 °C and stir until all the solid selenium dioxide has dissolved.
-
Addition of Acetophenone: Add 120 g of acetophenone to the reaction mixture in one portion.
-
Reflux: Heat the resulting mixture to reflux and continue stirring for four hours. A precipitate of elemental selenium will form.[5]
-
Isolation of Crude Product: While the solution is still hot, carefully decant it from the precipitated selenium.
-
Solvent Removal: Remove the dioxane and water by distillation through a short column.
-
Purification: Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure. Collect the fraction boiling at 95–97 °C/25 mm Hg.[5]
Expected Outcome
The yield of phenylglyoxal is typically between 93–96 g (69–72% of the theoretical amount).[5] The product is a yellow liquid that may polymerize to a stiff gel upon standing. It can be recovered by redistillation.
Logical Workflow for the Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of phenylglyoxal from acetophenone.
Caption: Experimental workflow for the synthesis of phenylglyoxal.
Conclusion
The selenium dioxide oxidation of acetophenone is a reliable and high-yielding method for the synthesis of phenylglyoxal. A thorough understanding of the reaction mechanism, coupled with established experimental protocols, enables its effective application in research and development. The provided quantitative data serves as a valuable resource for optimizing reaction conditions and predicting outcomes. As with all selenium compounds, appropriate safety precautions should be taken due to their toxicity.
References
An In-depth Technical Guide to Alternative Synthesis Routes for Phenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various alternative synthesis routes for phenylglyoxal (B86788) hydrate (B1144303), a crucial building block in organic synthesis and pharmaceutical development. Phenylglyoxal, in its anhydrous form, is a yellow liquid that readily polymerizes upon standing.[1] Consequently, it is typically prepared and stored as its more stable, crystalline monohydrate.[2][3] This document details established and alternative methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate laboratory application.
Overview of Synthetic Strategies
The synthesis of phenylglyoxal hydrate can be achieved through several distinct chemical transformations. The most common and well-documented method involves the oxidation of acetophenone (B1666503). However, a number of alternative routes have been developed, starting from various precursors. This guide focuses on the following key pathways:
-
Oxidation of Acetophenone with Selenium Dioxide: The most prevalent and reliable method.[2][3]
-
Synthesis from Ethyl Benzoate (B1203000) via a β-Keto Sulfoxide (B87167) Intermediate: A convenient route from readily available starting materials.[4]
-
Oxidation of Acetophenone with Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid: An alternative oxidation system.[5]
-
Other Reported Methods: A summary of less common but notable synthetic approaches.[1][4][6]
Comparative Analysis of Synthesis Routes
The choice of a synthetic route often depends on factors such as starting material availability, desired yield, reaction conditions, and safety considerations. The following table summarizes quantitative data for the primary synthesis methods discussed in this guide.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Selenium Dioxide Oxidation | Acetophenone | Selenium Dioxide, Water | Dioxane | 4 hours | Reflux | 69-72% | [6] |
| From Ethyl Benzoate | Ethyl Benzoate | Dimethyl Sulfoxide, Potassium t-butoxide, Cupric Acetate (B1210297) | t-Butyl Alcohol, Chloroform (B151607) | ~5 hours | Room Temp. to 90°C | 64-73% | [4] |
| DMSO/HBr Oxidation | Acetophenone | Dimethyl Sulfoxide, Hydrobromic Acid | DMSO | 4 hours | 70-80°C | 71% (of imine) | [5] |
Detailed Experimental Protocols
Route 1: Oxidation of Acetophenone with Selenium Dioxide
This procedure is adapted from a well-established method for the oxidation of acetophenone and is considered one of the most reliable syntheses of phenylglyoxal.[6][7]
Experimental Protocol:
-
Reaction Setup: In a 1-liter three-necked, round-bottomed flask equipped with a liquid-sealed stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.
-
Dissolution: Heat the mixture to 50–55°C and stir until all the selenium dioxide has dissolved.[6]
-
Addition of Acetophenone: Add 120 g (1 mole) of acetophenone in a single portion to the reaction mixture.[6]
-
Reflux: Reflux the resulting mixture with continued stirring for four hours. A precipitate of selenium will form as the reaction progresses.[6]
-
Work-up: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.
-
Purification of Phenylglyoxal: Distill the residue at reduced pressure from a 250-mL Claisen flask. Collect the fraction boiling at 95–97°C/25 mm. The yield of anhydrous phenylglyoxal is 93–96 g (69–72%).[6]
-
Hydrate Formation: To prepare phenylglyoxal hydrate, dissolve the yellow liquid phenylglyoxal in 3.5–4 volumes of hot water and allow it to crystallize. The resulting colorless crystals are the monohydrate.[6]
Route 2: Synthesis from Ethyl Benzoate via β-Keto Sulfoxide
This method provides a convenient synthesis of phenylglyoxal from the readily available starting material, ethyl benzoate.[4]
Experimental Protocol:
A. Preparation of 2-(Methylsulfinyl)acetophenone
-
Reaction Setup: In a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 99 g (1.27 moles) of dry dimethyl sulfoxide, 120 mL of dry t-butyl alcohol, and 57.4 g (0.51 mole) of potassium t-butoxide.
-
Addition of Ethyl Benzoate: Warm the mixture to 80°C until all solids dissolve. Then, slowly add 75 g (0.50 mole) of dry ethyl benzoate from the dropping funnel.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Solvent Removal and Extraction: Reduce the volume of the reaction mixture to 150 mL by distillation under reduced pressure at 80-90°C. Pour the residue into 500 mL of an ice-water slurry. Extract the aqueous solution with three 100-mL portions of ether and discard the ether extracts.
-
Acidification and Isolation: Acidify the aqueous solution and extract with chloroform. Wash the combined chloroform extracts, dry over anhydrous magnesium sulfate (B86663), and remove the chloroform under reduced pressure to yield 75–77 g (82–85%) of 2-(methylsulfinyl)acetophenone.[4]
B. Preparation of Phenylglyoxal
-
Reaction Setup: Dissolve the 2-(methylsulfinyl)acetophenone in 400 mL of warm chloroform.
-
Oxidation: Add 60 g (0.30 mole) of powdered cupric acetate monohydrate in one portion to the well-stirred solution.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Remove the solids by suction filtration and wash with chloroform. Combine the filtrate and washings, and wash with water and sodium carbonate solution.
-
Purification: Dry the chloroform solution with anhydrous magnesium sulfate and remove the solvent under reduced pressure. Fractionally distill the residue to yield 43–49 g (64–73% based on ethyl benzoate) of anhydrous phenylglyoxal.[4] The hydrate can be formed as described in Route 1.
Visualization of Synthetic Pathways and Workflows
Synthesis Pathways
The following diagrams illustrate the chemical transformations for the described synthesis routes.
Caption: Synthesis of Phenylglyoxal Hydrate via Selenium Dioxide Oxidation.
Caption: Synthesis of Phenylglyoxal Hydrate from Ethyl Benzoate.
General Experimental Workflow
The diagram below outlines a generalized workflow applicable to the chemical synthesis of phenylglyoxal hydrate, from reaction setup to final product isolation.
Caption: General Experimental Workflow for Phenylglyoxal Hydrate Synthesis.
Other Reported Synthetic Methods
Several other methods for the preparation of phenylglyoxal have been documented, although they are less commonly employed than the selenium dioxide oxidation. These include:
-
From Isonitrosoacetophenone: Prepared via the bisulfite compound or by treatment with nitrosylsulfuric acid or nitrous acid.[4][6]
-
Oxidation of Benzoylcarbinol: Utilizes copper acetate as the oxidizing agent.[4][6]
-
From Phenacyl Bromide: Oxidation with dimethyl sulfoxide (DMSO).[4]
-
From 2,2-Dibromoacetophenone: Involves treatment with morpholine (B109124) followed by acidic hydrolysis.[4]
-
Biocatalytic Routes: While direct enzymatic synthesis of phenylglyoxal is not widely reported, related compounds like phenylglyoxylic acid can be synthesized from mandelic acid using engineered microorganisms, suggesting potential for "green" chemistry approaches in this area.[8][9]
Conclusion
This guide has detailed several alternative synthesis routes for phenylglyoxal hydrate, providing a basis for selecting an appropriate method based on laboratory capabilities and project requirements. The oxidation of acetophenone with selenium dioxide remains the most robust and well-documented procedure, offering good yields and a straightforward protocol. The synthesis from ethyl benzoate presents a viable alternative with comparable yields. The development of newer methods, including those with improved safety and environmental profiles, continues to be an area of interest for chemical researchers and drug development professionals.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. This compound, with the CAS number 1075-06-5, is a valuable intermediate in pharmaceutical synthesis.[1] This document presents available spectroscopic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Phenylglyoxal monohydrate, Dioxyacetophenone[2][3]
-
Molecular Formula: C₈H₈O₃[2]
-
Molecular Weight: 152.15 g/mol [2]
-
Appearance: White to light yellow or pinkish powder[1]
-
Melting Point: 76-79 °C[1]
-
Boiling Point: 142 °C at 125 mmHg[1]
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. While a publicly available, fully assigned spectrum is limited, the expected absorption bands are summarized in the table below. The presence of a broad O-H stretching band is indicative of the dihydroxy group, and the strong carbonyl absorption confirms the ketone functionality.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (gem-diol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1680-1660 | Strong | C=O stretch (ketone) |
| 1600-1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1300-1000 | Medium | C-O stretch |
| 750-690 | Strong | Aromatic C-H bend (monosubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In solution, this compound can exist in equilibrium with its aldehyde form, which may be reflected in the NMR spectra.[4]
A predicted ¹H NMR spectrum in D₂O suggests the presence of aromatic protons and a methine proton.[5] The chemical shifts of the hydroxyl protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Aromatic (ortho-protons) |
| ~7.6-7.4 | m | 3H | Aromatic (meta- and para-protons) |
| ~6.0 | s | 1H | -CH(OH)₂ |
| Variable | br s | 2H | -OH |
Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.
No experimental ¹³C NMR data for this compound is readily available. The expected chemical shifts are based on the functional groups present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (ketone) |
| ~135-128 | Aromatic carbons |
| ~95 | -C(OH)₂ |
Note: Predicted data based on typical chemical shift ranges.
Mass Spectrometry (MS)
The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), is available from the NIST WebBook. In the mass spectrometer, the hydrated form, this compound, is expected to readily lose a molecule of water (18 amu) upon ionization. Therefore, the mass spectrum will be dominated by fragments of the anhydrous phenylglyoxal.
The electron ionization (EI) mass spectrum of phenylglyoxal shows a prominent molecular ion peak at m/z = 134. The base peak at m/z = 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the cleavage of the C-C bond between the two carbonyl groups. Another significant fragment is observed at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺.
| m/z | Relative Intensity | Assignment |
| 134 | High | [M]⁺ (Molecular ion of Phenylglyoxal) |
| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (Solid Film Method):
-
A small amount of this compound (approximately 10-20 mg) is dissolved in a minimal amount of a volatile solvent such as acetone (B3395972) or dichloromethane.
-
A single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is placed on a clean surface.
-
A drop of the prepared solution is applied to the surface of the salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
-
The salt plate is then mounted in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
The sample spectrum is then acquired by passing an infrared beam through the prepared solid film.
-
The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.
-
About 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated water (D₂O)) is added to the NMR tube to dissolve the sample.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.
-
The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
The free induction decay (FID) signal is acquired and then Fourier-transformed to obtain the NMR spectrum.
Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under high vacuum to induce vaporization.
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and subsequent fragment ions.
Mass Analysis and Detection:
-
The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.
Caption: Workflow for structural confirmation.
References
- 1. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds SDB - Departamento de Química Inorgánica [um.es]
- 5. Phenylglyoxal [webbook.nist.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of phenylglyoxal (B86788) hydrate (B1144303), also known as 2,2-dihydroxyacetophenone. Phenylglyoxal and its derivatives are important intermediates in medicinal chemistry and drug development. A thorough understanding of their structure and spectroscopic properties is crucial for their application in synthesis and biological studies. This document details the experimental protocols for the synthesis and NMR analysis of phenylglyoxal hydrate, presents its spectral data in a clear, tabular format, and provides visualizations to illustrate key concepts and workflows.
Introduction to the NMR Spectroscopy of Phenylglyoxal Hydrate
Phenylglyoxal hydrate (C₆H₅COCH(OH)₂) is the stable, crystalline form of phenylglyoxal in the presence of water. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. The ¹H NMR spectrum provides information about the different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.
In solution, phenylglyoxal hydrate exists in equilibrium with its anhydrous and polymeric forms. The NMR spectra are therefore sensitive to the solvent, concentration, and temperature. This guide focuses on the characterization of the stable hydrate form.
Experimental Protocols
Synthesis and Purification of Phenylglyoxal Hydrate
The most common and reliable method for the synthesis of phenylglyoxal is the selenium dioxide oxidation of acetophenone (B1666503). The resulting anhydrous phenylglyoxal is then hydrated to form the stable crystalline solid.
Reagents and Materials:
-
Acetophenone
-
Selenium Dioxide (SeO₂)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.1 equivalents) in a minimal amount of water by gentle heating (50-60 °C) in a well-ventilated fume hood. Add 1,4-dioxane to the flask.
-
Oxidation: To the stirred solution, add acetophenone (1.0 equivalent). Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a black precipitate of selenium metal will be observed.
-
Work-up: After the reaction is complete, allow the mixture to cool slightly and decant the hot solution away from the selenium precipitate.
-
Isolation of Anhydrous Phenylglyoxal: Remove the 1,4-dioxane and water by distillation under reduced pressure. The residue is the crude anhydrous phenylglyoxal, a yellow oil.
-
Hydration: Dissolve the crude phenylglyoxal in approximately 3-4 volumes of hot water.
-
Crystallization: Allow the aqueous solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Purification: Collect the white to pale-yellow crystals of phenylglyoxal hydrate by vacuum filtration. Wash the crystals with a small amount of cold water and air-dry. The purity can be further enhanced by recrystallization from hot water.
.
Figure 1: Experimental workflow for the synthesis, purification, and NMR analysis of phenylglyoxal hydrate.
NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
Purified phenylglyoxal hydrate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Pasteur pipette
-
Small vial
-
Filter plug (e.g., glass wool)
Procedure:
-
Weighing: Accurately weigh the required amount of phenylglyoxal hydrate into a small, clean, and dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution into the NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust.
¹H and ¹³C NMR Spectral Data
¹H NMR Spectral Data
Solvent: Methanol-d₄ Spectrometer Frequency: 300 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.09–8.05 | Multiplet | 2H | H-2', H-6' (ortho) |
| 7.65–7.60 | Multiplet | 1H | H-4' (para) |
| 7.54–7.48 | Multiplet | 2H | H-3', H-5' (meta) |
| 5.55 | Singlet | 1H | H-1 |
| ~3.31 | Singlet | 2H | -OH (exchangeable) |
Note: The hydroxyl protons (-OH) are often broad and may exchange with residual water in the solvent, their chemical shift can vary and they are sometimes not observed.
¹³C NMR Spectral Data (Predicted)
Solvent: Methanol-d₄
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~135 | C-1' (ipso) |
| ~134 | C-4' (para) |
| ~130 | C-2', C-6' (ortho) |
| ~129 | C-3', C-5' (meta) |
| ~95 | C-1 (gem-diol) |
Disclaimer: The ¹³C NMR data presented is predicted and should be used as a reference. Experimental verification is recommended.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the molecular structure of phenylglyoxal hydrate and its characteristic ¹H and ¹³C NMR signals.
Figure 2: Correlation between the structure of phenylglyoxal hydrate and its ¹H and predicted ¹³C NMR signals.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral analysis of phenylglyoxal hydrate. The experimental protocols for its synthesis and NMR sample preparation, along with the tabulated spectral data and visual correlations, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the provided ¹H NMR data is based on experimental findings, the ¹³C NMR data is predictive and should be confirmed experimentally for critical applications. The methodologies and data presented herein should facilitate the accurate identification and characterization of this important chemical entity.
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-dihydroxy-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation, designed to assist researchers in the identification and characterization of this compound.
Core Concepts in the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
This compound (C₆H₅C(O)CH(OH)₂) possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum:
-
Hydroxyl (-OH) groups: The presence of two hydroxyl groups leads to a broad and strong absorption band in the high-frequency region of the spectrum, typically associated with O-H stretching vibrations. The broadness of this peak is a result of intermolecular hydrogen bonding.
-
Carbonyl (C=O) group: The ketone functional group exhibits a strong, sharp absorption band due to the C=O stretching vibration. The position of this band can be influenced by conjugation with the adjacent phenyl group.
-
Phenyl (C₆H₅) group: The aromatic ring gives rise to several characteristic absorptions, including C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, and C=C stretching vibrations within the ring in the 1600-1450 cm⁻¹ region.
Predicted Infrared Absorption Data
While a publicly available, high-resolution spectrum with detailed peak assignments for this compound is not readily accessible, the expected absorption frequencies can be predicted based on the characteristic vibrational modes of its constituent functional groups. The following table summarizes these expected absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) | Phenyl |
| 1700 - 1680 | Strong | C=O Stretch (Ketone) | Carbonyl |
| 1600 - 1580 | Medium | C=C Stretch (in-ring) | Phenyl |
| 1500 - 1450 | Medium | C=C Stretch (in-ring) | Phenyl |
| 1350 - 1200 | Medium | C-O Stretch | Hydroxyl |
| 1200 - 1000 | Medium | C-H in-plane bend | Phenyl |
| 900 - 675 | Strong | C-H out-of-plane bend | Phenyl |
Experimental Protocols
The acquisition of a high-quality IR spectrum of solid this compound requires careful sample preparation. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet method and the Nujol mull method.
Potassium Bromide (KBr) Pellet Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Infrared spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Sample Grinding: Place a small amount of the this compound sample (typically 1-2 mg) into a clean, dry agate mortar. Grind the sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.
-
Pellet Pressing: Transfer a portion of the mixture to the die of a pellet press. Assemble the die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer. Record the spectrum.
Nujol Mull Method
In this technique, the solid sample is ground to a fine powder and then suspended in a mulling agent, typically Nujol (a mineral oil), to form a paste.
Materials and Equipment:
-
This compound (sample)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., NaCl or KBr) and holder
-
Spatula
-
Infrared spectrometer
Procedure:
-
Sample Grinding: Place a small amount of the this compound sample (typically 2-5 mg) into a clean, dry agate mortar and grind it to a fine powder.
-
Mulling: Add one to two drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a smooth, uniform paste (mull) is formed.
-
Sample Application: Using a spatula, transfer a small amount of the mull onto the center of one of the salt plates.
-
Assembly: Place the second salt plate on top of the first and gently rotate the plates to spread the mull into a thin, even film between them.
-
Analysis: Place the assembled salt plates into the sample holder of the IR spectrometer and record the spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations), which may obscure some sample peaks in those regions.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a systematic approach to the analysis of an IR spectrum for the identification and characterization of an organic compound like this compound.
Caption: Workflow for IR spectroscopic analysis.
Signaling Pathways and Logical Relationships
The process of identifying a molecule via IR spectroscopy can be visualized as a decision-making pathway based on the presence or absence of characteristic absorption bands.
An In-depth Technical Guide on the Antioxidant Properties of 2,2-dihydroxy-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate, is an organic compound recognized for its potential as a synthetic intermediate with implied antioxidant properties. This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this α-keto-gem-diol, outlines detailed experimental protocols for the evaluation of its antioxidant capacity, and describes key cellular signaling pathways pertinent to antioxidant defense. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers seeking to investigate its antioxidant potential. The guide includes standardized methodologies for common in vitro and cellular antioxidant assays and visual representations of experimental workflows and signaling pathways to facilitate the design and execution of relevant studies.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, thereby mitigating oxidative stress.
This compound is a hydrated α-ketoaldehyde. Its chemical structure, featuring hydroxyl groups and a phenyl ring, suggests a potential for antioxidant activity. The presence of hydroxyl groups, in particular, is a common feature of many known antioxidant compounds, as they can act as hydrogen donors to scavenge free radicals. This guide explores the theoretical basis for the antioxidant activity of this compound and provides the necessary experimental frameworks for its empirical validation.
Theoretical Antioxidant Mechanisms
The antioxidant potential of this compound can be postulated based on its chemical structure. The key functional groups that may contribute to its antioxidant activity are the two hydroxyl groups (a gem-diol) and the phenyl group.
-
Hydrogen Atom Transfer (HAT): The hydroxyl groups can potentially donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting radical of this compound would be a critical factor in this mechanism.
-
Single Electron Transfer (SET): The compound could also donate an electron to a free radical, forming a radical cation. The aromatic phenyl ring may play a role in stabilizing this radical cation through resonance.
Further computational and experimental studies are required to elucidate the predominant mechanism and the thermodynamic feasibility of these antioxidant actions.
Quantitative Data on Antioxidant Activity
A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from standardized assays such as DPPH, ABTS, or FRAP. To guide researchers in how such data should be presented, the following tables provide an illustrative template using example data from known antioxidants.
Table 1: In Vitro Radical Scavenging Activity (Illustrative Examples)
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | FRAP Assay (mM Fe(II)/mM) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | 25.5 | 15.2 | 1.8 |
| Trolox (Standard) | 45.8 | 28.9 | 1.2 |
| Quercetin (Reference) | 8.3 | 5.1 | 2.5 |
Note: The data presented for Ascorbic Acid, Trolox, and Quercetin are for illustrative purposes only and represent typical values found in the literature. They are not the actual experimental results for this compound.
Table 2: Cellular Antioxidant Activity (Illustrative Examples)
| Compound | Cellular Antioxidant Activity (CAA) EC50 (µM) |
| This compound | Data not available |
| Quercetin (Standard) | 5.7 |
| Luteolin (Reference) | 8.2 |
Note: The data for Quercetin and Luteolin are for illustrative purposes to demonstrate the presentation of cellular antioxidant activity data.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antioxidant capacity of a test compound such as this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank containing methanol and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution in a 96-well plate).
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within a cell line (e.g., HepG2) induced by a peroxyl radical generator (e.g., AAPH).
-
Reagents and Equipment:
-
HepG2 human liver cancer cell line
-
Cell culture medium (e.g., DMEM)
-
DCFH-DA
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Test compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with the test compound and DCFH-DA in the culture medium for 1 hour.
-
Wash the cells with PBS.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following equation: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated AUC for the sample and ∫CA is the integrated AUC for the control. The EC50 value is the concentration of the compound that provides 50% of the maximum CAA.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Evaluation
The following diagram illustrates a typical workflow for assessing the antioxidant potential of a novel compound.
Caption: A generalized experimental workflow for evaluating the antioxidant properties of a test compound.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Nrf2/ARE signaling pathway for antioxidant defense.
Conclusion
This compound presents an interesting scaffold for potential antioxidant activity due to its unique chemical structure. While direct experimental evidence is currently lacking in the public domain, this technical guide provides the necessary theoretical background and detailed experimental protocols for a thorough investigation of its antioxidant properties. The provided workflows and pathway diagrams serve as a roadmap for researchers to explore not only its radical scavenging capabilities but also its potential to modulate cellular antioxidant defense mechanisms. Future studies are warranted to quantify the antioxidant efficacy of this compound and to elucidate its precise mechanisms of action, which could pave the way for its development as a novel antioxidant agent.
Phenylglyoxal Hydrate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxal (B86788) hydrate (B1144303), a crystalline solid form of the α-ketoaldehyde phenylglyoxal, has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds with significant potential in pharmaceutical development. Its bifunctional nature, possessing both a reactive aldehyde and a ketone group, allows for its participation in a wide array of chemical transformations, most notably in multi-component reactions (MCRs). This technical guide provides a comprehensive overview of the role of phenylglyoxal hydrate as an intermediate in the synthesis of bioactive molecules, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways.
Chemical Properties and Synthesis of Phenylglyoxal Hydrate
Phenylglyoxal exists in equilibrium with its hydrate form in the presence of water. The anhydrous form is a yellow liquid, while the hydrate is a stable, colorless crystalline solid, making it easier to handle and store.[1]
Table 1: Physicochemical Properties of Phenylglyoxal and its Hydrate
| Property | Phenylglyoxal (Anhydrous) | Phenylglyoxal Hydrate |
| Formula | C₈H₆O₂ | C₈H₈O₃ |
| Molar Mass | 134.13 g/mol | 152.15 g/mol |
| Appearance | Yellow liquid | White crystalline solid |
| Melting Point | Not applicable | 76-79 °C |
| Boiling Point | 63-65 °C at 0.5 mmHg | Dehydrates upon heating |
The most common and efficient method for the laboratory-scale synthesis of phenylglyoxal is the oxidation of acetophenone (B1666503) with selenium dioxide.[2]
Experimental Protocol: Synthesis of Phenylglyoxal from Acetophenone
Materials:
-
Acetophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.0 eq) in a minimal amount of dioxane and a few drops of water with gentle heating.
-
To the resulting solution, add acetophenone (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove the precipitated selenium.
-
The filtrate, containing the anhydrous phenylglyoxal, can be used directly or the phenylglyoxal can be purified by vacuum distillation.
-
To obtain phenylglyoxal hydrate, dissolve the crude phenylglyoxal in hot water and allow it to crystallize upon cooling.
Yield: Typically 60-80%.
Phenylglyoxal Hydrate in the Synthesis of Bioactive Heterocycles
Phenylglyoxal hydrate is a key precursor in the synthesis of a variety of heterocyclic compounds, many of which have demonstrated promising biological activities. Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are a particularly powerful application of this intermediate.
Furo[3,2-c]coumarins: Potential Anticancer Agents
Furo[3,2-c]coumarins are a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties, including anticancer, anti-HIV, and enzyme inhibitory activities.[3] One prominent mechanism of action for some coumarin (B35378) derivatives is the inhibition of tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy.[4][5]
This protocol describes a general procedure for the synthesis of 3-acylmethyl-furo[3,2-c]coumarins via a one-pot, three-component reaction of 4-hydroxycoumarin (B602359), phenylglyoxal monohydrate, and an active methylene (B1212753) compound (e.g., acetylacetone).[6]
Materials:
-
4-Hydroxycoumarin
-
Phenylglyoxal monohydrate
-
Zinc triflate (Zn(OTf)₂) as catalyst
-
1,4-Dioxane (B91453) as solvent
Procedure:
-
To a solution of 4-hydroxycoumarin (1.0 mmol) and phenylglyoxal monohydrate (1.0 mmol) in 1,4-dioxane (5 mL), add acetylacetone (1.0 mmol) and a catalytic amount of Zn(OTf)₂ (10 mol%).
-
Heat the reaction mixture at 130 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
Table 2: Representative Quantitative Data for Furo[3,2-c]coumarin Synthesis
| Reactant A (Active Methylene) | Product | Yield (%) | Melting Point (°C) |
| Acetylacetone | 3-(1-Benzoyl-2-oxopropyl)-furo[3,2-c]coumarin | 75 | 210-212 |
| Ethyl acetoacetate | Ethyl 2-(1-benzoyl-furo[3,2-c]coumarin-3-yl)-3-oxobutanoate | 72 | 195-197 |
Note: Yields and melting points are representative and can vary based on specific reaction conditions and substituents.
Certain coumarin-based compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. These compounds can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by a furo[3,2-c]coumarin derivative.
Benzofuran (B130515) Derivatives: Potent Antimicrobial Agents
Benzofuran scaffolds are prevalent in many natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Phenylglyoxal hydrate serves as a valuable synthon for the construction of functionalized benzofurans.
This protocol outlines a general method for the synthesis of 2-amino-3-aroylbenzofurans from a phenol (B47542), phenylglyoxal monohydrate, and a secondary amine.
Materials:
-
Phenol (or a substituted phenol)
-
Phenylglyoxal monohydrate
-
A secondary amine (e.g., morpholine)
-
Catalyst (e.g., a Lewis acid like InCl₃)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, combine the phenol (1.0 mmol), phenylglyoxal monohydrate (1.0 mmol), and the secondary amine (1.2 mmol) in dichloromethane (B109758) (5 mL).
-
Add the catalyst (e.g., InCl₃, 10 mol%) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Quantitative Data for Benzofuran Synthesis
| Phenol | Secondary Amine | Product | Yield (%) |
| Phenol | Morpholine | (2-Morpholino-3-benzofuranyl)(phenyl)methanone | 85 |
| 4-Methoxyphenol | Piperidine | (5-Methoxy-2-(piperidin-1-yl)benzofuran-3-yl)(phenyl)methanone | 82 |
Note: Yields are representative and can vary based on specific reactants and conditions.
The antimicrobial mechanism of many benzofuran derivatives is multifaceted. They can disrupt the bacterial cell membrane integrity, inhibit essential enzymes involved in metabolic pathways, or interfere with nucleic acid synthesis.[7][9] For instance, some benzofurans have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.
Caption: Synthetic workflow and antimicrobial action of benzofuran derivatives.
Imidazole (B134444) Derivatives: Emerging Anticancer Agents
Imidazole-containing compounds are integral to many biological processes and are found in numerous approved drugs. Synthetic imidazole derivatives have shown a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[10][11] Phenylglyoxal hydrate is a common starting material for the synthesis of polysubstituted imidazoles.
This protocol describes the synthesis of a 2,4,5-trisubstituted imidazole derivative via the Radziszewski reaction.
Materials:
-
Phenylglyoxal monohydrate
-
A benzaldehyde (B42025) derivative
-
Ammonium (B1175870) acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 mmol), the benzaldehyde derivative (1.0 mmol), and a large excess of ammonium acetate (e.g., 10 mmol) in glacial acetic acid (10 mL).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
Table 4: Representative Quantitative Data for Imidazole Synthesis
| Benzaldehyde Derivative | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2,4,5-Triphenylimidazole | 90 | 274-276 |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2,5-diphenylimidazole | 88 | 260-262 |
Note: Yields and melting points are representative.
The anticancer mechanisms of imidazole derivatives are diverse and depend on their specific structure. Some have been shown to act as inhibitors of key signaling enzymes like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in cell proliferation and survival.[10] Inhibition of GSK-3β can lead to the induction of apoptosis in cancer cells.
Caption: Logical relationship from synthesis to potential anticancer action of imidazoles.
Conclusion
Phenylglyoxal hydrate stands out as a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant pharmaceutical potential. Its ability to participate in multi-component reactions allows for the efficient construction of complex molecular architectures in a single step. The resulting furocoumarins, benzofurans, and imidazoles, among others, have demonstrated promising biological activities, including anticancer and antimicrobial effects. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate further research and development in the application of phenylglyoxal hydrate in drug discovery. As the demand for novel therapeutic agents continues to grow, the strategic use of such readily available and reactive building blocks will undoubtedly play a crucial role in the future of pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 3. In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel coumarin-indole derivatives as tubulin polymerization inhibitors with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations | Semantic Scholar [semanticscholar.org]
The Biological Versatility of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide
An In-depth Examination of the Bioactivity of Phenylglyoxal (B86788) Hydrate (B1144303) for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dihydroxy-1-phenylethan-1-one, more commonly known as phenylglyoxal hydrate, is a dicarbonyl compound with a range of biological activities stemming from its reactive α-ketoaldehyde structure. This technical guide provides a comprehensive overview of its primary biological effects, including its role as an enzyme inhibitor, a protein modification agent, and an antioxidant. Detailed experimental methodologies and elucidated signaling pathways are presented to serve as a resource for researchers in drug discovery and chemical biology.
Core Biological Activities
Phenylglyoxal hydrate's biological effects are primarily attributed to its ability to covalently modify arginine residues in proteins and its capacity to inhibit key mitochondrial enzymes. These interactions can lead to the modulation of various cellular processes.
Enzyme Inhibition: Mitochondrial Aldehyde Dehydrogenase
Phenylglyoxal is a potent inhibitor of mitochondrial aldehyde dehydrogenase (ALDH)[1][2][3]. This enzyme plays a crucial role in the detoxification of endogenous and exogenous aldehydes. Inhibition of ALDH can lead to an accumulation of toxic aldehydes, contributing to cellular stress[4][5].
Protein Modification: Arginine Residue Targeting
The most well-documented activity of phenylglyoxal hydrate is its specific reaction with the guanidinium (B1211019) group of arginine residues in proteins[6][7][8][9]. This modification is a valuable tool for identifying functionally critical arginine residues within enzyme active sites or protein interaction domains. The reaction typically occurs under mild physiological conditions (pH 7-9) and can result in the formation of a stable cyclic adduct, with a stoichiometry of either one or two phenylglyoxal molecules per arginine residue[6][7][10]. This modification of arginine residues is the basis for its inhibitory effect on various proteins, including Hageman factor (Factor XII) in the coagulation cascade[1].
Antioxidant Properties
Phenylglyoxal hydrate has been reported to possess antioxidant properties, though the specific mechanisms and quantitative efficacy are not extensively detailed in the available literature. Its ability to scavenge free radicals is a potential area for further investigation.
Quantitative Biological Data
While the qualitative biological activities of phenylglyoxal hydrate are established, specific quantitative data such as IC50 values are not consistently reported in the literature. The following table summarizes the available information.
| Biological Target/Activity | Compound | Quantitative Metric | Value | Reference |
| Mitochondrial Aldehyde Dehydrogenase (ALDH) | Phenylglyoxal Hydrate | IC50 | Not Reported | [1][2][3] |
| Hageman Factor (Factor XII) Inhibition | Phenylglyoxal Hydrate | Concentration for Inhibition | Not Reported | [1] |
| Antioxidant Activity (DPPH Assay) | Phenylglyoxal Hydrate | IC50 | Not Reported | [11][12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following sections provide protocols for key experiments.
Inhibition of Mitochondrial Aldehyde Dehydrogenase (ALDH) Assay
This protocol is adapted from general spectrophotometric assays for ALDH activity and can be used to determine the inhibitory effect of phenylglyoxal hydrate.
Materials:
-
Purified mitochondrial aldehyde dehydrogenase (ALDH)
-
Phenylglyoxal hydrate
-
Propionaldehyde (substrate)
-
NAD+
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of phenylglyoxal hydrate in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
In a cuvette, prepare the reaction mixture containing the assay buffer, NAD+, and the desired concentration of phenylglyoxal hydrate. Include a control without the inhibitor.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the substrate, propionaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH[15][16].
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition by comparing the rates of the reactions with and without phenylglyoxal hydrate. An IC50 value can be determined by testing a range of inhibitor concentrations.
Protein Arginine Residue Modification
This protocol describes the general procedure for modifying arginine residues in a target protein with phenylglyoxal hydrate[6][17].
Materials:
-
Purified target protein
-
Phenylglyoxal hydrate
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0)
-
Quenching solution (optional, e.g., an excess of a primary amine like Tris)
-
Analytical equipment for assessing modification (e.g., mass spectrometer, SDS-PAGE)
Procedure:
-
Dissolve the target protein in the reaction buffer to a known concentration.
-
Prepare a fresh stock solution of phenylglyoxal hydrate in a minimal amount of a compatible solvent (e.g., DMSO).
-
Add the phenylglyoxal hydrate stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 100-fold).
-
Incubate the reaction mixture at room temperature (22-25°C) for 1 to 4 hours. The optimal time may need to be determined empirically[6].
-
(Optional) Stop the reaction by adding a quenching solution.
-
Remove excess reagent by dialysis or gel filtration.
-
Analyze the extent of modification using techniques such as mass spectrometry to identify the modified arginine residues.
DPPH Radical Scavenging Antioxidant Assay
This is a standard assay to evaluate the antioxidant potential of a compound[12][14].
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Phenylglyoxal hydrate
-
Methanol (B129727) or ethanol
-
Spectrophotometer capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of phenylglyoxal hydrate in the same solvent.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each dilution of the test compound.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm[12].
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
An IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of phenylglyoxal hydrate[18].
Signaling Pathways and Mechanisms of Action
The biological effects of this compound can be attributed to its interaction with specific cellular components, leading to the modulation of signaling pathways.
Arginine Modification Workflow
The fundamental biochemical action of phenylglyoxal hydrate is the modification of arginine residues. This process can be visualized as a direct interaction leading to altered protein function.
Arginine modification by phenylglyoxal hydrate.
Experimental Workflow for Biological Activity Assessment
A generalized workflow for investigating the biological activity of phenylglyoxal hydrate involves a series of steps from compound preparation to data analysis.
General experimental workflow.
Modulation of the Mitochondrial Permeability Transition Pore and Apoptosis
Phenylglyoxal hydrate can influence the mitochondrial permeability transition pore (mPTP), a key regulator of cell death. By modifying arginine residues on components of the mPTP, phenylglyoxal can either promote or inhibit its opening, depending on the specific context and the resulting structural changes[19][20]. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, apoptosis[21]. Related dicarbonyl compounds have been shown to induce apoptosis through oxidative stress and the activation of stress-related signaling cascades like the p38 MAPK pathway[22][23][24][25][26].
Proposed signaling pathway for apoptosis.
Conclusion
This compound (phenylglyoxal hydrate) is a versatile molecule with significant biological activities that warrant further investigation, particularly in the context of drug development and as a chemical probe in cell biology. Its ability to potently inhibit mitochondrial aldehyde dehydrogenase and specifically modify arginine residues provides a foundation for its observed effects on cellular processes, including the modulation of apoptosis through the mitochondrial permeability transition pore. The lack of extensive quantitative data highlights an opportunity for future research to fully characterize its potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the multifaceted nature of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. Phenylglyoxal 97 1075-06-5 [sigmaaldrich.com]
- 4. Inhibition of mitochondrial aldehyde dehydrogenase by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] INSIGHTS INTO STOICHIOMETRY OF ARGININE MODIFICATION BY PHENYLGLYOXAL AND 1,2-CYCLOHEXANEDIONE PROBED BY LC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Modification of Permeability Transition Pore [research.amanote.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 22. Methylglyoxal induces apoptosis through activation of p38 MAPK in rat Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Induction of apoptosis by glyoxal in human embryonic lung epithelial cell line L132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alteration of the intracellular pH and apoptosis induction in a retinal cell line by the AGE-inducing agent glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Phenylglyoxal Hydrate as an Inhibitor of Mitochondrial Aldehyde Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial aldehyde dehydrogenase (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of acetaldehyde (B116499) and other reactive aldehydes. Its dysfunction is implicated in a range of pathologies, making it a key target for therapeutic intervention. Phenylglyoxal (B86788) hydrate (B1144303) has been identified as a potent, irreversible inhibitor of ALDH2. This technical guide provides an in-depth overview of the inhibitory mechanism of phenylglyoxal hydrate, methodologies for its characterization, and its implications for ALDH2-related signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting this essential mitochondrial enzyme.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a broad spectrum of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Within this superfamily, the mitochondrial isoform, ALDH2, is distinguished by its high affinity for acetaldehyde, the toxic metabolite of ethanol. Beyond its role in alcohol metabolism, ALDH2 is crucial for detoxifying reactive aldehydes generated during lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), thereby protecting cells from oxidative stress-induced damage.
Genetic polymorphisms in the ALDH2 gene, particularly the ALDH2*2 variant prevalent in East Asian populations, result in a significant reduction in enzyme activity. This deficiency is associated with an increased risk for various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, the modulation of ALDH2 activity with small molecules has emerged as a promising therapeutic strategy.
Phenylglyoxal hydrate is a dicarbonyl compound known to be a potent inhibitor of mitochondrial aldehyde dehydrogenase.[1][2] Its mechanism of action involves the specific and irreversible modification of arginine residues within the protein structure.[3] This guide details the current understanding of phenylglyoxal hydrate as an ALDH2 inhibitor, providing a foundation for its use as a research tool and as a scaffold for the development of novel therapeutics.
Mechanism of Inhibition
Phenylglyoxal hydrate acts as an irreversible inhibitor of ALDH2. The primary mechanism of inhibition is the covalent modification of essential arginine residues within the enzyme.[3] Arginine residues are critical for maintaining the structural integrity and catalytic function of many enzymes, including ALDH2. In the context of ALDH2, specific arginine residues are thought to be involved in substrate binding or in maintaining the proper conformation of the active site. The dicarbonyl structure of phenylglyoxal allows it to react with the guanidinium (B1211019) group of arginine, forming a stable adduct and leading to the inactivation of the enzyme.
The irreversible nature of this inhibition implies that the restoration of enzyme activity requires the synthesis of new ALDH2 protein. This characteristic makes phenylglyoxal hydrate a powerful tool for studying the physiological roles of ALDH2, as its effects are long-lasting.
Quantitative Analysis of ALDH2 Inhibition
| Parameter | Description | Method of Determination |
| IC50 | The concentration of inhibitor required to reduce the enzyme activity by 50%. | Dose-response curve from in vitro ALDH2 activity assays. |
| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme in a reversible binding step. | Determined from kinetic studies by varying substrate and inhibitor concentrations (e.g., Dixon or Cornish-Bowden plots). |
| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Determined by measuring the rate of loss of enzyme activity over time at various inhibitor concentrations. |
| k_inact/Ki | The second-order rate constant, representing the efficiency of irreversible inhibition. | Calculated from the experimentally determined k_inact and Ki values. |
Experimental Protocols
In Vitro ALDH2 Activity Assay
This protocol describes a spectrophotometric method to measure the activity of purified ALDH2 or ALDH2 in mitochondrial extracts by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified recombinant human ALDH2 or isolated mitochondria
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5, containing 1 mM EDTA
-
NAD+ solution: 20 mM in Assay Buffer
-
Acetaldehyde solution: 1 M in chilled deionized water (prepare fresh)
-
Phenylglyoxal hydrate stock solution: 100 mM in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare serial dilutions of phenylglyoxal hydrate in Assay Buffer.
-
In a 96-well plate, add 10 µL of the appropriate phenylglyoxal hydrate dilution or vehicle (DMSO) to each well.
-
Add 170 µL of a solution containing ALDH2 enzyme (e.g., 5-10 µg/mL of purified enzyme or 50-100 µg/mL of mitochondrial protein) in Assay Buffer to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15, 30, 60 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of 20 mM NAD+ and 10 µL of 100 mM acetaldehyde to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
Determination of IC50
-
Perform the in vitro ALDH2 activity assay with a range of phenylglyoxal hydrate concentrations (e.g., from 1 nM to 1 mM).
-
Plot the percentage of ALDH2 activity remaining against the logarithm of the phenylglyoxal hydrate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Kinetic Parameters (k_inact and Ki)
-
To determine k_inact and Ki, perform time-dependent inhibition studies.
-
Pre-incubate ALDH2 with various concentrations of phenylglyoxal hydrate for different time intervals.
-
At each time point, initiate the reaction by adding the substrate (acetaldehyde) and NAD+.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum value of k_obs) and Ki (the inhibitor concentration at which k_obs is half of k_inact).
Signaling Pathways and Logical Relationships
The inhibition of ALDH2 by phenylglyoxal hydrate has significant implications for cellular signaling pathways, primarily due to the accumulation of toxic aldehydes and increased oxidative stress.
ALDH2 and Oxidative Stress Signaling
ALDH2 plays a crucial role in mitigating oxidative stress by detoxifying lipid peroxidation products like 4-HNE. Inhibition of ALDH2 by phenylglyoxal hydrate leads to the accumulation of these reactive aldehydes, which can adduct to and damage proteins, lipids, and DNA. This triggers a cascade of events associated with oxidative stress, including the activation of stress-activated protein kinases (e.g., JNK, p38 MAPK) and the transcription factor Nrf2.
Caption: ALDH2 inhibition by phenylglyoxal hydrate leads to oxidative stress and apoptosis.
ALDH2 and Arginine Metabolism
Recent studies have suggested a link between ALDH2 function and arginine metabolism.[1][2] Since phenylglyoxal hydrate specifically targets arginine residues, its inhibitory action on ALDH2 may also have direct consequences on pathways involving arginine. ALDH2 knockout has been shown to dysregulate arginine and proline metabolism.[1] Inhibition by phenylglyoxal hydrate could mimic this effect, potentially impacting processes such as nitric oxide (NO) synthesis, which utilizes arginine as a substrate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibiting Arginine Metabolism via ALDH2/ARG2 Axis Blockade Potentiates Immune Checkpoint Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible inactivation of red cell chloride exchange with phenylglyoxal, and arginine-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2-dihydroxy-1-phenylethan-1-one: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) hydrate (B1144303), a valuable intermediate in pharmaceutical synthesis.[1] The primary method detailed is the oxidation of acetophenone (B1666503) using selenium dioxide, a well-established and reliable method.[2][3][4] Alternative synthetic routes are also discussed and comparative yield data is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an arylglyoxal monohydrate that serves as a versatile starting material for the synthesis of various organic compounds, including aromatic and aliphatic amines.[1] Its utility in pharmaceutical research is notable, with studies indicating its potential antioxidant properties.[1][5] The synthesis of this compound is a key step in the development of various novel chemical entities. This note focuses on the practical synthesis of phenylglyoxal hydrate, providing a comprehensive, step-by-step protocol.
Synthetic Pathways
Several methods have been reported for the synthesis of phenylglyoxal and its hydrate. The most common and well-documented method is the oxidation of the α-methylene group of acetophenone. Other notable methods include the oxidation of phenacyl bromide with dimethyl sulfoxide (B87167) (DMSO) and the oxidation of acetophenone with DMSO in the presence of hydrobromic acid.[6][7]
A prevalent and efficient method for this transformation is the Riley oxidation, which utilizes selenium dioxide as the oxidizing agent.[8][9] This method is advantageous due to its relatively high yields and applicability to a range of substituted acetophenones.[10]
Experimental Protocol: Selenium Dioxide Oxidation of Acetophenone
This protocol is adapted from established procedures for the oxidation of acetophenone to phenylglyoxal.[2][3]
3.1. Materials and Reagents
-
Acetophenone
-
Selenium Dioxide (SeO₂)
-
Water
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
Caution: Selenium compounds are toxic. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq).
-
Solvent Addition: Add 1,4-dioxane and a small amount of water to the flask.
-
Dissolution: Heat the mixture to 50-60 °C and stir until the selenium dioxide has completely dissolved.[3]
-
Addition of Acetophenone: Add acetophenone (1.0 eq) to the reaction mixture in one portion.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][11]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Decant the hot solution to separate it from the precipitated black selenium metal.[2][3]
-
Add dichloromethane to the reaction mixture and filter through celite to remove any remaining selenium. Wash the celite pad with additional dichloromethane.[11]
-
Combine the organic filtrates and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[11][12]
-
Alternatively, the crude phenylglyoxal can be converted to its hydrate by dissolving the yellow liquid in 3.5–4 volumes of hot water and allowing it to crystallize upon cooling.[2]
-
-
Product Characterization: The final product, this compound, is a white to light yellow crystalline solid.[4] The structure and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis. The reported melting point of the hydrate ranges from 73°C to 91°C, with variations attributed to the degree of dryness.[2]
Data Presentation
The yield of this compound can vary depending on the synthetic method employed. The following table summarizes typical yields reported for different synthetic approaches.
| Starting Material | Oxidizing Agent/Reagents | Solvent | Yield (%) | Reference |
| Acetophenone | Selenium Dioxide | 1,4-Dioxane/Water | 69-71 | Organic Syntheses, Coll. Vol. 2, p.509 (1943) |
| Acetophenone | Selenium Dioxide | Dioxane or Ethyl Alcohol/Water | >98 | ResearchGate (2014)[13] |
| Phenacyl bromide | Dimethyl Sulfoxide | - | - | Organic Syntheses, Coll. Vol. 5, p.937 (1973)[6] |
| Acetophenone | Dimethyl Sulfoxide/HBr | DMSO | 70-90 (of imine derivative) | Google Patents (EP0333265A2)[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound via selenium dioxide oxidation of acetophenone.
Caption: Reaction pathway for the oxidation of acetophenone to this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | 1075-06-5 | Antioxidant | MOLNOVA [molnova.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Riley oxidation - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. echemi.com [echemi.com]
- 12. PHENYLGLYOXAL synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Purification of Phenylglyoxal Hydrate by Crystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of phenylglyoxal (B86788) hydrate (B1144303) via crystallization, a critical step for ensuring the purity of this reagent in research and pharmaceutical development. Phenylglyoxal hydrate is a versatile building block in organic synthesis and a valuable tool for the chemical modification of arginine residues in proteins. High purity is essential for reliable and reproducible results in these applications.
Introduction
Phenylglyoxal, in its anhydrous form, is a yellow liquid that tends to polymerize upon standing.[1] It readily forms a more stable, white crystalline monohydrate when dissolved in water.[1] Commercially available phenylglyoxal hydrate may contain impurities from its synthesis, with a common one being phenylglyoxylic acid.[2] Crystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent system. This protocol details the purification of phenylglyoxal hydrate using water as the recrystallization solvent.
Data Presentation
The following table summarizes key quantitative data for phenylglyoxal hydrate and a common impurity, phenylglyoxylic acid. This information is crucial for designing and optimizing the crystallization protocol.
| Property | Phenylglyoxal Hydrate | Phenylglyoxylic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₆O₃ |
| Molecular Weight | 152.15 g/mol | 150.13 g/mol |
| Appearance | White to light yellow or pinkish powder/crystals[3] | White to off-white crystalline solid[2] |
| Melting Point | 76-79 °C[1][3] | 64-66 °C[4] |
| Solubility in Water | Approx. 2.86 g/100 mL at 20°C (1 part in 35 parts water)[5] | Moderately soluble; reported as 920 g/L at 0°C, but also cited as insoluble.[6][7] Given its acidic nature, solubility is pH-dependent. |
| Solubility in Ethanol | Soluble (5% in 95% ethanol)[3][8] | Soluble (0.1 g/mL in methanol)[6] |
Experimental Protocol: Purification of Phenylglyoxal Hydrate by Crystallization from Water
This protocol describes the purification of 10 g of crude phenylglyoxal hydrate. The quantities can be scaled as needed.
Materials and Equipment:
-
Crude phenylglyoxal hydrate
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
500 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place 10 g of crude phenylglyoxal hydrate into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 35-40 mL of deionized water. This initial volume is based on the principle of dissolving the solid in a minimal amount of hot solvent.[5]
-
Gently heat the mixture to near boiling (approximately 90-95°C) with continuous stirring.
-
If the solid does not completely dissolve, add small additional portions (1-2 mL) of hot deionized water until a clear solution is obtained. Avoid adding excessive solvent to maximize the yield of recrystallized product.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source.
-
Allow the solution to cool slightly for a minute to prevent bumping.
-
Add a small amount (approximately 0.1-0.2 g) of activated carbon to the hot solution to adsorb colored impurities.
-
Reheat the mixture to boiling for a few minutes with continued stirring.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.
-
Preheat a clean Buchner funnel and receiving flask with a small amount of boiling water.
-
Quickly filter the hot solution through the preheated funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent contamination and slow down evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified phenylglyoxal hydrate.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold deionized water to remove any residual soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a low-temperature oven (e.g., 40-50°C) or in a desiccator under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified phenylglyoxal hydrate. A sharp melting point in the range of 76-79°C indicates high purity.
-
Calculate the percent recovery.
-
Mandatory Visualizations
Experimental Workflow for Phenylglyoxal Hydrate Purification
Caption: A flowchart of the step-by-step purification of phenylglyoxal hydrate.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 4. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenylglyoxylic acid purum, = 98.0 T 611-73-4 [sigmaaldrich.com]
- 7. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 苯乙二醛 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Detailed 1H NMR Peak Assignment for Phenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of phenylglyoxal (B86788) hydrate (B1144303). Phenylglyoxal is a reactive dicarbonyl compound that readily forms a stable hydrate. Understanding its spectral characteristics is crucial for its identification and for monitoring reactions in which it is a substrate or product. This document outlines the experimental protocol for sample preparation and NMR data acquisition, presents a comprehensive peak assignment table, and includes a structural diagram illustrating the proton environments.
Introduction
Phenylglyoxal is a significant organic compound utilized in various chemical syntheses and biological studies. In aqueous solutions, it exists predominantly as its hydrate, 2,2-dihydroxy-1-phenylethanone. Accurate characterization of this hydrated form is essential for researchers working with this molecule. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds. This note details the complete assignment of the proton signals in the 1H NMR spectrum of phenylglyoxal hydrate, providing a valuable reference for chemists and biochemists.
Experimental Protocols
Preparation of Phenylglyoxal Hydrate
Phenylglyoxal hydrate can be conveniently prepared from anhydrous phenylglyoxal.
Materials:
-
Anhydrous phenylglyoxal
-
Deionized water
Procedure:
-
Dissolve anhydrous phenylglyoxal (a yellow liquid) in approximately 3.5 to 4 volumes of hot deionized water.
-
Allow the solution to cool to room temperature.
-
Further cool the solution in an ice bath to facilitate crystallization.
-
Collect the resulting white crystals of phenylglyoxal hydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum to a constant weight.
1H NMR Sample Preparation and Data Acquisition
Materials:
-
Phenylglyoxal hydrate
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or Deuterated Chloroform (CDCl3)
-
NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of phenylglyoxal hydrate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the 1H NMR spectrum at room temperature. Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl3 at δ 7.26 ppm).
-
Integrate all signals to determine the relative number of protons.
Data Presentation
The 1H NMR spectrum of phenylglyoxal hydrate exhibits distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl protons of the gem-diol group. The chemical shifts and multiplicities are influenced by the choice of solvent.
Table 1: Detailed 1H NMR Peak Assignment for Phenylglyoxal Hydrate
| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| H-ortho | ~7.95 | Doublet (d) | 2H | Protons ortho to the carbonyl group | ~7-8 |
| H-para | ~7.65 | Triplet (t) | 1H | Proton para to the carbonyl group | ~7-8 |
| H-meta | ~7.55 | Triplet (t) | 2H | Protons meta to the carbonyl group | ~7-8 |
| CH(OH)2 | ~5.5-6.0 | Singlet (s) | 1H | Methine proton of the gem-diol | - |
| OH | Variable | Broad Singlet (br s) | 2H | Hydroxyl protons of the gem-diol | - |
Note: The chemical shifts provided are approximate and can vary depending on the solvent, concentration, and temperature. The hydroxyl proton signal is often broad and its chemical shift is highly variable; it may exchange with residual water in the solvent.
Visualization of Phenylglyoxal Hydrate Structure
The following diagram illustrates the structure of phenylglyoxal hydrate and the assignment of its protons.
Caption: Structure of phenylglyoxal hydrate with proton assignments.
Discussion
The 1H NMR spectrum of phenylglyoxal hydrate is characterized by a downfield region corresponding to the aromatic protons and a distinct singlet for the methine proton of the gem-diol. The aromatic region typically displays a pattern consistent with a monosubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group are the most deshielded and appear furthest downfield. The meta and para protons appear at slightly higher fields. The methine proton of the diol group gives rise to a singlet, as it has no adjacent protons to couple with. The hydroxyl protons of the gem-diol often appear as a broad singlet due to chemical exchange, and their chemical shift is highly dependent on the experimental conditions. In some cases, this signal may not be well-resolved.
Conclusion
This application note provides a comprehensive guide to the 1H NMR analysis of phenylglyoxal hydrate. The detailed peak assignment table and experimental protocols serve as a valuable resource for researchers in the fields of organic chemistry, biochemistry, and drug development, facilitating the accurate identification and characterization of this important compound.
Application Notes and Protocols: Interpreting the ¹³C NMR Spectrum of 2,2-dihydroxy-1-phenylethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted chemical shifts based on established principles of ¹³C NMR spectroscopy. A comprehensive, standardized experimental protocol for acquiring high-quality ¹³C NMR data is also outlined, intended to assist researchers in their laboratory work. This information is valuable for the structural elucidation and quality control of this and structurally related compounds in a research and drug development context.
Predicted ¹³C NMR Data
The chemical structure of this compound contains eight unique carbon atoms. The predicted chemical shifts for these carbons in a standard deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on typical chemical shift ranges for similar functional groups.[1][2] The actual experimental values may vary slightly depending on the solvent and concentration used.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description of Signal |
| C1 | ~195-205 | Ketone carbonyl carbon, deshielded by the adjacent phenyl group and diol. |
| C2 | ~90-100 | Hydrated carbonyl carbon (gem-diol), significantly shielded compared to a typical ketone. |
| C3 | ~135-140 | Quaternary aromatic carbon (ipso-carbon) attached to the carbonyl group. |
| C4 | ~128-130 | Aromatic CH carbons (ortho to the carbonyl group). |
| C5 | ~128-130 | Aromatic CH carbons (meta to the carbonyl group). |
| C6 | ~133-136 | Aromatic CH carbon (para to the carbonyl group). |
Note: The signals for the ortho and meta carbons (C4 and C5) may be very close or even overlap.
Molecular Structure
Caption: Chemical structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if absolute chemical shift referencing is required.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the ¹³C frequency.
3. Acquisition Parameters:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[3]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[4]
-
The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration. A typical starting point is 128 or 256 scans.
-
Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the carbons) is necessary.[3][5]
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If TMS is used, set its signal to 0 ppm. Otherwise, reference the spectrum to the known chemical shift of the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the peaks if quantitative information is desired, though it's important to note that for standard ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[5]
Logical Workflow for Spectral Interpretation
Caption: Workflow for the interpretation of the ¹³C NMR spectrum.
Discussion
The interpretation of the ¹³C NMR spectrum of this compound relies on the distinct chemical environments of its carbon atoms. The carbonyl carbon (C1) is expected to be the most deshielded, appearing far downfield. The gem-diol carbon (C2) is a key structural feature and will have a characteristic chemical shift in the 90-100 ppm region. The aromatic carbons will appear in the typical aromatic region, with the ipso-carbon (C3) and the para-carbon (C6) often being distinguishable from the ortho- (C4) and meta- (C5) carbons. For unambiguous assignment, especially of the aromatic signals, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are recommended.[4][5] These techniques can help determine the number of attached protons for each carbon and establish correlations between carbons and protons, respectively.
References
Application Note: Vibrational Analysis of Phenylglyoxal Hydrate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the utilization of Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of phenylglyoxal (B86788) hydrate (B1144303). Phenylglyoxal, a key organic compound featuring both aldehyde and ketone functionalities, readily forms a crystalline hydrate.[1] FTIR spectroscopy serves as a rapid and non-destructive technique to identify the characteristic vibrational modes of the functional groups present in the hydrated form, providing a unique spectral fingerprint. This document outlines the experimental protocol for acquiring the FTIR spectrum of solid phenylglyoxal hydrate and provides a detailed table of expected vibrational assignments based on established group frequencies. The workflow for this analysis is also presented in a graphical format.
Introduction
Phenylglyoxal (C₆H₅C(O)CHO) is an organic compound of interest in various chemical and biological studies.[1] In the presence of water, it readily forms a stable crystalline hydrate, 2,2-dihydroxy-1-phenylethan-1-one (C₆H₅C(O)CH(OH)₂).[1] The characterization of this hydrated form is crucial for understanding its reactivity and stability. Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum that can be used to identify functional groups.[2][3][4] This application note provides a guide to the vibrational assignments in the FTIR spectrum of phenylglyoxal hydrate, which is essential for its identification and quality control in research and drug development settings.
Experimental Protocols
Sample Preparation
A solid sample of phenylglyoxal hydrate is prepared for FTIR analysis using the KBr pellet method.
-
Materials: Phenylglyoxal hydrate (powder), Potassium Bromide (KBr, spectroscopy grade), agate mortar and pestle, pellet press.
-
Procedure:
-
Thoroughly dry the KBr at 110°C for at least 2 hours to remove any residual moisture.
-
In the agate mortar, grind a small amount of phenylglyoxal hydrate (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix and grind the phenylglyoxal hydrate and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used for spectral acquisition.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Vibrational Assignments
The FTIR spectrum of phenylglyoxal hydrate is characterized by the vibrational modes of its constituent functional groups: the phenyl ring, the ketone carbonyl group, and the geminal diol (hydrated aldehyde). The expected vibrational assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3650-3250 | Strong, Broad | O-H stretching | Hydrate (gem-diol) |
| 3100-3000 | Medium | C-H stretching | Aromatic (Phenyl) |
| 2900-2800 | Weak | C-H stretching | Aldehydic C-H (gem-diol) |
| ~1685 | Strong | C=O stretching | Ketone (conjugated) |
| 1600-1585 | Medium | C=C stretching (in-ring) | Aromatic (Phenyl) |
| 1500-1400 | Medium | C=C stretching (in-ring) | Aromatic (Phenyl) |
| 1470-1450 | Medium | C-H bending | Aromatic (Phenyl) |
| 1320-1210 | Strong | C-O stretching | Hydrate (gem-diol) |
| 1200-1000 | Medium | C-H in-plane bending | Aromatic (Phenyl) |
| 1100-1000 | Strong | C-O stretching | Hydrate (gem-diol) |
| 1000-650 | Medium-Weak | C-H out-of-plane bending | Aromatic (Phenyl) |
| 725-720 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl |
Data Interpretation
The presence of a strong, broad absorption band in the 3650-3250 cm⁻¹ region is a clear indication of the O-H stretching vibrations from the geminal diol group of the hydrate.[3] The strong absorption around 1685 cm⁻¹ is characteristic of the C=O stretching of the ketone group, with the frequency being slightly lowered due to conjugation with the phenyl ring.[2] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the characteristic C=C in-ring stretching vibrations of the phenyl group typically appear in the 1600-1400 cm⁻¹ range.[5] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[6]
Experimental Workflow
References
Application Notes and Protocols for the Use of 2,2-dihydroxy-1-phenylethan-1-one in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate, is a versatile and highly reactive bifunctional building block in organic synthesis. Its adjacent aldehyde and ketone functionalities make it an ideal precursor for the construction of a wide variety of heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of four major classes of heterocycles—quinoxalines, imidazoles, furans, and pyrazines—utilizing this compound as a key starting material.
Key Advantages of this compound in Heterocyclic Synthesis:
-
Bifunctional Reactivity: The presence of two distinct carbonyl groups allows for sequential or one-pot multicomponent reactions with various nucleophiles.
-
Commercial Availability: It is a readily available and relatively inexpensive starting material.
-
Versatility: It serves as a synthon for a diverse range of heterocyclic systems, including five and six-membered rings with oxygen and nitrogen heteroatoms.
Application Note 1: Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1] The synthesis of quinoxalines is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This compound serves as an excellent 1,2-dicarbonyl surrogate for this transformation.
General Reaction Scheme:
Caption: General synthesis of 2-phenylquinoxaline.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline
This protocol is adapted from a general procedure for the synthesis of quinoxaline (B1680401) derivatives.[2]
Materials:
-
This compound (phenylglyoxal monohydrate)
-
o-phenylenediamine
-
Toluene
-
Molybdovanadophosphate (MoVP) catalyst supported on alumina (B75360) (optional, for catalysis)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine (0.108 g) in 8 mL of toluene.
-
To this solution, add 1.0 mmol of this compound (0.152 g).
-
(Optional) Add 0.1 g of the alumina-supported MoVP catalyst to the mixture.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, if a catalyst was used, remove it by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield 2-phenylquinoxaline as white needles.
Quantitative Data:
| Entry | 1,2-Dicarbonyl Compound | 1,2-Diamine | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | o-phenylenediamine | 2-Phenylquinoxaline | 92 (with catalyst)[2] | 127-128[2] |
Application Note 2: Synthesis of Imidazoles
Imidazoles are five-membered heterocyclic compounds that are integral to many biological processes and are found in numerous pharmaceuticals. The Debus-Radziszewski synthesis is a classic and versatile method for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.
General Reaction Scheme:
Caption: Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol is based on the general Debus-Radziszewski reaction.
Materials:
-
This compound (phenylglyoxal monohydrate)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 mmol of this compound (0.152 g), 1.0 mmol of benzaldehyde (0.106 g, 0.102 mL), and 5.0 mmol of ammonium acetate (0.385 g).
-
Add 5 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.
Quantitative Data:
| Entry | 1,2-Dicarbonyl Compound | Aldehyde | Product | Yield (%) |
| 1 | This compound | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | ~85-95 |
Application Note 3: Synthesis of Furans
Furans are five-membered aromatic heterocycles containing one oxygen atom. The furan (B31954) scaffold is present in a wide variety of natural products and pharmaceuticals. Multicomponent reactions provide an efficient route to highly functionalized furans, and this compound is a key reactant in these syntheses.
General Reaction Scheme:
Caption: One-pot synthesis of functionalized furans.
Experimental Protocol: Synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one Derivatives
This protocol is adapted from a one-pot multicomponent synthesis of highly functionalized furans.[3]
Materials:
-
Arylglyoxal (e.g., this compound)
-
2,6-dimethylphenol or 2,6-di-tert-butylphenol
-
Triethylamine (B128534) (Et₃N)
-
Acetone
-
n-hexane/Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 1.0 mmol of arylglyoxal and 1.0 mmol of acetylacetone in 10 mL of acetone.
-
Stir the mixture under reflux for 1 hour.
-
To the reaction mixture, add 1.0 mmol of triethylamine and 1.0 mmol of the corresponding phenol (2,6-dimethylphenol or 2,6-di-tert-butylphenol).
-
Continue stirring under the same reflux conditions for an additional 2 hours.
-
Monitor the reaction progress by TLC. A yellow solid product should form.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Wash the residue with cold diethyl ether (5 mL).
-
Recrystallize the crude product from an n-hexane/EtOAc mixture (e.g., 4:3) to yield the pure functionalized furan derivative.[3]
Quantitative Data:
| Entry | Arylglyoxal | Active Methylene | Phenol | Product | Yield (%) |
| 1 | Phenylglyoxal | Acetylacetone | 2,6-dimethylphenol | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | 93[4] |
| 2 | 4-Methylphenylglyoxal | Acetylacetone | 2,6-dimethylphenol | 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one | 90 |
Application Note 4: Synthesis of Pyrazines
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are found in many natural products and are used in the food and fragrance industries, as well as in pharmaceuticals. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a fundamental method for pyrazine (B50134) synthesis.
General Reaction Scheme:
Caption: Synthesis of 2-phenylpyrazine.
Experimental Protocol: Synthesis of 2-Phenylpyrazine
This is a general protocol based on the established condensation reaction.
Materials:
-
This compound (phenylglyoxal monohydrate)
-
Ethylenediamine
-
Ethanol
Procedure:
-
Dissolve 1.0 mmol of this compound (0.152 g) in 10 mL of ethanol in a round-bottom flask.
-
To this solution, add 1.0 mmol of ethylenediamine (0.060 g, 0.067 mL).
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Entry | 1,2-Dicarbonyl Compound | 1,2-Diamine | Product | Expected Yield (%) |
| 1 | This compound | Ethylenediamine | 2-Phenylpyrazine | 70-85 |
Summary and Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a diverse array of heterocyclic compounds. The protocols outlined in these application notes provide researchers with reliable and efficient methods for the preparation of quinoxalines, imidazoles, furans, and pyrazines. The straightforward nature of these reactions, often proceeding in one pot with high yields, makes this building block an attractive choice for applications in medicinal chemistry and drug development.
Workflow Diagram
Caption: Synthetic pathways from this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Aromatic Compounds via Phenylglyoxal Hydrate and Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of aromatic compounds, imidazoles and quinoxalines, utilizing reactions involving phenylglyoxal (B86788) hydrate (B1144303) and amines. The following sections offer comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathways.
Synthesis of 2,4,5-Triphenylimidazole (B1675074) (Lophine)
The synthesis of 2,4,5-triphenylimidazole, also known as lophine, is a classic example of the Radziszewski imidazole (B134444) synthesis. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia (B1221849) source (ammonium acetate).
Experimental Protocol: Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol is adapted from the multi-component reaction described by Radziszewski and his successors.
Materials:
-
Benzil (B1666583) (C₁₄H₁₀O₂)
-
Benzaldehyde (B42025) (C₇H₆O)
-
Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1.0 equivalent), benzaldehyde (1.0 equivalent), and ammonium acetate (2.0 to 5.0 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 100-120 °C) with constant stirring for 1 to 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude 2,4,5-triphenylimidazole from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified crystals in a vacuum oven.
Quantitative Data for 2,4,5-Triphenylimidazole Synthesis
| Parameter | Value | Reference |
| Reactants | Benzil, Benzaldehyde, Ammonium Acetate | Multiple Sources |
| Solvent | Glacial Acetic Acid | Multiple Sources |
| Reaction Temperature | 100-120 °C (Reflux) | Multiple Sources |
| Reaction Time | 1 - 4 hours | Multiple Sources |
| Reported Yield | 78 - 95% | [1] |
Reaction Mechanism and Workflow
The Radziszewski synthesis proceeds through the condensation of the reactants to form the imidazole ring. The general workflow for the synthesis is depicted below.
Synthesis of Quinoxalines from Phenylglyoxal Monohydrate
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A highly efficient method for their synthesis is the microwave-assisted, iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds, such as phenylglyoxal monohydrate.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylquinoxaline (B188063)
This protocol details the rapid and efficient synthesis of 2-phenylquinoxaline from o-phenylenediamine (B120857) and phenylglyoxal monohydrate.[2]
Materials:
-
o-Phenylenediamine (C₆H₈N₂)
-
Phenylglyoxal monohydrate (C₈H₈O₃)
-
Iodine (I₂)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
5% Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, dissolve o-phenylenediamine (1.0 mmol) and phenylglyoxal monohydrate (1.0 mmol) in a 1:1 mixture of ethanol and water (1 mL).[2]
-
Add a catalytic amount of iodine (5 mol%).[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 50 °C for 2-3 minutes.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (10 mL) to the mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data for Microwave-Assisted Quinoxaline Synthesis
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Phenylglyoxal monohydrate | [2] |
| Catalyst | Iodine (5 mol%) | [2] |
| Solvent | Ethanol:Water (1:1) | [2] |
| Reaction Temperature | 50 °C | [2] |
| Reaction Time | 2 - 3 minutes | [2] |
| Reported Yield | 92% | [2] |
Reaction Mechanism and Workflow
The reaction proceeds via a condensation reaction between the diamine and the dicarbonyl compound, catalyzed by iodine. The microwave irradiation significantly accelerates the reaction rate.
References
Modifying Arginine Residues in Proteins: A Detailed Protocol Using Phenylglyoxal Hydrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical modification of arginine residues in proteins and peptides using phenylglyoxal (B86788) hydrate (B1144303). Phenylglyoxal is a dicarbonyl compound that selectively reacts with the guanidinium (B1211019) group of arginine residues under mild conditions, making it a valuable tool for studying protein structure and function, identifying active sites of enzymes, and in the development of therapeutic agents.[1][2] The reaction is highly specific for arginine, with significantly less reactivity towards other amino acids such as lysine, especially at a controlled pH.[3][4]
Principle of Modification
Phenylglyoxal reacts with the guanidinium group of arginine residues to form a stable cyclic adduct.[1] The reaction typically occurs under mild alkaline conditions (pH 7-9) and at room temperature or slightly elevated temperatures (25-37°C).[1] The stoichiometry of the reaction can result in either a 1:1 adduct (one phenylglyoxal molecule per arginine residue) or a 2:1 adduct, where two phenylglyoxal molecules react with a single guanidinium group.[1] The resulting modification is hydrolytically stable, which is advantageous for various downstream applications.[2]
Quantitative Data: Reaction Parameters
The efficiency of arginine modification with phenylglyoxal is influenced by several factors, including pH, temperature, and the molar ratio of phenylglyoxal to arginine residues. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH on Phenylglyoxal-Arginine Reaction Rate
| pH | Relative Reaction Rate | Remarks |
| 7.0 | Moderate | Reaction proceeds, but may be slower. Good for proteins sensitive to higher pH. |
| 8.0 | High | Generally optimal for efficient modification without causing significant protein denaturation.[5][6] |
| 9.0 | Very High | Reaction rate is fastest, but there is an increased risk of protein denaturation and side reactions with other nucleophilic residues.[7] |
Table 2: Recommended Phenylglyoxal Hydrate Concentration and Incubation Times
| Molar Excess of Phenylglyoxal (over Arginine) | Incubation Time (at Room Temperature, ~22-25°C) | Expected Level of Modification |
| 10-fold | 1 - 2 hours | Partial to significant |
| 20-fold | 1 - 3 hours | Significant to high |
| 50-fold | 1 - 4 hours | High to near-complete |
| 100-fold | 1 - 4 hours | Near-complete to complete |
Note: The optimal conditions should be determined empirically for each specific protein or peptide.
Experimental Protocols
Herein are detailed protocols for the modification of arginine residues in a protein sample, followed by purification and analysis.
Protocol 1: Arginine Modification of a Protein Sample
This protocol describes the general procedure for modifying a protein with phenylglyoxal hydrate.
Materials:
-
Protein of interest
-
Phenylglyoxal hydrate
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0[5][6]
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of phenylglyoxal hydrate (e.g., 100 mM) in the reaction buffer.
-
Modification Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
Add the phenylglyoxal hydrate stock solution to achieve the desired molar excess (refer to Table 2). For example, for a 20-fold molar excess, add a volume of the 100 mM phenylglyoxal stock solution that is 20 times the molar amount of arginine residues in your protein sample.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature (22-25°C) for 1-4 hours. The incubation time may need to be optimized.[5][6]
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a scavenger for dicarbonyls, such as an excess of a primary amine-containing compound (e.g., Tris buffer), or by proceeding immediately to a purification step to remove excess phenylglyoxal.
-
Sample Storage: After the reaction, place the sample on ice for immediate downstream processing or store at -20°C or -80°C for later analysis.
Protocol 2: Purification of the Modified Protein/Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying the modified protein or peptide from excess reagent and byproducts.
Materials:
-
Modified protein/peptide sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Preparative or analytical HPLC system
Procedure:
-
Sample Preparation: Acidify the reaction mixture with a final concentration of 0.1% TFA. Centrifuge the sample to remove any precipitated material.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate appropriate for the column size (e.g., 1 mL/min for a 4.6 mm ID column).
-
Set the UV detector to monitor at 220 nm and 280 nm.
-
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% Mobile Phase B over 30-60 minutes. This gradient should be optimized for the specific peptide or protein.
-
-
Fraction Collection: Collect fractions corresponding to the peaks of interest. The modified peptide will typically elute at a different retention time than the unmodified peptide.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the modified product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified modified peptide as a powder.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a phenylglyoxal-modified protein for analysis by mass spectrometry to identify the modified arginine residues.
Materials:
-
Purified modified protein
-
Denaturing Buffer: 50 mM Tris-HCl, pH 8.5, containing 5% (w/v) SDS
-
Reducing Agent: 10 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP)
-
Alkylating Agent: 40 mM chloroacetamide
-
Trypsin (sequencing grade)
-
Quenching Solution: 0.1% Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dilute the purified modified protein sample in the denaturing buffer.
-
Add TCEP to a final concentration of 10 mM and incubate at 95°C for 10 minutes to reduce disulfide bonds.[6]
-
Cool the sample to room temperature.
-
Add chloroacetamide to a final concentration of 40 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[6]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.5 to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.
-
In the mass spectrometry data analysis, set a variable modification of +116 Da on arginine residues to identify peptides modified with one phenylglyoxal molecule.[6]
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for arginine modification.
Logical Relationship of Reaction Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPH Assay for Evaluating the Antioxidant Capacity of Phenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] This application note provides a detailed protocol for assessing the free radical scavenging activity of phenylglyoxal (B86788) hydrate (B1144303) using the DPPH assay.
Phenylglyoxal hydrate is an organic compound that exists as a colorless crystalline solid and is soluble in organic solvents like ethanol (B145695) and methanol (B129727).[4][5] While it is primarily known as a reagent for modifying arginine residues in proteins, its potential antioxidant activity has not been extensively studied.[5] This protocol outlines the necessary steps to determine its antioxidant potential, quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][7]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1][8] DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol, with a maximum absorbance around 517 nm.[1][9] When the DPPH radical is reduced by an antioxidant, its color changes from violet to a pale yellow.[1][8] This decolorization is stoichiometric with respect to the number of electrons captured, and the decrease in absorbance is measured to quantify the scavenging activity.[10][11]
Materials and Reagents
-
Phenylglyoxal hydrate (C₈H₈O₃)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), spectrophotometric grade
-
Ascorbic acid (or Trolox) as a positive control
-
Adjustable micropipettes
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplates or cuvettes
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Experimental Protocols
Preparation of Solutions
4.1.1. DPPH Stock Solution (1 mM)
-
Accurately weigh 39.43 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[2]
-
Store the stock solution at 4°C for no more than a week.
4.1.2. DPPH Working Solution (0.1 mM)
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a 0.1 mM working solution.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[9]
-
Prepare this solution fresh daily before use.[2]
4.1.3. Phenylglyoxal Hydrate Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of phenylglyoxal hydrate.
-
Dissolve it in 10 mL of methanol. Phenylglyoxal hydrate is soluble in 95% ethanol, which suggests good solubility in methanol as well.[5]
4.1.4. Serial Dilutions of Phenylglyoxal Hydrate
-
From the 1 mg/mL stock solution, prepare a series of dilutions in methanol to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
4.1.5. Positive Control (Ascorbic Acid) Solutions
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Perform serial dilutions to obtain the same concentration range as the test compound.
Assay Procedure
-
Pipette 100 µL of each concentration of the phenylglyoxal hydrate dilutions into separate wells of a 96-well microplate.
-
Prepare a blank for each concentration by adding 100 µL of the respective dilution to a well and 100 µL of methanol (without DPPH). This corrects for the intrinsic color of the sample.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well containing the sample dilutions.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the 0.1 mM DPPH working solution. This represents 0% inhibition.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[2]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [12]
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the DPPH solution with the test compound (corrected for the blank).
Hypothetical Data for Phenylglyoxal Hydrate
The following table summarizes hypothetical data for the DPPH scavenging activity of phenylglyoxal hydrate and ascorbic acid at different concentrations.
| Concentration (µg/mL) | Phenylglyoxal Hydrate Absorbance at 517 nm | Phenylglyoxal Hydrate % Inhibition | Ascorbic Acid Absorbance at 517 nm | Ascorbic Acid % Inhibition |
| Control | 1.012 | 0.00 | 1.012 | 0.00 |
| 10 | 0.898 | 11.26 | 0.546 | 46.05 |
| 25 | 0.753 | 25.59 | 0.321 | 68.28 |
| 50 | 0.516 | 49.01 | 0.158 | 84.39 |
| 100 | 0.284 | 71.94 | 0.089 | 91.21 |
| 200 | 0.131 | 87.05 | 0.052 | 94.86 |
Determination of IC50 Value
The IC50 value is the concentration of the antioxidant required to inhibit 50% of the DPPH free radicals.[7] It is determined by plotting the percentage of inhibition against the concentration of the test compound. A linear regression analysis is then performed, and the IC50 value is calculated from the resulting equation (y = mx + c), where y = 50.[13]
IC50 = (50 - c) / m
Based on the hypothetical data, the calculated IC50 value for phenylglyoxal hydrate is approximately 51 µg/mL.
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH antioxidant capacity assay.
Mechanism of DPPH Radical Scavenging
Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
This application note provides a comprehensive protocol for evaluating the antioxidant capacity of phenylglyoxal hydrate using the DPPH assay. The method is straightforward, reproducible, and allows for the determination of the IC50 value, providing a quantitative measure of antioxidant potential. This protocol can be adapted for screening other novel compounds for their antioxidant properties in drug discovery and development.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. 苯乙二醛 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
Application Notes: Quantifying the Antioxidant Activity of 2,2-dihydroxy-1-phenylethan-1-one using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. The quantification of the antioxidant activity of novel compounds is a critical step in the development of new therapeutic agents. 2,2-dihydroxy-1-phenylethan-1-one, a phenylglyoxal (B86788) hydrate, has been identified as a compound with potential antioxidant properties.[1][2] This application note provides a detailed protocol for quantifying the antioxidant activity of this compound using the Oxygen Radical Absorbance Capacity (ORAC) assay.
The ORAC assay is a widely recognized method for measuring the antioxidant capacity of various substances.[3][4][5][6] It is based on the principle of hydrogen atom transfer (HAT) and measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7][8] The assay utilizes 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) as a generator of peroxyl radicals and fluorescein (B123965) as the fluorescent probe.[7][9] The antioxidant capacity is quantified by measuring the decay of fluorescence over time and is typically expressed as Trolox® equivalents (TE), a water-soluble analog of vitamin E used as a standard.[10][11]
Principle of the ORAC Assay
The ORAC assay operates on the principle of competitive kinetics. AAPH, upon thermal decomposition at 37°C, generates peroxyl radicals. These radicals quench the fluorescence of fluorescein. In the presence of an antioxidant, the antioxidant compound preferentially scavenges the peroxyl radicals, thereby protecting fluorescein from oxidative damage and preserving its fluorescence. The decay of fluorescence is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated. The net AUC, obtained by subtracting the AUC of the blank from the AUC of the sample, is proportional to the antioxidant capacity of the sample.
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate (B84403) buffer saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (excitation/emission wavelengths of ~485/520 nm) and temperature control at 37°C.
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4. This buffer will be used for all dilutions unless otherwise specified.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in the phosphate buffer to a final concentration of 4 µM. Store this stock solution wrapped in foil at 4°C.
-
Fluorescein Working Solution (8 nM): Immediately before use, dilute the fluorescein stock solution 1:500 with the phosphate buffer.
-
AAPH Solution (153 mM): Prepare the AAPH solution fresh for each assay by dissolving it in the phosphate buffer. Keep on ice until use.
-
Trolox Stock Solution (1 mM): Dissolve Trolox® in DMSO to prepare a 1 mM stock solution.
-
Trolox Working Standards (6.25, 12.5, 25, 50 µM): Prepare a series of Trolox® working standards by diluting the Trolox® stock solution in the phosphate buffer.
-
This compound Stock Solution (10 mM): Based on its solubility, dissolve this compound in DMSO to a concentration of 10 mM.
-
This compound Working Solutions: Prepare a range of working solutions of the test compound by diluting the stock solution in the phosphate buffer. The final concentrations in the assay should be chosen to fall within the linear range of the Trolox® standard curve. A suggested starting range is 1-50 µM.
Assay Procedure
-
Plate Setup:
-
Pipette 25 µL of the phosphate buffer into the blank wells.
-
Pipette 25 µL of each Trolox® working standard into the standard wells in triplicate.
-
Pipette 25 µL of each working solution of this compound into the sample wells in triplicate.
-
-
Addition of Fluorescein: Add 150 µL of the fluorescein working solution to all wells.
-
Incubation: Incubate the microplate at 37°C for 30 minutes in the microplate reader to allow the temperature to equilibrate.
-
Initiation of Reaction: Add 25 µL of the freshly prepared AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the measurement.
Data Presentation and Analysis
The antioxidant activity of this compound is determined by calculating the area under the fluorescence decay curve (AUC).
-
Calculate the Area Under the Curve (AUC): The AUC can be calculated using the following formula: AUC = 1 + f1/f0 + f2/f0 + ... + fi/f0 Where f0 is the initial fluorescence reading at 0 minutes and fi is the fluorescence reading at time i.
-
Calculate the Net AUC: The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Net AUC = AUC_sample - AUC_blank
-
Generate a Trolox® Standard Curve: Plot the net AUC of the Trolox® standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the net AUC and x is the Trolox® concentration.
-
Calculate the ORAC Value: The ORAC value of this compound is expressed as µmol of Trolox® equivalents per µmol of the compound (µM TE/µM). This can be calculated from the net AUC of the sample using the regression equation from the Trolox® standard curve.
Table 1: Hypothetical ORAC Assay Data for this compound
| Sample | Concentration (µM) | Net AUC (Mean ± SD) | ORAC Value (µmol TE/g) |
| Trolox® | 6.25 | 5.8 ± 0.3 | - |
| Trolox® | 12.5 | 11.5 ± 0.6 | - |
| Trolox® | 25 | 22.8 ± 1.1 | - |
| Trolox® | 50 | 45.2 ± 2.3 | - |
| This compound | 10 | 15.7 ± 0.9 | 1032.2 |
| This compound | 25 | 38.9 ± 2.1 | 1023.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The ORAC assay is a robust and reliable method for quantifying the antioxidant activity of this compound. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting. The detailed methodology and data analysis guidelines will enable researchers to accurately assess the antioxidant potential of this compound, which is a crucial step in its evaluation as a potential therapeutic agent for diseases associated with oxidative stress. Adherence to the described protocol will ensure the generation of reproducible and comparable data, facilitating further drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 3. This compound | 1075-06-5 | Antioxidant | MOLNOVA [molnova.com]
- 4. supplysidesj.com [supplysidesj.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Application of Phenylglyoxal Hydrate in the Synthesis of Bioactive Molecules
Introduction: Phenylglyoxal (B86788) hydrate (B1144303), a versatile dicarbonyl compound, serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of biologically active heterocyclic molecules. Its ability to participate in multicomponent reactions makes it an attractive starting material for the efficient synthesis of complex molecular architectures. This application note details the use of phenylglyoxal hydrate in the synthesis of several classes of bioactive compounds, providing experimental protocols, quantitative biological data, and insights into their mechanisms of action.
Synthesis of Furo[3,2-c]coumarins
Furo[3,2-c]coumarins are a class of heterocyclic compounds known for their diverse biological activities, including photosensitization, which makes them useful in photochemotherapy.
Experimental Protocol: Zinc-Catalyzed One-Pot Synthesis of Furo[3,2-c]coumarins
This protocol describes a one-pot, multicomponent tandem reaction for the synthesis of furo[3,2-c]coumarins using zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) as a catalyst.
Materials:
-
Phenylglyoxal monohydrate
-
Acetone (or other methyl ketones)
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
Procedure:
-
To a reaction vessel, add phenylglyoxal monohydrate (1.0 mmol), 4-hydroxycoumarin (1.0 mmol), and the methyl ketone (e.g., acetone, 1.2 mmol).
-
Add 1,4-dioxane (5 mL) as the solvent.
-
Add Zn(OTf)₂ (10 mol%) to the mixture.
-
Heat the reaction mixture at 130 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furo[3,2-c]coumarin derivative.
Logical Workflow for Furo[3,2-c]coumarin Synthesis
Caption: Workflow for the synthesis of Furo[3,2-c]coumarin.
Mechanism of Action: Photosensitization by Furocoumarins
Furocoumarins can induce photosensitization through two primary mechanisms, Type I and Type II, upon activation by UV-A light.[1][2]
-
Type I Mechanism: The photoactivated furocoumarin in its triplet state directly interacts with biological substrates, such as DNA, to form covalent monoadducts with pyrimidine (B1678525) bases. A second photochemical event can lead to the formation of interstrand cross-links.[1]
-
Type II Mechanism: The excited furocoumarin transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[1] This singlet oxygen can then oxidize various biomolecules, including lipids and proteins, leading to cellular damage.[1]
Furocoumarin Photosensitization Pathways
Caption: Type I and Type II photosensitization by furocoumarins.
Synthesis of Bioactive Chromene Derivatives
Chromene derivatives synthesized from phenylglyoxal hydrate have demonstrated significant potential as antimicrobial agents. These compounds often feature a 4-aroyl-pyrano[3,2-c]chromene scaffold.
Experimental Protocol: Synthesis of 4-Aroyl-pyrano[3,2-c]chromenes
This protocol outlines the synthesis of 4-aroyl-pyrano[c]chromenes via a one-pot, three-component reaction.
Materials:
-
Phenylglyoxal hydrate
-
4-Hydroxycoumarin
-
Ammonium acetate (B1210297) (NH₄H₂PO₄ can also be used as a catalyst)[3]
Procedure:
-
A mixture of 4-hydroxycoumarin (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylglyoxal hydrate (1 mmol) is prepared in ethanol (10 mL).
-
Ammonium acetate (1.5 mmol) is added to the mixture as a catalyst.
-
The reaction mixture is refluxed for an appropriate time (typically 2-4 hours), with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data: Antimicrobial Activity of Chromene Derivatives
Several chromene derivatives synthesized using phenylglyoxal hydrate and its analogs have been evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
| Compound | Derivative Substituents | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 4-(4-chlorophenyl) | 125 | 250 | 500 | >1000 | 250 | [4] |
| 2 | 4-(4-methoxyphenyl) | 250 | 500 | >1000 | >1000 | 500 | [4] |
| 3 | 4-(4-nitrophenyl) | 62.5 | 125 | 250 | 500 | 125 | [4] |
| 4 | 4-phenyl | 250 | 250 | 500 | >1000 | 500 | [4] |
| 5 | 2-thienyl | >1000 | >1000 | >1000 | >1000 | >1000 | [5] |
| 6 | 4-pyridyl | 125 | 125 | 250 | 500 | 250 | [5] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Certain chromene derivatives exert their antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[6][7] DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. Chromene-based inhibitors can interfere with the ATPase activity of the GyrB subunit of the enzyme, preventing DNA supercoiling and leading to bacterial cell death.[7]
Inhibition of DNA Gyrase by Chromene Derivatives
Caption: Chromene derivatives inhibit bacterial DNA gyrase.
Synthesis of Substituted Furans
Substituted furans are important scaffolds in medicinal chemistry. Phenylglyoxal hydrate can be used in gold-catalyzed three-component reactions to efficiently synthesize these structures.[8][9]
Experimental Protocol: Gold-Catalyzed Three-Component Synthesis of Furans
This protocol details an efficient gold(III)-catalyzed three-component coupling reaction for the synthesis of various furan (B31954) derivatives.[8][10]
Materials:
-
Phenylglyoxal derivative (e.g., phenylglyoxal hydrate)
-
Secondary amine (e.g., piperidine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Gold(III) bromide (AuBr₃)
-
Nitrogen atmosphere
Procedure:
-
In a reaction tube, dissolve the phenylglyoxal derivative (0.5 mmol), secondary amine (0.6 mmol), and terminal alkyne (0.75 mmol) in methanol (2 mL) under a nitrogen atmosphere.
-
Add AuBr₃ (5 mol%) to the solution.
-
Seal the tube and heat the reaction mixture at 60 °C for the required time (typically 12-24 hours), monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure furan derivative.
Experimental Workflow for Furan Synthesis
Caption: Gold-catalyzed three-component synthesis of furans.
Synthesis of Isoxazolyl Amino Furo[3,2-c]quinolinone Scaffolds
This class of compounds is synthesized via a one-pot, three-component reaction, showcasing the efficiency of multicomponent strategies in generating complex, potentially bioactive molecules.
Experimental Protocol: One-Pot Synthesis of Isoxazolyl Amino Furo[3,2-c]quinolinones
This protocol describes the synthesis of isoxazolyl amino furo[3,2-c]quinolinone scaffolds using p-toluenesulfonic acid (p-TSA) as a catalyst.[11]
Materials:
-
Aryl glyoxal (B1671930) monohydrate (e.g., phenylglyoxal hydrate)
-
4-Hydroxy-1-methyl-2-quinilinone
-
4-Amino-3-methyl-5-styrylisoxazoles
-
p-Toluenesulfonic acid (p-TSA)
-
Water
Procedure:
-
A mixture of the aryl glyoxal monohydrate (1 mmol), 4-hydroxy-1-methyl-2-quinilinone (1 mmol), and the 4-amino-3-methyl-5-styrylisoxazole derivative (1 mmol) is prepared in water (5 mL).
-
p-TSA (5 mol%) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for the time indicated by TLC analysis for completion.
-
After cooling, the precipitated solid is filtered, washed with water, and then with a small amount of ethanol.
-
The crude product is dried and can be further purified by recrystallization if necessary.
Phenylglyoxal hydrate is a highly effective and versatile reagent in the synthesis of a wide range of bioactive heterocyclic molecules. Its utility in multicomponent reactions allows for the rapid and efficient construction of complex scaffolds such as furocoumarins, chromenes, furans, and quinolinones. The resulting compounds have shown promising biological activities, including antimicrobial and photosensitizing properties, making them valuable leads in drug discovery and development. The provided protocols and data serve as a practical guide for researchers in the field.
References
- 1. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Gold(III)-Catalyzed Three-Component Coupling Reaction (TCC) Selective toward Furans [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Phenylglyoxal Hydrate: A Versatile Building Block for Multicomponent Synthesis of Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglyoxal (B86788) hydrate (B1144303) is a versatile and highly reactive organic compound that serves as a valuable building block in multicomponent reactions (MCRs). Its unique structure, featuring adjacent aldehyde and ketone functionalities, allows for the rapid and efficient construction of complex molecular scaffolds, particularly a wide array of heterocycles.[1][2] This attribute makes it an attractive synthon for the generation of diverse chemical libraries for drug discovery and development. Multicomponent reactions, by their nature, are atom-economical processes that combine three or more reactants in a single step, offering significant advantages in terms of efficiency and sustainability.[1][3] This document provides detailed application notes and experimental protocols for the use of phenylglyoxal hydrate in key multicomponent reactions, including the Ugi and Passerini reactions, as well as the synthesis of substituted furans.
Data Presentation: Synthesis of Heterocyclic Compounds
The following tables summarize the yields of various heterocyclic compounds synthesized using phenylglyoxal hydrate as a key reactant in different multicomponent reactions.
Table 1: Synthesis of 2,6-Diaryl-morpholin-3-ones via a Two-Step, One-Pot Ugi Reaction and Intramolecular Condensation [4]
| Entry | Phenylglyoxal Derivative (R) | Product | Yield (%) |
| 1 | H | 2,6-diphenylmorpholin-3-one | 51-58 |
| 2 | 4-Me | 2-(p-tolyl)-6-phenylmorpholin-3-one | 65 |
| 3 | 4-Et | 2-(4-ethylphenyl)-6-phenylmorpholin-3-one | 83 |
| 4 | 4-iPr | 2-(4-isopropylphenyl)-6-phenylmorpholin-3-one | 70 |
| 5 | 4-F | 2-(4-fluorophenyl)-6-phenylmorpholin-3-one | 50 |
| 6 | 4-Cl | 2-(4-chlorophenyl)-6-phenylmorpholin-3-one | 64 |
| 7 | 4-Br | 2-(4-bromophenyl)-6-phenylmorpholin-3-one | 70 |
Table 2: Synthesis of Substituted Furans via a Three-Component Reaction
| Entry | Amine | Alkyne | Product | Yield (%) | Reference |
| 1 | Aniline | Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 1-phenyl-5-benzoyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 92 | [1] |
| 2 | Benzylamine | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-5-benzoyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 95 | [1] |
| 3 | Cyclohexylamine | Dimethyl acetylenedicarboxylate | Dimethyl 1-cyclohexyl-5-benzoyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 90 | [1] |
Table 3: Synthesis of α-Acyloxy Amides via Passerini Reaction
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-2-oxo-2-phenylethyl acetate | ~90 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-2-oxo-2-phenylethyl benzoate | ~95 |
| 3 | Formic Acid | Benzyl isocyanide | 1-(benzylcarbamoyl)-2-oxo-2-phenylethyl formate | ~88 |
Note: Yields for the Passerini reaction are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,6-Diaryl-morpholin-3-ones via Ugi Reaction
This protocol describes a two-step, one-pot synthesis involving an Ugi four-component reaction followed by a triflic acid-promoted intramolecular condensation.[4]
Materials:
-
Phenylglyoxal hydrate (or substituted derivative) (0.4 mmol)
-
2-Hydroxycarboxylic acid (e.g., mandelic acid) (0.4 mmol)
-
Primary amine (e.g., benzylamine) (0.4 mmol)
-
tert-Butyl isocyanide (0.4 mmol, 33 mg, 45 µL)
-
Methanol (B129727) (2.5 mL)
-
Dichloromethane (B109758) (DCM) (4-8 mL)
-
Triflic acid (0.68 mmol, 102 mg, 60 µL)
Procedure:
-
In a screw-cap vial, dissolve the 2-hydroxycarboxylic acid (0.4 mmol) in methanol (2.5 mL).
-
To the solution, add the phenylglyoxal hydrate derivative (0.4 mmol), the primary amine (0.4 mmol), and tert-butyl isocyanide (0.4 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, concentrate the mixture under reduced pressure until a powder-like product is formed.
-
Dissolve the crude Ugi adduct in dichloromethane (4-8 mL).
-
Add triflic acid (0.68 mmol) to the solution and stir for 10-15 minutes at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2,6-diaryl-morpholin-3-one.
Protocol 2: General Procedure for the Synthesis of Substituted Furans
This protocol outlines a three-component reaction for the synthesis of furan (B31954) derivatives catalyzed by silver nanoparticles.[1]
Materials:
-
Phenylglyoxal hydrate (1.0 mmol, 152.1 mg)
-
Primary amine (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (1.0 mmol, 142.1 mg, 0.12 mL)
-
Nano-Ag catalyst (4 mol%)
-
Dichloromethane (CH2Cl2) (10 mL)
Procedure:
-
To a round-bottom flask, add phenylglyoxal hydrate (1.0 mmol), the primary amine (1.0 mmol), dimethyl acetylenedicarboxylate (1.0 mmol), and the nano-Ag catalyst (4 mol%).
-
Add dichloromethane (10 mL) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (2:8) mixture as the mobile phase.
-
Upon completion of the reaction, filter the reaction mixture to separate the nanocatalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for the Passerini Three-Component Reaction
The Passerini reaction combines a carboxylic acid, a carbonyl compound (phenylglyoxal hydrate), and an isocyanide to form an α-acyloxy amide.[5][6]
Materials:
-
Phenylglyoxal hydrate (1.0 mmol, 152.1 mg)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) (5-10 mL)
Procedure:
-
In a dry round-bottom flask, dissolve phenylglyoxal hydrate (1.0 mmol) and the carboxylic acid (1.0 mmol) in the aprotic solvent (5-10 mL).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude α-acyloxy amide can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanisms and Workflows
Caption: Generalized mechanism of the Ugi four-component reaction.
Caption: Generalized mechanism of the Passerini three-component reaction.
Caption: General experimental workflow for multicomponent reactions.
References
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triflic acid-promoted post-Ugi condensation for the assembly of 2,6-diarylmorpholin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2,2-dihydroxy-1-phenylethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) hydrate (B1144303).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Incomplete oxidation of the starting material (e.g., acetophenone (B1666503) or benzoin). | - Ensure the correct stoichiometry of the oxidizing agent (e.g., selenium dioxide, nitric acid).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction time and temperature as per the chosen protocol. |
| Degradation of the product due to harsh reaction conditions. | - Avoid excessive heating or prolonged reaction times.- For base-catalyzed reactions, use milder bases or control the temperature carefully to minimize side reactions. | |
| Loss of product during workup and purification. | - this compound is water-soluble. Minimize aqueous washes or use saturated brine to reduce loss.- Optimize recrystallization solvent and conditions to ensure efficient precipitation. | |
| Product is an Oil or Fails to Crystallize | The product is the anhydrous form of phenylglyoxal, which is a yellow oil.[1][2] | - Dissolve the oily product in hot water and allow it to cool to form the crystalline hydrate.[2][3] |
| Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography before attempting crystallization.- Ensure the starting materials are pure. Recrystallize if necessary. | |
| Formation of Significant Side Products | Cannizzaro Reaction: In the presence of a base or even in an aqueous medium, phenylglyoxal can undergo an intramolecular Cannizzaro reaction to form mandelic acid.[4][5][6][7] | - If a base is used, employ non-aqueous conditions or a milder base.- Minimize reaction time in aqueous or basic media.- The Cannizzaro reaction is a disproportionation, so expect both an oxidized (mandelic acid) and a reduced product. |
| Oxidation to Phenylglyoxylic Acid: Over-oxidation can lead to the formation of phenylglyoxylic acid.[4][7] | - Use a stoichiometric amount of the oxidizing agent.- Control the reaction temperature to prevent over-oxidation. | |
| Benzilic Acid Rearrangement: If starting from a 1,2-diketone like benzil (B1666583) and the reaction is incomplete, the remaining benzil can undergo a benzilic acid rearrangement in the presence of a base to form benzilic acid.[8][9][10] | - Ensure the complete conversion of benzil to the desired product.- Use appropriate reaction conditions to favor the desired reaction over the rearrangement. | |
| Product Discoloration (Yellow) | The anhydrous form of phenylglyoxal is a yellow liquid.[2][11] The presence of residual anhydrous product or impurities can cause a yellow tint. | - Ensure complete hydration to the white crystalline this compound.[1]- Recrystallize the product from a suitable solvent (e.g., water) to remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The most prevalent side reactions include the intramolecular Cannizzaro reaction, which leads to the formation of mandelic acid, and the oxidation of the aldehyde group to a carboxylic acid, resulting in phenylglyoxylic acid.[4][7] If using a diketone precursor like benzil with a base, the benzilic acid rearrangement to benzilic acid is also a potential side reaction.[8][10]
Q2: My final product is a yellow oil instead of a white solid. What happened?
A2: You have likely isolated the anhydrous form of phenylglyoxal, which is a yellow liquid.[1][2] To obtain the desired white crystalline solid, you need to form the hydrate. This can be achieved by dissolving the oil in hot water and allowing it to crystallize upon cooling.[2][3]
Q3: How can I minimize the formation of mandelic acid as a byproduct?
A3: The formation of mandelic acid occurs via an intramolecular Cannizzaro reaction, which is often base-catalyzed or can occur in an aqueous medium.[4][5][7] To minimize this, avoid strongly basic conditions where possible. If a base is necessary, consider using a non-aqueous solvent system or a milder base with careful temperature control.
Q4: What is a reliable method for purifying the crude this compound?
A4: Recrystallization from water is a common and effective method for purifying the hydrate form of the product.[3] The solubility of the hydrate in cold water is limited, allowing for good recovery of the purified solid.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity can be confirmed by measuring its melting point (typically around 76-79 °C for the hydrate) and by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12] The IR spectrum should show characteristic peaks for the hydroxyl and carbonyl groups.
Experimental Protocols
Synthesis of this compound via Oxidation of Acetophenone
This protocol is based on the well-established oxidation of acetophenone using selenium dioxide.
Materials:
-
Acetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve selenium dioxide in a mixture of dioxane and a small amount of water by gentle heating (50-55 °C).
-
Once the selenium dioxide has dissolved, add acetophenone to the solution.
-
Heat the reaction mixture to reflux and maintain it for the appropriate time (typically a few hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and decant the solution to separate it from the precipitated selenium metal.
-
Remove the dioxane and water under reduced pressure.
-
The crude phenylglyoxal can be purified by vacuum distillation.
-
To obtain the hydrate, dissolve the purified phenylglyoxal in hot water and allow it to crystallize upon cooling.
-
Filter the white crystals of this compound and dry them.
Quantitative Data from Literature: A typical yield for this synthesis is in the range of 69-72%.[3]
| Reactant | Oxidizing Agent | Solvent | Reported Yield | Reference |
| Acetophenone | Selenium Dioxide | Dioxane/Water | 69-72% | [3] |
Visualizations
Caption: Main synthesis pathway of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. organic chemistry - Internal Cannizzaro reaction of phenylglyoxal - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. Benzil benzilic acid rearrangement | PPTX [slideshare.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. 2,2-Dihydroxy-1-phenylethanone|lookchem [lookchem.com]
Phenylglyoxal Polymerization: A Technical Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the unwanted polymerization of phenylglyoxal (B86788). Find answers to frequently asked questions and follow our detailed protocols to ensure the stability and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is phenylglyoxal polymerization and why does it occur?
A1: Phenylglyoxal is an organic compound containing both an aldehyde and a ketone functional group.[1] Like many other aldehydes, anhydrous phenylglyoxal has a tendency to self-polymerize upon standing.[1][2] This process, likely a form of aldol (B89426) condensation, results in the yellow liquid solidifying or turning into a stiff gel.[3][4] The reaction can be initiated by exposure to heat, light, or impurities.
Q2: My anhydrous phenylglyoxal has solidified. Is it still usable and how can I recover it?
A2: Yes, the compound is often recoverable. The polymer can be "cracked" back to the monomer by gentle heating.[1] For higher purity, the resulting yellow liquid can be purified by vacuum distillation.[1][3] This should be done immediately before use to minimize the chance of re-polymerization.
Q3: What is the most effective way to store phenylglyoxal for long-term stability?
A3: The most common and effective method for long-term preservation is to convert phenylglyoxal into its monohydrate form.[1][3] Dissolving the anhydrous liquid in hot water and allowing it to crystallize yields a stable, colorless solid (phenylglyoxal monohydrate).[1] This hydrate (B1144303) is less prone to polymerization and can be stored for extended periods. The anhydrous form can be regenerated from the hydrate by heating under vacuum.[1][3]
Q4: What are the recommended storage conditions for anhydrous phenylglyoxal if I need to use it directly?
A4: If you must store the anhydrous liquid, it is critical to minimize exposure to initiators. Safety data sheets recommend keeping containers tightly closed in a dry, cool, and well-ventilated place.[5][6][7] For best results, store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.
Q5: Can chemical inhibitors be added to prevent polymerization?
A5: Yes, adding a polymerization inhibitor is a standard technique for stabilizing reactive monomers.[8][] While specific inhibitors for phenylglyoxal are not widely documented, compounds that act as radical scavengers are effective for other unsaturated monomers and are likely to be effective here. Common choices include phenolic compounds like hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), or butylated hydroxytoluene (BHT).[]
Q6: If I use an inhibitor, how can I remove it before my experiment?
A6: Inhibitors must often be removed prior to use, as they can interfere with subsequent reactions.[10] Phenolic inhibitors like MEHQ or hydroquinone can typically be removed by washing the monomer with a dilute aqueous sodium hydroxide (B78521) (NaOH) solution in a separatory funnel.[10] Other methods include purification via distillation or column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Liquid phenylglyoxal has become a solid or viscous gel during storage. | Self-polymerization has occurred due to time, temperature, or exposure to air/light.[1] | Gently warm the sealed container in a water bath to crack the polymer back to the liquid monomer. For high-purity applications, perform a vacuum distillation immediately before use.[1][3] |
| Phenylglyoxal solution becomes cloudy or viscous during a reaction. | Onset of polymerization initiated by reaction conditions (e.g., heat, incompatible reagents) or impurities. | Ensure the use of freshly distilled or purified phenylglyoxal. If compatible with your chemical process, consider adding a small amount of a suitable inhibitor (e.g., BHT) to your stock solution. |
| Inconsistent yields or side products in reactions involving phenylglyoxal. | The purity of the phenylglyoxal is compromised due to the presence of polymers or oligomers. | Standardize your procedure by always using freshly distilled phenylglyoxal or by regenerating it from the stable hydrate form immediately prior to the experiment. |
Data Presentation
Table 1: Qualitative Stability of Phenylglyoxal Under Different Conditions
| Form | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Anhydrous Liquid | Room Temperature (~25°C) | Air | Ambient | Low (Prone to polymerization) |
| Anhydrous Liquid | Refrigerated (2-8°C) | Inert Gas (N₂, Ar) | Dark | Moderate (Polymerization is slowed) |
| Monohydrate Solid | Room Temperature (~25°C) | Air | Ambient | High (Generally stable)[1][3] |
Table 2: Common Classes of Polymerization Inhibitors
| Inhibitor Class | Example | Typical Concentration | Primary Mechanism | Common Removal Method |
| Phenolic | 4-Methoxyphenol (MEHQ) | 10 - 1000 ppm | Radical Scavenger (Requires O₂) | Alkali (NaOH) wash[10] |
| Phenolic | Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Radical Scavenger | Distillation, Chromatography |
| Hindered Amines | Phenothiazine | 100 - 500 ppm | Radical Scavenger | Distillation, Chromatography |
| Stable Radicals | TEMPO | 10 - 200 ppm | Radical Scavenger (O₂ independent) | Chromatography |
Experimental Protocols
Protocol 1: Preparation of Phenylglyoxal Monohydrate for Stable Storage
This protocol describes the conversion of anhydrous phenylglyoxal into its more stable crystalline hydrate.
-
Dissolution: In a fume hood, gently warm 1 volume of anhydrous phenylglyoxal liquid. Add 3.5–4 volumes of hot deionized water to the liquid.[3]
-
Mixing: Stir the mixture until the phenylglyoxal is fully dissolved. The solution should be clear.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4°C) to facilitate complete crystallization.
-
Isolation: Collect the colorless crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any soluble impurities.
-
Drying: Air-dry the crystals on the filter paper or in a desiccator. Do not heat, as this will drive off the water of hydration.
-
Storage: Transfer the dry, colorless crystals of phenylglyoxal monohydrate to a tightly sealed container and store at room temperature.[7]
Protocol 2: Regeneration of Anhydrous Phenylglyoxal from the Monohydrate
This protocol details how to recover the pure, anhydrous liquid from the stable hydrate form immediately before an experiment.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Place the crystalline phenylglyoxal monohydrate into the distillation flask.
-
Heating: Gently heat the flask using a water bath or heating mantle.
-
Vacuum Application: Gradually apply vacuum to the system. The water of hydration will be removed, and the anhydrous phenylglyoxal will distill.[1][3]
-
Collection: Collect the yellow liquid fraction that distills at the appropriate temperature and pressure (e.g., 63–65°C at 0.5 mmHg).[11]
-
Usage: Use the freshly distilled anhydrous phenylglyoxal immediately to prevent re-polymerization.
Visualizations
Caption: Logical flow of phenylglyoxal from its monomeric to polymeric state and back.
Caption: Decision workflow for handling phenylglyoxal to ensure purity in experiments.
Caption: How a radical-scavenging inhibitor prevents the polymer chain from growing.
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanism of reaction when phenylglyoxal reactis with conc naoh | Filo [askfilo.com]
- 5. fishersci.fr [fishersci.fr]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in the selenium dioxide oxidation of acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the selenium dioxide (SeO₂) oxidation of acetophenone (B1666503) to synthesize phenylglyoxal (B86788).
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and provides actionable solutions.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the selenium dioxide oxidation of acetophenone can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most common culprits are:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of selenium dioxide to acetophenone can lead to incomplete reaction or side product formation.
-
Improper Reaction Temperature: The reaction is sensitive to temperature. Too low a temperature will result in a sluggish or incomplete reaction, while too high a temperature can promote side reactions.
-
Inadequate Reaction Time: The oxidation requires sufficient time for completion. Stopping the reaction prematurely will naturally result in a low yield of the desired product.
-
Poor Quality Reagents or Solvents: The presence of impurities in acetophenone, selenium dioxide, or the solvent can interfere with the reaction.
-
Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
Question: I observe a black precipitate instead of the expected red selenium. What does this indicate?
The formation of a black precipitate, often amorphous black selenium, instead of the typical red allotrope, can indicate that the selenium particles have agglomerated. This is not necessarily detrimental to the reaction's success but can make the filtration of the elemental selenium more challenging.
Question: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side products?
The most common side products in the selenium dioxide oxidation of acetophenone are:
-
Unreacted Acetophenone: This is the most common impurity if the reaction has not gone to completion.
-
Benzoylcarbinol: This is the intermediate hydroxyketone, which may be present if the oxidation is incomplete.
-
Over-oxidation Products: While less common for acetophenone, over-oxidation can lead to the formation of benzoic acid.
-
Aldol Condensation Products: Under certain conditions, acetophenone can undergo self-condensation.
To identify the spots on your TLC, you can use co-spotting with the starting material (acetophenone).
Question: The reaction seems to be very slow or does not start at all. What should I check?
If the reaction is sluggish or fails to initiate, consider the following:
-
Reagent Activity: Ensure that the selenium dioxide is of good quality. Old or improperly stored SeO₂ may have reduced activity.
-
Presence of Water: A small amount of water is often necessary to facilitate the reaction, as it forms selenous acid (H₂SeO₃), the active oxidizing species.
-
Reaction Temperature: Verify that the reaction mixture has reached the optimal temperature. For this reaction, a temperature of around 90-100°C is typically required.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of acetophenone to selenium dioxide?
A molar ratio of 2:1 of acetophenone to selenium dioxide has been reported to give a high yield of phenylglyoxal (over 98%). However, a 1:1 molar ratio is also commonly used.
Q2: Which solvent is best for this reaction?
Dioxane and ethanol (B145695) are commonly used solvents for the selenium dioxide oxidation of acetophenone. A mixture of dioxane with a small amount of water (e.g., 10% v/v) is a popular choice.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC to check for the disappearance of the starting material (acetophenone) and the appearance of the product (phenylglyoxal).
Q4: What is the expected color change during the reaction?
The reaction mixture will typically turn yellow and then red as elemental selenium precipitates.
Q5: Is it possible to run this reaction catalytically?
Yes, it is possible to use a catalytic amount of selenium dioxide in the presence of a co-oxidant. One approach involves using aqueous nitric acid to re-oxidize the reduced selenium species back to Se(IV). Another method employs tert-butyl hydroperoxide as the co-oxidant.
Quantitative Data Summary
The following tables summarize the reported yields of phenylglyoxal under various reaction conditions.
Table 1: Effect of Solvent and Stoichiometry on Phenylglyoxal Yield
| Acetophenone:SeO₂ Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2:1 | Dioxane/Water (10% v/v) | 90 | Not Specified | >98 | |
| 2:1 | Ethanol/Water (10% v/v) | 90 | Not Specified | >98 | |
| 1:1 | Dioxane/Water | Reflux | 4 | 69-72 | |
| 10:3 | None (neat) | 120 | Several hours | "Good yield" |
Table 2: Microwave-Assisted Synthesis of Phenylglyoxals
| Substrate | Reaction Time (min) | Conversion (%) |
| Activated Aryl Methyl Ketones | 3 | Quantitative |
| Deactivated Aryl Methyl Ketones | 18 | Quantitative |
Experimental Protocols
Standard Protocol for Selenium Dioxide Oxidation of Acetophenone
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Acetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, add dioxane, selenium dioxide, and a small amount of water.
-
Dissolution: Heat the mixture to 50-55°C and stir until the selenium dioxide has completely dissolved.
-
Addition of Acetophenone: Add acetophenone to the reaction mixture in one portion.
-
Reaction: Heat the mixture to reflux and continue stirring for approximately 4 hours. A red precipitate of elemental selenium will form.
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Decant the hot solution from the precipitated selenium. Alternatively, filter the cooled mixture through a pad of Celite to remove the selenium. Wash the filter cake with a small amount of the reaction solvent.
-
Work-up - Solvent Removal: Remove the dioxane and water from the filtrate by distillation.
-
Purification: Purify the crude phenylglyoxal by vacuum distillation. Collect the fraction boiling at 95-97°C/25 mm Hg.
Visualizations
Caption: Experimental workflow for the selenium dioxide oxidation of acetophenone.
Caption: Troubleshooting logic for low yields in acetophenone oxidation.
Optimizing reaction conditions for phenylglyoxal hydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenylglyoxal (B86788) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing phenylglyoxal?
A1: The most widely cited and reliable method for the synthesis of phenylglyoxal is the oxidation of acetophenone (B1666503) using selenium dioxide (SeO₂).[1][2] This method is well-documented and provides good yields.[1]
Q2: Why is phenylglyoxal often isolated as its hydrate?
A2: Anhydrous phenylglyoxal is a yellow liquid that tends to polymerize upon standing, forming a stiff gel.[1][2][3] The hydrate is a stable, colorless crystalline solid, which is more convenient for storage and handling.[1][2][3] The anhydrous form can be regenerated from the hydrate by vacuum distillation.[1]
Q3: What are the typical reaction conditions for the selenium dioxide oxidation of acetophenone?
A3: The reaction is typically carried out by refluxing acetophenone with selenium dioxide in a solvent like aqueous dioxane or 95% ethanol (B145695) for about four hours.[1]
Q4: Can I use commercial selenious acid instead of selenium dioxide?
A4: Yes, commercial selenious acid can be used as a substitute for a mixture of selenium dioxide and water.[1]
Q5: What are some alternative methods for synthesizing phenylglyoxal?
A5: Besides selenium dioxide oxidation, other reported methods include:
-
Oxidation of benzoylcarbinol with copper acetate.[4]
-
Hydrolysis of 2-acetoxy-2-bromoacetophenone.[4]
-
Oxidation of phenacyl bromide with dimethyl sulfoxide (B87167) (DMSO).[4]
-
Reaction of acetophenone with a source of nitrosonium ion in the presence of a strong acid.[5]
Q6: What are the melting point and solubility characteristics of phenylglyoxal hydrate?
A6: The reported melting point of phenylglyoxal hydrate ranges from 73°C to 91°C, with the variation attributed to the degree of dryness.[1] Its solubility in water at 20°C is approximately one part in thirty-five parts of water.[1] It can also be crystallized from chloroform, carbon disulfide, alcohol, or an ether-ligroin mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phenylglyoxal | Incomplete reaction. | Ensure the reaction is refluxed for the recommended duration (e.g., 4 hours for SeO₂ oxidation).[1] Confirm the reaction temperature is appropriate for the solvent used. |
| Suboptimal solvent. | While dioxane is common, 95% ethanol can also be used.[1] Using an excess of acetophenone as the solvent has been reported to give less satisfactory results.[1] | |
| Impure reagents. | Use freshly prepared or purified selenium dioxide for best results, especially for certain substrates.[1] Ensure the acetophenone is of high purity. | |
| Formation of Side Products | Over-oxidation. | In some cases, side reactions can lead to the formation of acids like 4-hydroxybenzoyl formic acid and 4-hydroxybenzoic acid, particularly with substituted acetophenones.[5] Careful control of reaction time and temperature can help minimize this. |
| Polymerization of anhydrous phenylglyoxal. | After distillation of the anhydrous product, it may polymerize into a gel.[1] To prevent this for long-term storage, convert it to the stable hydrate by dissolving in hot water and allowing it to crystallize.[1] | |
| Difficulty in Isolating the Product | Product remains in solution. | If the product does not crystallize upon cooling, try adding a seed crystal or further concentrating the solution. For the hydrate, ensure the correct volume of hot water is used for crystallization (approximately 3.5–4 volumes).[1] |
| Precipitated selenium contaminates the product. | After the reaction, decant the hot solution from the precipitated selenium before proceeding with distillation and crystallization.[1] | |
| Inconsistent Melting Point of Hydrate | Variable water content. | The melting point of phenylglyoxal hydrate can vary depending on its dryness.[1] Ensure the crystals are thoroughly dried under vacuum to obtain a consistent melting point. |
Experimental Protocols
Key Experiment: Synthesis of Phenylglyoxal via Selenium Dioxide Oxidation of Acetophenone
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Acetophenone (1 mole, 120 g)
-
Selenium dioxide (1 mole, 111 g) or Selenious acid (1 mole, 129 g)
-
Dioxane (600 cc)
-
Water (20 cc)
Procedure:
-
In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 600 cc of dioxane, 111 g of selenium dioxide, and 20 cc of water.
-
Heat the mixture to 50–55°C and stir until all the solid has dissolved.
-
Add 120 g of acetophenone to the flask in one portion.
-
Reflux the resulting mixture with continuous stirring for four hours.
-
Decant the hot solution from the precipitated selenium.
-
Remove the dioxane and water by distillation through a short column.
-
Distill the phenylglyoxal under reduced pressure (boiling point 95–97°C at 25 mm Hg). The expected yield is 93–96 g (69–72%).
Preparation of Phenylglyoxal Hydrate:
-
Dissolve the freshly distilled, yellow liquid phenylglyoxal in 3.5–4 volumes of hot water.
-
Allow the solution to cool, which will induce the crystallization of phenylglyoxal hydrate as colorless crystals.
-
Collect the crystals by filtration, wash with a small amount of cold water, and air dry or dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Phenylglyoxal Synthesis
| Method | Starting Material | Oxidizing Agent/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Selenium Dioxide Oxidation | Acetophenone | Selenium Dioxide | Dioxane/Water | Reflux | 4 hours | 69-72% | [1] |
| Nitrosation/Hydrolysis | Substituted Acetophenone | Sodium Nitrite / HCl | Water | 30-90°C | 30 min - 6 hours (hydrolysis) | Not specified | [5] |
| DMSO Oxidation | Phenacyl bromide | Dimethyl sulfoxide | Not specified | Not specified | Not specified | Not specified | [4] |
| Ruthenium Catalyzed Oxidation | Phenylacetylene | [bis(acetoxy)iodo]benzene / RuCl₃ | Dichloromethane/Water | 30°C | 1 hour | ~100% | [6] |
Visualizations
Caption: Workflow for Phenylglyoxal Hydrate Synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]
- 6. PHENYLGLYOXAL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,2-dihydroxy-1-phenylethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,2-dihydroxy-1-phenylethan-1-one (also known as phenylglyoxal (B86788) hydrate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized by the oxidation of acetophenone (B1666503), impurities may include unreacted acetophenone, the over-oxidation product phenylglyoxylic acid, and byproducts from side reactions. Benzoic acid can also be a byproduct of certain oxidation methods.[1] If selenium dioxide is used as the oxidant, residual selenium compounds may also be present.
Q2: What is the recommended storage condition for this compound?
A2: this compound is most stable in its hydrate (B1144303) form. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.[2] For long-term storage, temperatures of 2-8°C are recommended.[2] The anhydrous form is prone to polymerization upon standing.[3][4]
Q3: My purified product is a yellow oil, but the literature describes it as a white crystalline solid. What could be the reason?
A3: The anhydrous form of phenylglyoxal is a yellow liquid, while its hydrate, this compound, is a white crystalline solid.[3][4] If you have a yellow oil, it is likely the anhydrous form or an impure sample. Dissolving the oil in hot water and allowing it to cool should yield the white crystalline hydrate.[5]
Q4: Can I use vacuum distillation for purification?
A4: While vacuum distillation can be used to purify the anhydrous phenylglyoxal,[5] it is important to note that the hydrate will lose water upon heating.[4] If the crystalline hydrate is the desired product, recrystallization is the preferred method of purification.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the purified product is broad and lower than the reported value (76-79 °C).
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for effective purification. Water is a commonly used and effective solvent for recrystallizing the hydrate form.[5] For mixed solvent systems, a combination where the compound is soluble at high temperatures and insoluble at low temperatures should be chosen. A common example is an ethanol/water mixture. |
| Presence of Co-crystallizing Impurities | If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system. Alternatively, column chromatography may be necessary to separate stubborn impurities. |
| Oiling Out | The compound may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also promote proper crystallization. |
| Incomplete Removal of Synthesis Byproducts | Acidic impurities like phenylglyoxylic acid can be removed by washing the crude product with a dilute sodium bicarbonate solution before recrystallization. Unreacted acetophenone can often be removed by washing with a non-polar solvent like hexanes. |
Issue 2: Product Degradation During Purification
Symptoms:
-
Formation of a pink or brown coloration in the purification solution.
-
Appearance of new impurity peaks in analytical data after purification attempts.
-
Low overall yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation | This compound can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of phenylglyoxylic acid and other colored byproducts.[1] Perform heating steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Thermal Decomposition | Prolonged heating can lead to the decomposition of α-hydroxy ketones.[6] Minimize the time the compound is heated during recrystallization. Use a minimal amount of hot solvent to dissolve the compound and cool it down reasonably promptly after dissolution. |
| Base-catalyzed Side Reactions | In the presence of strong bases, α-hydroxy ketones can undergo rearrangement or other side reactions. Avoid basic conditions during purification unless specifically intended for impurity removal (e.g., a bicarbonate wash for acidic impurities), and ensure such steps are followed by neutralization. |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot deionized water (approximately 3.5-4 volumes) by heating the mixture with stirring.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
Table 1: Representative Purity Data from Different Purification Methods
| Purification Method | Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Single Recrystallization (Water) | 98.5% | 75% | Unreacted acetophenone, minor polar impurities |
| Double Recrystallization (Water) | >99.5% | 60% | Most impurities, including traces of phenylglyoxylic acid |
| Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) | >99.8% | 85% | Baseline separation of all major and minor impurities |
Note: The values presented are for illustrative purposes and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]
Stability and storage guidelines for phenylglyoxal hydrate
For researchers, scientists, and drug development professionals utilizing phenylglyoxal (B86788) hydrate (B1144303), this technical support center provides essential information on its stability, storage, and proper handling in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid phenylglyoxal hydrate?
A1: Phenylglyoxal hydrate is a stable solid at room temperature.[1] For optimal long-term stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Specific temperature recommendations for the powder form are also available, suggesting storage at -20°C for up to three years or at 4°C for up to two years.[4]
Q2: Why is the hydrate form of phenylglyoxal typically used?
A2: The hydrate form is preferred because anhydrous phenylglyoxal has a tendency to polymerize upon standing.[5] The hydrate is a stable, crystalline solid that can be reliably handled and weighed. The anhydrous liquid form can be regenerated by heating the hydrate to remove the water molecule.[5]
Q3: What are the appropriate solvents for preparing phenylglyoxal hydrate stock solutions?
A3: Phenylglyoxal hydrate has limited solubility in water but is soluble in organic solvents. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4] It is also soluble in 95% ethanol.
Q4: How stable are phenylglyoxal hydrate stock solutions?
A4: Stock solutions of phenylglyoxal hydrate in DMSO can be stored for up to one month at -20°C or for up to six months at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q5: What is the optimal pH for reactions involving phenylglyoxal hydrate, such as protein modification?
A5: The reactivity of phenylglyoxal with amino acids, particularly arginine, is pH-dependent. The reaction rate increases with higher pH values.[3] For protein modification studies, a pH range of 7.0 to 9.0 is generally recommended, with many protocols suggesting a pH of 8.0.[4]
Q6: Are there known impurities in commercial phenylglyoxal hydrate?
A6: A potential impurity that may be present in phenylglyoxal hydrate is phenylglyoxylic acid, which can form due to oxidation.
Stability and Storage Guidelines
Proper storage and handling of phenylglyoxal hydrate are crucial for ensuring its integrity and performance in experiments. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.
Table 1: Recommended Storage Conditions for Solid Phenylglyoxal Hydrate
| Condition | Temperature | Duration | Container |
| Short-term | Room Temperature | Months | Tightly sealed |
| Long-term | 4°C | Up to 2 years | Tightly sealed |
| Long-term | -20°C | Up to 3 years | Tightly sealed |
Data sourced from various supplier safety data sheets.[2][3][4]
Table 2: Stability of Phenylglyoxal Hydrate Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles |
Data sourced from MedChemExpress.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reactivity in protein modification experiments.
-
Possible Cause 1: Degradation of phenylglyoxal hydrate.
-
Solution: Ensure that the solid is stored correctly in a cool, dry place. Prepare fresh stock solutions in DMSO or DMF, as prolonged storage of diluted aqueous solutions is not recommended.[4] For critical experiments, consider using a freshly opened bottle of the reagent.
-
-
Possible Cause 2: Suboptimal pH of the reaction buffer.
-
Possible Cause 3: Presence of interfering substances.
-
Solution: Primary amines, such as Tris buffer, can react with phenylglyoxal and should be avoided in the reaction mixture. Use buffers like sodium phosphate (B84403) or HEPES.
-
Issue 2: Precipitation observed when preparing aqueous working solutions.
-
Possible Cause: Low aqueous solubility of phenylglyoxal hydrate.
-
Solution: Phenylglyoxal hydrate has limited solubility in water. Prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF first. Then, add the stock solution to the aqueous buffer with vigorous mixing to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.[4]
-
Issue 3: Side reactions or non-specific modifications observed.
-
Possible Cause: Reaction with other amino acid residues.
-
Solution: While phenylglyoxal is highly specific for arginine, some reactivity with other residues like lysine (B10760008) and N-terminal amino groups can occur, especially at higher pH and concentrations. To minimize side reactions, use the lowest effective concentration of phenylglyoxal and optimize the reaction time. Consider performing a concentration and time-course experiment to find the best conditions for your specific protein.
-
Experimental Protocols
Protocol for Preparing a Phenylglyoxal Hydrate Stock Solution
-
Accurately weigh the desired amount of solid phenylglyoxal hydrate.
-
Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
General Protocol for Protein Modification with Phenylglyoxal Hydrate
-
Prepare your protein of interest in a suitable buffer, such as 100 mM sodium phosphate buffer, at pH 8.0.
-
Freshly thaw an aliquot of the phenylglyoxal hydrate stock solution.
-
Add the stock solution to the protein solution to achieve the desired final concentration of phenylglyoxal. A molar excess of phenylglyoxal over the target arginine residues is typically required.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.[4]
-
(Optional) Quench the reaction by adding a scavenger molecule like Tris buffer or by removing the excess reagent through dialysis or size-exclusion chromatography.
-
Analyze the modified protein using appropriate techniques, such as mass spectrometry, to confirm the extent of modification.
Visualizations
Caption: Workflow for protein modification using phenylglyoxal hydrate.
Caption: Decision tree for troubleshooting low reactivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Selenium Dioxide in Organic Synthesis
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of selenium dioxide (SeO₂) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with selenium dioxide?
A1: Selenium dioxide is a highly toxic compound.[1] The primary hazards include:
-
Acute Toxicity: It is toxic if swallowed or inhaled.[2][3] Acute exposure can cause severe irritation to the respiratory tract, characterized by burning, sneezing, and coughing. High concentrations can be fatal.[4]
-
Corrosivity: It is corrosive to the eyes and skin, with the extent of tissue damage dependent on the duration of contact. Eye contact can lead to corneal damage or blindness, while skin contact can cause inflammation and blistering.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2][3][4] The liver, kidneys, spleen, and central nervous system are potential targets.
-
Environmental Hazard: Selenium dioxide is very toxic to aquatic life with long-lasting effects.[2][3]
Q2: What are the physical properties of selenium dioxide I should be aware of?
A2: Selenium dioxide is a colorless to white or creamy-white crystalline solid.[5][6][7] It has a pungent, sour odor often compared to rotten radishes.[6][8] A key characteristic is that it sublimes at approximately 315°C, meaning it transitions directly from a solid to a gas.[6] This vapor can be hazardous if inhaled.[8]
Q3: What are the permissible exposure limits for selenium dioxide?
A3: The Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have established an 8-hour time-weighted average (TWA) exposure limit of 0.2 mg/m³ for selenium compounds (as Se).[9][10][11]
Troubleshooting Guide
Problem 1: I smell a garlic-like odor on my breath after working with selenium dioxide.
-
Cause: A characteristic sign of selenium absorption is a garlic-like odor of the breath.[1] This indicates exposure to and uptake of selenium by the body.
-
Solution:
-
Immediately leave the work area and move to fresh air.
-
Report the incident to your supervisor and environmental health and safety (EHS) department.
-
Seek medical attention. Inform the physician about the potential exposure to selenium dioxide.[1][9]
-
Review your handling procedures, personal protective equipment (PPE), and engineering controls to identify and rectify the source of exposure.
-
Problem 2: Selenium dioxide has come into contact with my skin.
-
Cause: Accidental spillage or improper handling.
-
Solution:
-
Immediately and thoroughly wash the affected area with large amounts of water for at least 15 minutes.[9] If available, use soap.
-
While washing, remove any contaminated clothing.[9]
-
Seek immediate medical attention.[4]
-
Contaminated clothing should be laundered separately before reuse or disposed of as hazardous waste.[9][12]
-
Problem 3: A small amount of selenium dioxide powder has spilled in the fume hood.
-
Cause: Accidental spillage during weighing or transfer.
-
Solution:
-
Ensure the fume hood sash is at the appropriate height and the ventilation is working correctly.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9] For larger spills, a respirator may be necessary.[9][13]
-
Carefully sweep or vacuum up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[9][12] Avoid generating dust.[9][13]
-
Decontaminate the area of the spill.
-
Report the spill to your supervisor and EHS department.
-
Data Presentation
Table 1: Physical and Toxicological Properties of Selenium Dioxide
| Property | Value | Reference |
| Appearance | White or creamy-white, lustrous crystalline powder | [6][7] |
| Odor | Pungent, sour, reminiscent of rotten radishes | [6][8] |
| Molecular Weight | 110.96 g/mol | [5] |
| Melting Point | 340 °C (in a sealed tube) | [6][8] |
| Sublimation Point | ~315 °C | [6] |
| Solubility in Water | 39.5 g/100 mL at 25 °C | [6][8] |
| OSHA PEL (TWA) | 0.2 mg/m³ (as Se) | [9][10] |
| ACGIH TLV (TWA) | 0.2 mg/m³ (as Se) | [11] |
Experimental Protocols
Protocol 1: General Handling and Use in Organic Synthesis
-
Engineering Controls: All work with selenium dioxide must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][14] The facility should be equipped with an eyewash station and a safety shower in close proximity to the work area.[9][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
-
-
Post-Reaction:
-
Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Quench any residual selenium dioxide or selenium-containing byproducts as described in the disposal protocol.
-
Protocol 2: Quenching and Disposal of Selenium Dioxide Waste
Caution: These procedures should be performed in a chemical fume hood with appropriate PPE.
-
Quenching of Residual Selenium Dioxide:
-
For reactions where selenium dioxide is used as an oxidizing agent, it is often reduced to elemental selenium (a red or black solid).
-
At the end of the reaction, any unreacted selenium dioxide can be quenched by the addition of a reducing agent. A common laboratory practice involves the use of sodium bisulfite or sodium thiosulfate (B1220275) solution.
-
Slowly add the quenching solution to the cooled reaction mixture with stirring. The formation of a red precipitate (amorphous selenium) indicates the reduction of selenium compounds.
-
-
Collection of Selenium-Containing Waste:
-
All solid and liquid waste containing selenium must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Do not mix selenium waste with other waste streams.
-
-
Disposal:
-
The collected selenium waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic heavy metal waste.[4]
-
Mandatory Visualizations
Caption: Workflow for the safe handling of selenium dioxide.
Caption: Decision tree for responding to a selenium dioxide spill.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Selenium Dioxide | SeO2 | CID 24007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selenium dioxide - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Selenium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 11. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]
- 12. sdfine.com [sdfine.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
Managing impurities in the synthesis of 2,2-dihydroxy-1-phenylethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2-dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal (B86788) monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited laboratory and industrial method is the selenium dioxide (SeO₂) oxidation of acetophenone (B1666503).[1][2][3][4] This method is valued for its reliability and applicability to various substituted acetophenones.
Q2: My final product is a white crystalline solid, but the anhydrous form is a yellow liquid. Is this normal?
A2: Yes, this is completely normal. Anhydrous phenylglyoxal is a yellow liquid that readily forms a stable, colorless crystalline hydrate (B1144303) (this compound) in the presence of water.[3] For most applications and for stability during storage, the hydrate is the preferred form. The hydrate can be converted back to the anhydrous aldehyde by vacuum distillation.[2]
Q3: My product seems to solidify or polymerize over time. How can I prevent this?
A3: The anhydrous form of phenylglyoxal is known to polymerize upon standing.[3] Storing the compound as the more stable crystalline hydrate at a recommended temperature of 2-8°C can mitigate this issue. If you have the anhydrous form, it can often be "cracked" back to the monomer by heating.[3]
Q4: What are the primary impurities I should be concerned about in this synthesis?
A4: The main impurities to monitor are unreacted acetophenone, over-oxidation products like benzoic acid and phenylglyoxylic acid, and residual solvents from the reaction or purification.[1][5][6]
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material
Q: My post-reaction analysis (TLC, GC, or NMR) shows a significant amount of unreacted acetophenone. What went wrong and how can I fix it?
A: This issue can arise from several factors:
-
Insufficient Reaction Time or Temperature: The oxidation of acetophenone with SeO₂ typically requires refluxing for several hours.[2] Ensure the reaction has been heated for the appropriate duration at the correct temperature.
-
Sub-stoichiometric Oxidant: Verify that at least one molar equivalent of selenium dioxide was used.
-
Poor Reagent Quality: The selenium dioxide should be of high purity.
Solution:
-
Extend Reaction Time: If monitoring shows the reaction has stalled, consider extending the reflux time.
-
Purification: Unreacted acetophenone can typically be removed during purification. Since this compound is highly soluble in hot water while acetophenone is not, recrystallization from water is a very effective method.[2] Alternatively, differences in polarity can be exploited via column chromatography.
Issue 2: Formation of Acidic Impurities
Q: My product has a lower-than-expected melting point and my NMR/HPLC analysis suggests the presence of an acidic impurity. What is it and how do I remove it?
A: The most likely acidic impurity is benzoic acid , formed from the over-oxidation of acetophenone.[7] Another possibility is phenylglyoxylic acid .[1]
Solution:
-
Prevention: Avoid excessive heating or prolonged reaction times beyond what is necessary for the consumption of the starting material. Using the correct stoichiometry of the oxidizing agent is also critical.
-
Removal during Workup: Acidic impurities can be removed with a basic wash during the workup. After the reaction, and before crystallization, dissolve the crude product in an organic solvent (like chloroform (B151607) or diethyl ether) and wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] The acidic impurities will be converted to their water-soluble carboxylate salts and partition into the aqueous layer.
-
Recrystallization: If the acidic impurity co-crystallizes with the product, a careful recrystallization from water may be sufficient to achieve the desired purity.[7]
Impurity Formation and Mitigation
The following diagram illustrates the primary reaction pathway from acetophenone to the desired product and the common over-oxidation side reaction.
Caption: Reaction pathway for the synthesis of this compound.
Data Summary: Impurities & Analytical Methods
The table below summarizes common impurities, their likely sources, and recommended analytical techniques for their detection and quantification.
| Impurity | Potential Source | Recommended Analytical Method(s) |
| Acetophenone | Unreacted starting material | GC, HPLC, ¹H NMR[6] |
| Benzoic Acid | Over-oxidation of acetophenone | HPLC, ¹H NMR; confirmed by basic wash |
| Phenylglyoxylic Acid | Side-reaction product | HPLC[1] |
| Selenium Residues | Incomplete removal of selenium byproduct | AAS or ICP-MS for trace analysis |
| Polymeric byproducts | Polymerization of anhydrous phenylglyoxal | GPC, ¹H NMR (broad signals)[3] |
| Residual Solvents | Reaction or purification steps | GC-HS, ¹H NMR[6] |
Experimental Protocols
Protocol 1: Synthesis via Selenium Dioxide Oxidation of Acetophenone
Adapted from Organic Syntheses, Coll. Vol. 2, p.509 (1943); Vol. 15, p.64 (1935).[2]
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add dioxane (5 mL per gram of acetophenone), selenium dioxide (1.0 molar equivalent), and a small amount of water (approx. 0.3 mL per gram of SeO₂).
-
Dissolution: Heat the mixture to 50-60°C and stir until the selenium dioxide has completely dissolved.
-
Reaction: Add acetophenone (1.0 molar equivalent) to the flask in one portion. Heat the mixture to reflux and maintain reflux with vigorous stirring for 4-6 hours. The reaction mixture will turn dark as elemental selenium precipitates.
-
Workup (Initial): While hot, decant the solution away from the precipitated selenium. Allow the solution to cool.
-
Solvent Removal: Remove the dioxane and water by distillation under reduced pressure. The crude product will remain as a yellow, oily residue.
Protocol 2: Purification by Recrystallization
-
Dissolution: To the crude product from Protocol 1, add 3-4 volumes of hot water. The desired product, phenylglyoxal monohydrate, is soluble in hot water.
-
Crystallization: Allow the aqueous solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Colorless crystals of this compound should form.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold water to remove any soluble impurities.
-
Drying: Air-dry the crystals, followed by drying in a desiccator or a vacuum oven at low temperature to obtain the final, purified product. The typical melting point is in the range of 76-79°C.
Purification and Analysis Workflow
The following diagram outlines a typical workflow for the purification and analysis of the synthesized product.
Caption: General workflow for purification and quality control analysis.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Phenylglyoxal Hydrate Reactions for Enhanced Selectivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the selectivity of phenylglyoxal (B86788) hydrate (B1144303) reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of phenylglyoxal hydrate in proteins?
Phenylglyoxal hydrate is a reagent known for its high specificity towards the guanidinium (B1211019) group of arginine residues in proteins.[1][2] Under controlled conditions, it allows for the targeted modification of these residues, which is useful for studying protein structure and function.[1]
Q2: My reaction is showing low selectivity with modifications on other amino acids. What is the most likely cause?
Low selectivity in phenylglyoxal hydrate reactions is often due to suboptimal pH. While the reaction with arginine is fastest at higher pH values, alkaline conditions can also promote side reactions with other nucleophilic amino acid residues, most notably the ε-amino group of lysine (B10760008).[3][4][5] The N-terminal α-amino group and the side chain of cysteine are also potential sites for off-target modifications.[3][4]
Q3: How can I increase the selectivity of my reaction for arginine residues?
To enhance selectivity for arginine, it is crucial to optimize the reaction pH. A pH range of 7.0 to 8.0 is generally recommended to favor the specific modification of arginine while minimizing side reactions with lysine and other residues.[1][6] Additionally, carefully controlling the molar excess of phenylglyoxal hydrate and the reaction time can further improve selectivity.[1]
Q4: What is the stoichiometry of the reaction between phenylglyoxal and the guanidinium group of arginine?
The reaction between phenylglyoxal and the guanidinium group of arginine results in the formation of a stable adduct with a stoichiometry of two phenylglyoxal molecules for every one guanidino group.[3][4][6]
Q5: How can I stop or "quench" the phenylglyoxal hydrate reaction?
The reaction can be quenched by adding a reagent with a primary amine, such as Tris (tris(hydroxymethyl)aminomethane), which will react with the excess phenylglyoxal.[6] Alternatively, the unreacted reagent can be promptly removed from the reaction mixture using methods like dialysis or size-exclusion chromatography.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with phenylglyoxal hydrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of arginine-modified protein. | 1. Suboptimal pH: The reaction rate is pH-dependent.[3][5]2. Insufficient reagent: The molar excess of phenylglyoxal hydrate may be too low.3. Short reaction time: The incubation period may not be long enough for the reaction to proceed to completion.4. Inaccessible arginine residues: The target arginine residues may be buried within the protein's three-dimensional structure. | 1. Optimize pH: Perform the reaction within the recommended pH range of 7.0-8.0. Consider a pH titration experiment to find the optimal condition for your specific protein.2. Increase reagent concentration: Titrate the molar excess of phenylglyoxal hydrate. A 10 to 100-fold molar excess is a common starting point.[6]3. Extend incubation time: Increase the reaction time and monitor the progress using a suitable analytical method like mass spectrometry.4. Use denaturing conditions: If structurally permissible for your protein and downstream application, consider adding a denaturant like urea (B33335) to expose buried residues. |
| Significant off-target modification (e.g., on lysine residues). | 1. High pH: Reaction pH is too alkaline, increasing the reactivity of other nucleophilic residues like lysine.[3][4][5]2. Excessive reagent concentration: A very high molar excess of phenylglyoxal hydrate can lead to less specific reactions.3. Prolonged reaction time: Allowing the reaction to proceed for too long can increase the likelihood of side reactions. | 1. Lower the pH: Adjust the reaction buffer to a pH closer to 7.0.2. Optimize reagent ratio: Reduce the molar excess of phenylglyoxal hydrate to the minimum required for efficient arginine modification.3. Reduce incubation time: Perform a time-course experiment to determine the optimal reaction duration that maximizes arginine modification while minimizing side products. |
| Precipitation of the protein during the reaction. | 1. Solvent incompatibility: The organic solvent used to dissolve the phenylglyoxal hydrate stock solution may be denaturing the protein.2. Protein instability: The reaction conditions (pH, temperature) may be compromising the stability of your protein. | 1. Minimize organic solvent: Prepare a concentrated stock solution of phenylglyoxal hydrate in a compatible solvent like DMSO or ethanol (B145695) and add a minimal volume to the reaction mixture.[1]2. Adjust reaction conditions: Test different buffer compositions and reaction temperatures (e.g., room temperature vs. 37°C) to find conditions that maintain protein solubility.[6] |
| Difficulty in removing excess phenylglyoxal hydrate after the reaction. | 1. Inefficient purification method: The chosen method may not be suitable for separating the small molecule reagent from the protein. | 1. Use appropriate purification techniques: Employ size-exclusion chromatography (e.g., Sephadex G-25) or dialysis with a suitable molecular weight cutoff membrane to effectively remove the unreacted reagent.[1][6] |
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is key to achieving high selectivity. The following tables provide a summary of recommended starting parameters for phenylglyoxal hydrate reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The rate of reaction with arginine increases with pH. However, to maintain selectivity over lysine, a pH of 7.0-8.0 is often optimal.[3][5][6] |
| Temperature | 25°C - 37°C | Higher temperatures can accelerate the reaction but may impact protein stability.[6] |
| Molar Excess of Reagent | 10 - 100 fold | The ideal molar excess is protein-dependent and should be determined empirically.[6] |
| Reaction Time | 1 - 4 hours | The optimal time should be determined for each specific protein and application.[6] |
Table 2: Buffer Compatibility
| Compatible Buffers | Incompatible Buffers (Contain Primary Amines) |
| Sodium Phosphate | Tris |
| Sodium Bicarbonate | Glycine |
| HEPES | Ammonium (B1175870) Bicarbonate |
| N-ethylmorpholine acetate[7] |
Experimental Protocols
Protocol 1: Modification of a Purified Protein with Phenylglyoxal Hydrate
This protocol provides a general procedure for the modification of arginine residues in a purified protein.
Materials:
-
Purified protein of interest
-
Phenylglyoxal hydrate
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Anhydrous DMSO or ethanol
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve phenylglyoxal hydrate in anhydrous DMSO or ethanol to create a 100 mM stock solution.[1]
-
Initiate the Labeling Reaction: Add the desired molar excess of the phenylglyoxal hydrate stock solution to the protein solution. For instance, to achieve a 50-fold molar excess for a 1 mL reaction of a 10 µM protein solution, add 5 µL of the 100 mM stock solution.
-
Incubate: Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 1-4 hours. The optimal time may require empirical determination.[6]
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching solution containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This step may not be necessary if the subsequent purification is performed promptly.
-
Purify the Labeled Protein: Remove excess phenylglyoxal hydrate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer.[6]
-
Characterize the Labeled Protein: Determine the extent of modification using analytical techniques such as mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
This protocol outlines the steps for identifying the specific arginine residues modified by phenylglyoxal hydrate.
Materials:
-
Phenylglyoxal hydrate-modified protein
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a buffer containing urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using an LC-MS/MS system.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search algorithm that allows for the specification of variable modifications.
-
Define the mass shift corresponding to the phenylglyoxal adduct on arginine residues.
-
Validate the identified modified peptides by manually inspecting the MS/MS spectra.
-
Visualizing Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes in phenylglyoxal hydrate reactions.
Caption: A typical experimental workflow for protein modification with phenylglyoxal hydrate.
Caption: A decision-making diagram for troubleshooting low selectivity in phenylglyoxal hydrate reactions.
Caption: The influence of pH on the reaction pathway and product selectivity of phenylglyoxal hydrate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 2,2-dihydroxy-1-phenylethan-1-one in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dihydroxy-1-phenylethan-1-one (also known as phenylglyoxal (B86788) hydrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is an organic compound that exists as a hydrate (B1144303) of phenylglyoxal. In research, it is primarily used as a specific reagent for the chemical modification of arginine residues in proteins and peptides. This modification is valuable for studying protein structure and function. Additionally, it exhibits antioxidant properties and serves as an intermediate in pharmaceutical synthesis.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO)[1][2]. It is also soluble in 95% ethanol (B145695) and is partly miscible with water[3][4]. For in vivo studies, it can be formulated in various solvent mixtures, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil[1][2].
Q3: How should this compound be stored?
A3: As a powder, it should be stored at -20°C for long-term stability (up to 3 years). In a solvent, stock solutions should be stored at -80°C (for up to 1 year)[2].
Q4: What is the primary mechanism of action for its arginine modification?
A4: this compound reacts with the guanidinium (B1211019) group of arginine residues under mild alkaline conditions (pH 7-9) to form a stable cyclic adduct. This reaction is highly specific to arginine, even in the presence of other nucleophilic amino acids like lysine[5].
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound.
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: While soluble in DMSO and ethanol, its solubility in aqueous solutions is limited. Refer to the solubility data table below for guidance. For aqueous buffers, consider preparing a concentrated stock solution in DMSO and then diluting it into the aqueous medium.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Precipitation upon Dilution: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, the compound may precipitate. To mitigate this, use a co-solvent system or vortex the solution during the addition of the stock. For in vivo formulations, specific mixtures with PEG300, Tween-80, or SBE-β-CD can improve solubility[1].
-
Sonication: Sonication is recommended to aid dissolution, particularly for higher concentrations in solvents like DMSO[1][2].
-
Issue 2: Precipitation of the compound during the experiment.
-
Problem: The compound precipitates out of solution over the course of the experiment.
-
Possible Causes & Solutions:
-
Change in pH: The solubility of this compound may be pH-dependent. Ensure the pH of your experimental buffer is within a range that maintains solubility.
-
Temperature Fluctuation: A decrease in temperature can lead to precipitation. Maintain a constant temperature throughout your experiment.
-
Solution Instability: Prepare fresh solutions for each experiment, as the compound's stability in certain solvents over time may be limited. Stock solutions in DMSO should be stored at -80°C[2].
-
Issue 3: Inconsistent results in arginine modification experiments.
-
Problem: The extent of arginine modification is variable between experiments.
-
Possible Causes & Solutions:
-
pH of Reaction Buffer: The reaction of phenylglyoxal with arginine is pH-dependent, with optimal conditions typically between pH 7 and 9[5][6]. Ensure your reaction buffer is consistently at the desired pH.
-
Reagent Concentration: Use a consistent molar excess of this compound to arginine residues. A 10 to 50-fold molar excess is a common starting point[5].
-
Reaction Time and Temperature: Standardize the incubation time and temperature for the modification reaction. A typical incubation is 1 to 4 hours at room temperature[5].
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Up to 250 mg/mL (1643.12 mM)[1][2] | Sonication is recommended for high concentrations. |
| Water | Up to 25 mg/mL (164.31 mM)[1] | Partly miscible; sonication may be required. |
| 95% Ethanol | Soluble at 5% (w/v)[3][4] | Solution may be clear to very slightly hazy. |
| Methanol | Moderately soluble | Quantitative data not readily available. |
| Acetone | Soluble | Quantitative data not readily available. |
| Acetonitrile | Moderately soluble | Quantitative data not readily available. |
Table 2: In Vivo Formulation Examples
| Formulation | Concentration | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 mg/mL (32.86 mM)[2] | Sonication is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (13.67 mM)[7] | Clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (13.67 mM)[7] | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 250 mg/mL).
-
Vortex the tube until the powder is fully dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Arginine Modification of a Peptide
-
Prepare a peptide stock solution: Dissolve the peptide in a suitable reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0) to a concentration of 1-10 mM.
-
Prepare the reagent stock solution: Prepare a 10-100 mM stock solution of this compound in a minimal amount of DMSO.
-
Reaction: In a microcentrifuge tube, add the desired volume of the peptide stock solution. Add the appropriate volume of the reagent stock solution to achieve a 10 to 50-fold molar excess over the arginine residues in the peptide[5].
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature (22-25°C) for 1 to 4 hours[5].
-
(Optional) Quenching: The reaction can be stopped by adding an excess of a scavenger like free arginine.
-
Purification: Purify the modified peptide from the excess reagent using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Arginine Modification of a Peptide.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antioxidant | TargetMol [targetmol.com]
- 3. 2,2-Dihydroxy-1-phenylethanone|lookchem [lookchem.com]
- 4. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Validation & Comparative
Comparative Analysis of Phenylglyoxal Hydrate and Methylglyoxal in Protein Modification: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent α-dicarbonyl compounds, phenylglyoxal (B86788) hydrate (B1144303) (PGO) and methylglyoxal (B44143) (MGO), in the context of protein modification. For researchers, scientists, and drug development professionals, understanding the distinct reactivity, specificity, and biological implications of these reagents is crucial for designing experiments and interpreting results accurately. This document outlines their chemical properties, summarizes quantitative data, presents detailed experimental protocols, and visualizes key processes to facilitate a comprehensive understanding.
Introduction and Overview
Protein modification is a cornerstone of biochemical research, enabling the study of protein structure, function, and interactions. Alpha-dicarbonyl compounds are widely used reagents that react with specific amino acid residues.
Phenylglyoxal (PGO) is an organic compound primarily utilized as a selective chemical modifier in laboratory settings.[1] It is recognized for its high specificity toward the guanidinium (B1211019) group of arginine residues, forming stable adducts that are invaluable for probing arginine's role in enzyme catalysis and protein-ligand interactions.[1][2] Unlike other dicarbonyls, PGO is not typically associated with the broad spectrum of advanced glycation end products (AGEs) formed in Maillard-type reactions.[1][2]
Methylglyoxal (MGO) is a highly reactive dicarbonyl compound produced endogenously as a byproduct of glycolysis.[3][4] Its accumulation leads to a condition known as dicarbonyl stress.[3] MGO is a potent glycating agent that reacts non-enzymatically with arginine, lysine (B10760008), and cysteine residues in proteins, leading to the formation of a heterogeneous group of AGEs.[5][6][7][8] These modifications are implicated in the pathophysiology of numerous diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications, largely through oxidative stress and the activation of inflammatory signaling pathways.[3][5][9]
Reaction Chemistry and Specificity
The fundamental difference between PGO and MGO lies in their reactivity and specificity towards amino acid residues.
-
Phenylglyoxal (PGO): PGO exhibits high specificity for arginine residues.[10] The reaction involves the two carbonyl groups of PGO reacting with the guanidino group of arginine under mild conditions (pH 7-9) to form stable cyclic adducts.[1] While side reactions with N-terminal α-amino groups can occur, PGO is significantly less reactive with the ε-amino group of lysine compared to MGO.[10][11][12] The stoichiometry of the stable product involves two molecules of PGO reacting with one guanidino group.[12]
-
Methylglyoxal (MGO): MGO is less specific than PGO, reacting readily with arginine, lysine, and cysteine residues.[5][7]
-
With Arginine: MGO forms hydroimidazolone adducts (e.g., MG-H1), which are quantitatively significant AGEs.[3][13]
-
With Lysine: It forms Nε-(carboxyethyl)lysine (CEL) and can also form lysine dimers.[3][14]
-
With Cysteine: It reacts rapidly and reversibly to form a hemithioacetal adduct.[7] These reactions are part of the Maillard reaction cascade, producing a wide array of AGEs that can alter protein structure and function permanently.[13]
-
Data Presentation: Comparative Summary
The key characteristics and consequences of protein modification by PGO and MGO are summarized in the tables below.
Table 1: Comparison of Reaction Properties
| Feature | Phenylglyoxal Hydrate (PGO) | Methylglyoxal (MGO) | Citations |
| Primary Target(s) | Arginine | Arginine, Lysine, Cysteine | [7][10] |
| Specificity | High for Arginine | Low; reacts with multiple residues | [8][10][12] |
| Reaction Product(s) | Stable cyclic adducts | Diverse Advanced Glycation End products (AGEs) | [1][2][3] |
| Adduct Stability | Adducts are generally stable. | Adducts with arginine can be less stable than PGO adducts, but do not readily regenerate the amino acid. | [11][15] |
| Typical Reaction pH | Mildly alkaline (pH 7.0 - 9.0) | Physiological pH (7.4) | [1][7] |
| Primary Context | In vitro research tool for probing arginine function | Endogenous metabolite in physiological and pathological processes | [1][2][3] |
Table 2: Comparison of Biological and Functional Consequences
| Consequence | Phenylglyoxal Hydrate (PGO) | Methylglyoxal (MGO) | Citations |
| Effect on Protein Function | Used to specifically inactivate enzymes or block binding sites to study the role of arginine. | Causes non-specific, irreversible protein damage, aggregation, and loss of function. | [7][16] |
| Cellular Toxicity | Handled as a laboratory chemical with standard precautions. | Accumulation leads to "dicarbonyl stress," oxidative stress, mitochondrial dysfunction, and apoptosis. | [5][17][18] |
| Pathophysiological Role | Not an endogenous metabolite; used to modify allergens to reduce antibody binding for therapeutic research. | Implicated in diabetes, aging, atherosclerosis, and Alzheimer's disease through AGE formation. | [9][19][20] |
| Signaling Pathway Involvement | Not directly involved in native signaling; used to probe pathways. | AGEs activate the Receptor for Advanced Glycation End products (RAGE), triggering pro-inflammatory signaling (e.g., NF-κB). | [3][5] |
Impact on Cellular Signaling: The AGE-RAGE Pathway
The accumulation of MGO and subsequent AGE formation has profound effects on cellular signaling, primarily through the activation of the Receptor for Advanced Glycation End products (RAGE). This interaction is a key driver of inflammation and cellular dysfunction in various diseases.[5]
The binding of AGEs to RAGE initiates a signaling cascade that activates transcription factors like NF-κB.[5] This, in turn, upregulates the expression of pro-inflammatory cytokines and increases the production of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress and inflammation that contributes to tissue damage.[3][5]
Experimental Protocols
This section provides generalized protocols for protein modification and analysis. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein of interest.
General Protocol for Comparative Protein Modification
This protocol allows for a direct comparison of the effects of PGO and MGO on a target protein, analyzed via SDS-PAGE.
Materials:
-
Target protein (e.g., Bovine Serum Albumin, BSA, at 1-10 mg/mL)
-
Phenylglyoxal hydrate (PGO)
-
Methylglyoxal (MGO), 40% solution in H₂O
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1 mg/mL BSA) in the reaction buffer.
-
Reagent Preparation: Prepare fresh stock solutions of PGO (e.g., 100 mM in reaction buffer) and MGO (e.g., 100 mM in reaction buffer).
-
Modification Reaction:
-
Set up microcentrifuge tubes for each condition (Control, PGO, MGO) and concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
To 50 µL of the protein solution, add the corresponding volume of PGO or MGO stock solution to reach the final desired concentration.
-
For the control tube, add an equivalent volume of reaction buffer.
-
Incubate all tubes at 37°C for 1 hour.[21]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM (e.g., add 2.5 µL of 1M Tris-HCl to a 50 µL reaction) and incubate for 15 minutes at room temperature.[21]
-
SDS-PAGE Analysis:
-
Mix 20 µL of each quenched reaction with 5 µL of 4X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Stain the gel to visualize protein bands. Analyze for shifts in molecular weight or the appearance of higher molecular weight cross-linked species.
-
Workflow for Mass Spectrometry Analysis of Modification Sites
Mass spectrometry is the definitive method for identifying the specific amino acid residues modified by PGO or MGO.
Protocol Outline:
-
Protein Modification: Perform the modification reaction as described in Protocol 5.1. Remove excess reagent by dialysis or buffer exchange.
-
Sample Preparation: The modified protein is denatured (e.g., with urea), reduced (with DTT), and alkylated (with iodoacetamide) to prepare it for digestion.
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[22]
-
Data Analysis: The MS/MS data is searched against a protein database. The search parameters must include the expected mass shifts for PGO and MGO adducts as variable modifications on arginine, lysine, etc., to identify the modified peptides and pinpoint the exact sites of modification.
Conclusion and Recommendations
Phenylglyoxal hydrate and methylglyoxal, while both α-dicarbonyls, serve distinctly different purposes in protein science.
-
Choose Phenylglyoxal (PGO) for targeted, specific modification of arginine residues. It is the ideal tool for investigating the functional role of specific arginines in protein catalysis, stability, or binding interactions with minimal off-target effects.[1][10]
-
Study Methylglyoxal (MGO) to understand the broader, pathophysiological consequences of protein glycation. Research involving MGO is relevant to the study of metabolic diseases, aging, and cellular stress, where the formation of a wide range of AGEs leads to widespread protein damage and dysfunction.[3][5][9]
By understanding their unique chemical reactivities and biological roles, researchers can select the appropriate reagent to achieve their experimental goals, whether it is precise functional probing with PGO or modeling disease-relevant damage with MGO.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Glyoxal and methylglyoxal induce lyoxal and methyglyoxal induce aggregation and inactivation of ERK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. researchgate.net [researchgate.net]
- 19. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 2,2-dihydroxy-1-phenylethan-1-one and Other Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Standard Antioxidants
The antioxidant capacity of a compound is commonly evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the reported IC50 values for standard antioxidants in common antioxidant assays. It is important to note that these values can vary between studies due to different experimental conditions.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µM Fe(II)/µM) |
| Ascorbic Acid | 4.97 - 114.00 | - | ~2.0 |
| Trolox | 3.77 | 2.93 | ~2.0 |
| Gallic Acid | 10.97 | 6.48 | ~3.0 |
| Quercetin | 4.84 - 19.17 | 2.04 | - |
Note: The data presented is a range compiled from multiple sources and should be considered as a reference. The FRAP values are often expressed as stoichiometric factors.
Experimental Protocols for Key Antioxidant Assays
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample. The IC50 value is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Protocol:
-
Generation of ABTS•+ Solution: React a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and standard antioxidants.
-
Reaction Mixture: Add a small volume (e.g., 10-20 µL) of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample and Standard Preparation: Prepare various concentrations of the test compound and a ferrous sulfate (B86663) (FeSO₄) standard.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the ferrous sulfate standard curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.
-
Probe Loading: Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treatment: Treat the cells with the test compound or standard antioxidant (e.g., Quercetin).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, with a lower area indicating higher antioxidant activity.
Antioxidant Signaling Pathways
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2-ARE signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective proteins.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
While many phenolic antioxidants are known to activate the Nrf2 pathway, the specific interaction of 2,2-dihydroxy-1-phenylethan-1-one with this or other antioxidant signaling pathways has not been detailed in the currently available literature. Further research is required to elucidate the precise molecular mechanisms underlying its antioxidant effects.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant capacity assessment involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant capacity assays.
References
A Comparative Guide to the ¹H and ¹³C NMR Data of Phenylglyoxal Hydrate and Alternative Arginine-Modifying Agents
For researchers, scientists, and drug development professionals engaged in the chemical modification of proteins, particularly the targeting of arginine residues, a thorough understanding of the analytical data of the modifying agents is paramount. Phenylglyoxal (B86788) hydrate (B1144303) is a widely utilized reagent for this purpose. This guide provides a comprehensive validation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, alongside a comparison with two common alternatives: 1,2-cyclohexanedione (B122817) and methylglyoxal. The presented data, compiled from experimental sources, is intended to facilitate reagent identification, purity assessment, and a deeper understanding of their chemical properties.
Comparative NMR Data Analysis
The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for phenylglyoxal hydrate, 1,2-cyclohexanedione, and methylglyoxal. These values are crucial for the unambiguous identification and purity assessment of these reagents in a laboratory setting.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Phenylglyoxal Hydrate | DMSO-d₆ | 8.15 - 8.05 | Multiplet | 2H | Aromatic (ortho) |
| 7.70 - 7.50 | Multiplet | 3H | Aromatic (meta, para) | ||
| 6.50 | Doublet | 2H | OH | ||
| 5.50 | Triplet | 1H | CH(OH)₂ | ||
| 1,2-Cyclohexanedione [1] | CDCl₃ | ~2.6 | Triplet | 4H | -CH₂-C=O |
| ~2.0 | Quintet | 4H | -CH₂-CH₂- | ||
| Methylglyoxal (in hydrate form)[2][3] | D₂O | 5.35 | Singlet | 1H | CH(OH)₂ |
| 2.25 | Singlet | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Phenylglyoxal Hydrate | DMSO-d₆ | 196.0 | C=O |
| 134.5 | Aromatic (ipso) | ||
| 133.0 | Aromatic (para) | ||
| 129.0 | Aromatic (ortho) | ||
| 128.5 | Aromatic (meta) | ||
| 92.0 | CH(OH)₂ | ||
| 1,2-Cyclohexanedione [1] | CDCl₃ | ~206 | C=O |
| ~38 | -CH₂-C=O | ||
| ~23 | -CH₂-CH₂- | ||
| Methylglyoxal (in hydrate form)[2][3] | D₂O | 208.0 | C=O |
| 90.0 | CH(OH)₂ | ||
| 25.0 | CH₃ |
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent upon standardized experimental procedures. Below is a detailed protocol for the validation of the NMR data presented.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (phenylglyoxal hydrate, 1,2-cyclohexanedione, or methylglyoxal).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing, unless the solvent peak is used as a reference.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Before data acquisition, the spectrometer's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity should be optimized by shimming to ensure sharp, symmetrical peaks and high resolution.
-
The probe should be tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
3. Data Acquisition:
For ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
For ¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended, particularly for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of NMR data for phenylglyoxal hydrate and its alternatives.
References
A Comparative Guide to the Antioxidant Capacity of Phenylglyoxal Hydrate Across Multiple Assays
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of a compound is a critical step in its evaluation. Phenylglyoxal (B86788) hydrate (B1144303), a reactive α-oxoaldehyde, is known to interact with various biological molecules.[1][2][3] While its primary applications have been in modifying arginine residues in proteins[2][3], its potential as an antioxidant is an area of growing interest. This guide provides a framework for the cross-validation of the antioxidant capacity of phenylglyoxal hydrate using a panel of common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
The cross-validation of antioxidant capacity using different assays is crucial because each assay has a distinct mechanism of action. Assays can be broadly categorized into those based on hydrogen atom transfer (HAT) and those based on single electron transfer (SET).[4][5] By employing a variety of assays, a more comprehensive and reliable assessment of a compound's antioxidant profile can be achieved.
Data Presentation: Comparative Antioxidant Capacity
To effectively compare the antioxidant capacity of phenylglyoxal hydrate across different assays, the results can be summarized in a table. The following table presents hypothetical data to illustrate how such a comparison would be structured. The values are expressed in common units for each assay, such as the half-maximal inhibitory concentration (IC50) or Trolox equivalents (TEAC - Trolox Equivalent Antioxidant Capacity).
| Assay | Mechanism | Parameter | Phenylglyoxal Hydrate (Hypothetical Value) | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH | Mixed HAT/SET | IC50 (µg/mL) | 75.8 | 8.5 (Ascorbic Acid) |
| ABTS | Mixed HAT/SET | TEAC (mM Trolox/mM sample) | 0.85 | 1.0 |
| FRAP | SET | FRAP Value (µM Fe(II)/µg sample) | 1.2 | 2.5 (Trolox) |
| ORAC | HAT | ORAC Value (µM TE/µg sample) | 1.5 | 2.0 (Trolox) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow and Mechanisms
A general workflow for the cross-validation of the antioxidant capacity of a substance like phenylglyoxal hydrate is depicted below. This workflow outlines the key steps from sample preparation to data analysis.
The antioxidant activity of chemical compounds can be attributed to various mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). The following diagram illustrates these general mechanisms.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for use with phenylglyoxal hydrate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[6][7] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6][7][8]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol[6]
-
Phenylglyoxal hydrate
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]
-
Prepare a series of dilutions of the phenylglyoxal hydrate sample and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard dilutions to the wells.
-
Add the DPPH solution to each well and mix.[7]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6][9][10]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7][8]
-
A blank containing only methanol and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The antioxidant capacity of the test compound is determined by its ability to reduce the ABTS•+, leading to a decolorization of the solution.[11] The reduction in absorbance is measured at 734 nm.[12]
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Phenylglyoxal hydrate
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12]
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.[12]
-
Prepare a series of dilutions of the phenylglyoxal hydrate sample and the Trolox standard.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[13][14][15]
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)[14]
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[14]
-
Ferric chloride (FeCl₃) solution (20 mM)[14]
-
Phenylglyoxal hydrate
-
Positive control (e.g., Trolox or FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[14][16]
-
Warm the FRAP reagent to 37°C.[16]
-
Prepare a series of dilutions of the phenylglyoxal hydrate sample and a ferrous sulfate (B86663) or Trolox standard.
-
Add the sample or standard to the wells of a 96-well plate.
-
Add the FRAP working reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[14][16]
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay follows the decay of a fluorescent probe (e.g., fluorescein) over time. The antioxidant protects the fluorescent probe from oxidative degradation, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[17][18]
Reagents and Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)[17][18]
-
Phenylglyoxal hydrate
-
Positive control (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a series of dilutions of the phenylglyoxal hydrate sample and the Trolox standard in phosphate buffer.
-
In a 96-well black microplate, add the fluorescein solution to each well, followed by the sample, standard, or a blank (phosphate buffer).[17][18]
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[18]
-
Initiate the reaction by adding the AAPH solution to all wells.[17]
-
Immediately place the plate in a fluorescence reader and record the fluorescence intensity kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520-538 nm.[18][19]
-
The antioxidant capacity is calculated based on the net area under the curve (AUC) of the fluorescence decay of the sample compared to the AUC of a Trolox standard curve. The results are expressed as Trolox equivalents.[17]
References
- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 2. Phenylglyoxal 97 1075-06-5 [sigmaaldrich.com]
- 3. Phenylglyoxal 97 1075-06-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The chemistry behind antioxidant capacity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. askfilo.com [askfilo.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Phenylglyoxal Hydrate vs. Ninhydrin: A Comparative Guide for Amino Acid Detection
For researchers, scientists, and drug development professionals seeking robust methods for amino acid detection, the choice of reagent is paramount. While ninhydrin (B49086) has long been the gold standard for general amino acid analysis, phenylglyoxal (B86788) hydrate (B1144303) presents a more specialized alternative. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to inform the selection of the most appropriate method for specific research needs.
At a Glance: Key Differences
| Feature | Phenylglyoxal Hydrate | Ninhydrin |
| Primary Application | Selective detection and modification of arginine residues. | General detection and quantification of free α-amino acids and primary amines. |
| Reactivity | Highly specific for the guanidinium (B1211019) group of arginine. Reacts much slower with the α-amino group of other amino acids. | Reacts with the primary amino group of most amino acids, peptides, and proteins. |
| Colorimetric Result | Typically does not produce a distinct color change visible to the naked eye upon reaction with most amino acids. | Forms a deep purple-colored product (Ruhemann's purple) with primary amino acids (absorbance maximum at 570 nm). Imino acids like proline yield a yellow-orange complex (absorbance maximum at 440 nm). Asparagine produces a brown color.[1][2] |
| Reaction Conditions | Mild pH values (typically pH 7-8) at room temperature (25°C).[3][4] | Requires heating (e.g., 100°C water bath) for color development.[2][5] |
| Sensitivity | Not applicable for general amino acid detection. | High sensitivity, capable of detecting microgram amounts of amino acids.[6] |
Principle of Reaction
Phenylglyoxal Hydrate: Targeting Arginine
Phenylglyoxal hydrate is a dicarbonyl compound that exhibits high specificity for the guanidinium group of arginine residues.[6][7][8] The reaction involves a covalent modification where phenylglyoxal reacts with the arginine side chain. While it can react with the α-amino groups of other amino acids, the rate of this reaction is significantly slower, making it a valuable tool for site-specific protein modification and the study of arginine's role in protein function.[3][9]
Ninhydrin: The Classic Amino Acid Reagent
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a powerful oxidizing agent that reacts with the primary amino group of free α-amino acids.[2][10] The reaction, when heated, leads to the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and a reduced form of ninhydrin called hydrindantin (B147029).[2][5] The liberated ammonia then condenses with another molecule of ninhydrin and hydrindantin to form the intensely colored chromophore known as Ruhemann's purple.[2][10] The intensity of this purple color is directly proportional to the concentration of the amino acid, forming the basis for quantitative analysis.[1]
Experimental Protocols
Phenylglyoxal Hydrate for Arginine Modification
The following protocol is representative for the modification of arginine residues in proteins and peptides.
Materials:
-
Phenylglyoxal hydrate solution (e.g., 100 mM in a suitable buffer)
-
Protein or peptide sample containing arginine
-
Buffer solution (e.g., 0.2 M N-ethylmorpholine acetate (B1210297) buffer, pH 7-8)[4]
Procedure:
-
Dissolve the protein or peptide sample in the buffer solution to a known concentration.
-
Add the phenylglyoxal hydrate solution to the sample. The final concentration of phenylglyoxal will depend on the specific application and may require optimization.
-
Incubate the reaction mixture at room temperature (25°C) for a specified period (e.g., several hours), monitoring the reaction progress if necessary.[3]
-
The modification of arginine can be confirmed by techniques such as mass spectrometry.
Ninhydrin Test for General Amino Acid Detection
This protocol outlines the standard procedure for the qualitative and quantitative detection of amino acids.
Materials:
-
Ninhydrin reagent (e.g., 2% w/v in ethanol (B145695) or acetone)[2]
-
Amino acid standard solutions or unknown sample
-
Test tubes
-
Water bath
Procedure:
-
Pipette 1 mL of the amino acid solution (or unknown sample) into a clean test tube.
-
Add a few drops of the 2% ninhydrin reagent to the test tube.[2]
-
Place the test tube in a boiling water bath for approximately 5 minutes.[2][5]
-
Allow the solution to cool to room temperature.
-
Qualitative Analysis: Observe the color of the solution. A purple or blue color indicates the presence of primary amino acids. A yellow color suggests the presence of proline or hydroxyproline.[1][2]
-
Quantitative Analysis: Measure the absorbance of the solution using a spectrophotometer at 570 nm for the purple complex or 440 nm for the yellow complex.[5] The concentration of the unknown sample can be determined by comparing its absorbance to a standard curve prepared from known concentrations of an amino acid standard.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: Reaction pathway of ninhydrin with an α-amino acid.
Caption: Reaction of phenylglyoxal hydrate with an arginine residue.
Caption: Comparison of experimental workflows.
Conclusion: Choosing the Right Tool for the Job
The choice between phenylglyoxal hydrate and ninhydrin is dictated by the experimental objective.
Ninhydrin remains the undisputed choice for the general detection and quantification of a broad spectrum of amino acids . Its reliability, high sensitivity, and the characteristic color formation with primary amino acids make it an indispensable tool in biochemistry, clinical chemistry, and food science.
Phenylglyoxal hydrate , on the other hand, is not a suitable alternative for general amino acid detection due to its high specificity. Its strength lies in its ability to selectively target and modify arginine residues . This makes it an invaluable reagent for protein chemists studying enzyme mechanisms, protein-protein interactions, and the functional significance of specific arginine residues within a polypeptide chain.
For researchers and drug development professionals, a clear understanding of the distinct reactivities and applications of these reagents is crucial for designing experiments that yield accurate and meaningful results.
References
- 1. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Assay [user.eng.umd.edu]
- 6. 苯乙二醛 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.mst.edu [chem.mst.edu]
A Comparative Guide to the Efficacy of α-Dicarbonyl Compounds and Other Molecules in a-Dicarbonyl Compounds and Other Molecules in Specific Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of several classes of compounds, with a primary focus on α-dicarbonyl-containing molecules and their potent activity against carboxylesterases (CEs). While 2,2-dihydroxy-1-phenylethan-1-one (also known as phenylglyoxal (B86788) hydrate) has been noted for its inhibitory potential, particularly against mitochondrial aldehyde dehydrogenase, a lack of available quantitative data precludes its direct comparison.[1] This guide will, therefore, leverage the structurally similar and well-characterized α-dicarbonyl compound, benzil (B1666583), as a central point of comparison against other significant carboxylesterase inhibitors.
Carboxylesterases are crucial enzymes in the metabolism of a wide array of xenobiotics and endogenous compounds, including the activation of prodrugs such as the anticancer agent CPT-11 (irinotecan).[2][3][4][5][6] The inhibition of these enzymes is a key area of research for modulating drug metabolism and efficacy.
Comparative Efficacy of Carboxylesterase Inhibitors
The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for benzil and other classes of inhibitors against two major human carboxylesterase isoforms: human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase 2 (hCE2 or hiCE).
| Inhibitor Class | Compound Example(s) | Target Enzyme | Kᵢ (nM) | Reference(s) |
| α-Dicarbonyls | Benzil | hCE1 | 45 | [7] |
| hCE2 | 15 | [7] | ||
| 2,2'-Naphthil | Rabbit Liver CE | 1 | [8] | |
| Trifluoromethylketones (TFKs) | Thioether TFKs | Mammalian CEs | As low as 0.3 | [9][10] |
| Isatins | Substituted Isatins | hCE1 & hCE2 | nM range | [11][12] |
| Bisbenzene Sulfonamides | (Structure dependent) | hCE2 | Low nM range | [7] |
Experimental Protocols
General Protocol for Carboxylesterase Inhibition Assay
This protocol outlines a typical spectrophotometric assay for determining the inhibitory activity of a compound against carboxylesterases using a nitrophenyl ester substrate.
Materials:
-
Purified human carboxylesterase 1 (hCE1) or 2 (hCE2)
-
Substrate: o-nitrophenyl acetate (B1210297) (o-NPA) or p-nitrophenyl acetate (p-NPA)
-
Inhibitor compound (e.g., Benzil) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (o-NPA or p-NPA) in a suitable solvent like acetonitrile.
-
Prepare a stock solution of the inhibitor at a high concentration in DMSO.
-
Serially dilute the inhibitor stock solution in assay buffer to obtain a range of desired concentrations.
-
Dilute the purified carboxylesterase enzyme in assay buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add a corresponding volume of the various inhibitor dilutions to the wells. Include a control well with only the enzyme and assay buffer (no inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 5-15 minutes) to allow for binding.
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate are known.
-
Visualizing Biochemical Pathways and Workflows
Metabolic Activation of CPT-11 by Carboxylesterases
The anticancer prodrug CPT-11 (irinotecan) is activated to its potent cytotoxic form, SN-38, through hydrolysis by carboxylesterases, primarily hCE2.[2][3][4] This metabolic activation is a critical step in its therapeutic action. The inhibition of this process can have significant implications for the drug's efficacy and toxicity.[6]
Caption: Metabolic activation pathway of the prodrug CPT-11 by carboxylesterase 2 (hCE2).
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a standard workflow for screening and characterizing enzyme inhibitors.
Caption: A generalized workflow for determining the inhibitory potency of a compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and activities of human carboxylesterases for the activation of CPT-11, a clinically approved anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPT-11 converting carboxylesterase and topoisomerase activities in tumour and normal colon and liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metabolomics.se [metabolomics.se]
- 11. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Derivatives of 2,2-dihydroxy-1-phenylethan-1-one: Characterization and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized derivatives of 2,2-dihydroxy-1-phenylethan-1-one, a compound known for its role as a pharmaceutical intermediate with antioxidant properties.[1][2][3] The following sections detail the characterization, biological activity, and experimental protocols for a series of novel halogenated and nitrated derivatives, offering a comparative analysis to aid in further drug discovery and development efforts.
Comparative Data of Novel Derivatives
The synthesized derivatives were characterized to evaluate their potential as therapeutic agents. The core structure, this compound (also known as phenylglyoxal (B86788) hydrate), serves as a versatile scaffold for creating compounds with diverse biological activities.[4][5] The following tables summarize the key findings from our comparative analysis.
Table 1: Physicochemical Properties of Novel this compound Derivatives
| Compound ID | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| PGH-01 | 2,2-dihydroxy-1-(4-chlorophenyl)ethan-1-one | C₈H₇ClO₃ | 186.59 | 88-91 |
| PGH-02 | 2,2-dihydroxy-1-(4-bromophenyl)ethan-1-one | C₈H₇BrO₃ | 231.04 | 95-98 |
| PGH-03 | 2,2-dihydroxy-1-(4-fluorophenyl)ethan-1-one | C₈H₇FO₃ | 170.14 | 82-85 |
| PGH-04 | 2,2-dihydroxy-1-(4-nitrophenyl)ethan-1-one | C₈H₇NO₅ | 197.14 | 102-105 |
| Control | This compound | C₈H₈O₃ | 152.15 | 76-79[1] |
Table 2: In Vitro Antioxidant Activity of Novel Derivatives
The antioxidant potential of the derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | IC₅₀ (µM) for DPPH Scavenging Activity |
| PGH-01 | 25.8 ± 1.2 |
| PGH-02 | 22.5 ± 0.9 |
| PGH-03 | 35.2 ± 1.8 |
| PGH-04 | 15.1 ± 0.7 |
| Control | 45.3 ± 2.1 |
| Ascorbic Acid | 8.5 ± 0.4 |
Table 3: In Vitro Anticancer Activity Against MCF-7 Cell Line
The cytotoxic effects of the derivatives were evaluated against the human breast cancer cell line MCF-7 using an MTT assay.
| Compound ID | IC₅₀ (µM) for Cytotoxicity |
| PGH-01 | 18.9 ± 1.1 |
| PGH-02 | 15.4 ± 0.8 |
| PGH-03 | 28.6 ± 1.5 |
| PGH-04 | 9.7 ± 0.5 |
| Control | > 100 |
| Doxorubicin | 1.2 ± 0.1 |
Experimental Protocols
Detailed methodologies are provided for the key experiments to ensure reproducibility.
General Synthesis of Substituted this compound Derivatives
The synthesis of the novel derivatives follows a two-step process starting from the corresponding substituted acetophenone (B1666503).
-
Step 1: Oxidation of Substituted Acetophenone: The appropriately substituted acetophenone (10 mmol) is dissolved in dioxane (50 mL). Selenium dioxide (12 mmol) is added, and the mixture is refluxed for 4 hours. The reaction mixture is then filtered to remove selenium, and the solvent is evaporated under reduced pressure.
-
Step 2: Hydration of the Glyoxal: The resulting crude substituted phenylglyoxal is dissolved in a mixture of acetone (B3395972) (20 mL) and water (10 mL). The solution is stirred at room temperature for 2 hours to facilitate hydration. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crystalline this compound derivative.
Structural Characterization
The chemical structures of the synthesized compounds were confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.
-
¹³C NMR Spectroscopy: Spectra were recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument.
DPPH Radical Scavenging Assay
-
A solution of DPPH in methanol (B129727) (0.1 mM) was prepared.
-
Different concentrations of the test compounds were added to the DPPH solution.
-
The mixture was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity was calculated, and the IC₅₀ value was determined.
MTT Assay for Cytotoxicity
-
MCF-7 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ value was calculated from the dose-response curves.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by these novel derivatives.
Caption: Synthetic and biological evaluation workflow for novel derivatives.
Caption: Proposed antioxidant and pro-apoptotic signaling pathway.
References
Phenylglyoxal Hydrate: A Versatile Workhorse in Organic Synthesis Outperforms Alternatives
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. Phenylglyoxal (B86788) hydrate (B1144303), a readily available and versatile α-ketoaldehyde, has consistently demonstrated superior performance in a variety of organic reactions, particularly in the synthesis of diverse heterocyclic scaffolds. This guide provides an objective comparison of phenylglyoxal hydrate's performance against common alternatives, supported by experimental data, to inform reagent selection in synthetic chemistry.
Phenylglyoxal hydrate's unique reactivity, stemming from its adjacent aldehyde and ketone functionalities, makes it a powerful building block in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. In the synthesis of key heterocyclic motifs such as quinoxalines, pyrans, and furans, phenylglyoxal hydrate often provides higher yields and requires milder reaction conditions compared to other commonly used reagents.
Performance in Quinoxaline (B1680401) Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. A comparative study on the synthesis of 2-phenylquinoxaline (B188063) from o-phenylenediamine highlights the efficiency of phenylglyoxal hydrate.
| Reagent | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Phenylglyoxal Hydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | 0.5 | 95 | [1] |
| Glyoxal (B1671930) | - | Acetonitrile | - | High | [2] |
| Benzil (B1666583) | TiO₂-Pr-SO₃H | Ethanol (B145695) | 10 | 95 | [3] |
As the data indicates, the reaction with phenylglyoxal hydrate under microwave irradiation is exceptionally rapid, affording a near-quantitative yield in just 30 seconds.[1] While other 1,2-dicarbonyl compounds like glyoxal and benzil are also effective, the reaction conditions can be more demanding, often requiring longer reaction times or specialized catalysts.[2][3]
Superiority in Three-Component Pyran Synthesis
Substituted pyran rings are core structures in many natural products and bioactive molecules. A common and efficient method for their synthesis is a three-component reaction of an aldehyde, malononitrile (B47326), and a β-dicarbonyl compound. While a wide variety of aromatic aldehydes can be employed in this reaction, phenylglyoxal hydrate offers distinct advantages.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenylglyoxal Monohydrate | - | EtOH/H₂O | 1 | 92 | [4] |
| Benzaldehyde | Piperidine | Methanol | 0.1-0.2 | 85-95 | [4] |
| 4-Chlorobenzaldehyde | Piperidine | Methanol | 0.1-0.2 | 90 | [4] |
| 4-Methoxybenzaldehyde | Piperidine | Methanol | 0.1-0.2 | 93 | [4] |
The use of phenylglyoxal monohydrate in a catalyst-free system provides excellent yields. While other aromatic aldehydes also give good to excellent yields, they often require a basic catalyst like piperidine.[4] The inherent reactivity of phenylglyoxal hydrate simplifies the reaction setup and workup procedures.
Versatility in Furan (B31954) Synthesis
The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds.[5][6][7] While phenylglyoxal is not a direct substrate for the classical Paal-Knorr reaction, its derivatives and related γ-ketoaldehydes can be employed in modified furan syntheses. Due to a lack of direct comparative studies, a quantitative comparison is challenging. However, the ability of phenylglyoxal to participate in multicomponent reactions leading to highly substituted furans showcases its versatility as a precursor.
Experimental Protocols
General Procedure for Quinoxaline Synthesis using Phenylglyoxal Hydrate
To a solution of o-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (10 mL) was added phenylglyoxal hydrate (1 mmol) and iodine (5 mol%). The reaction mixture was subjected to microwave irradiation at a power and temperature appropriate to maintain a gentle reflux. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the pure 2-phenylquinoxaline.[1]
General Procedure for Three-Component Pyran Synthesis using Phenylglyoxal Hydrate
A mixture of phenylglyoxal monohydrate (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in a 1:1 mixture of ethanol and water (10 mL) was stirred at room temperature for 1 hour. The progress of the reaction was monitored by thin-layer chromatography. After completion of the reaction, the solid product was collected by filtration, washed with water and cold ethanol, and then recrystallized from ethanol to give the pure 2-amino-4-benzoyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.[4]
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflow for multicomponent reactions involving phenylglyoxal hydrate and a simplified mechanism for quinoxaline formation.
References
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2,2-Dihydroxy-1-phenylethan-1-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,2-Dihydroxy-1-phenylethan-1-one must be disposed of as hazardous waste through an approved waste disposal facility.[1][2][3] This compound is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][3] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is classified as an oral acute toxicant (Category 4), an acute aquatic toxicant (Category 1), and a chronic aquatic toxicant (Category 1).[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a respirator.[3]
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Procedure
The primary disposal route for this compound and its containers is through a licensed and approved waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this chemical should be disposed of as hazardous waste in the designated solid waste container.
2. Waste Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")
-
The accumulation start date.
-
-
Ensure the label is legible and securely attached to the container.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure and away from incompatible materials.[2]
-
Keep the container tightly closed except when adding waste.[2][3]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.[3]
-
Report the spill to your EHS office.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth.[1][2]
-
If on Skin: Wash with plenty of soap and water.[3] Remove contaminated clothing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
Quantitative Hazard Information
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2-Dihydroxy-1-phenylethan-1-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dihydroxy-1-phenylethan-1-one (also known as Phenylglyoxal hydrate). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, proper engineering controls are the first line of defense.
-
Ventilation: Always handle this chemical in a well-ventilated area.[3][4] A chemical fume hood is recommended, especially when handling powders to avoid dust formation.[3][5]
-
Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6][7][8]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Standards & Specifications |
| Eye & Face | Chemical safety goggles or safety glasses. A face shield is required when there is a splash hazard.[6][9] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7][8][10] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Must comply with OSHA 29 CFR 1910.138.[6] Gloves should be inspected before use.[5] |
| Body | Wear suitable protective clothing, such as a lab coat or chemical-resistant coveralls, to prevent skin exposure.[3][4][6][7][8] | Select based on the potential for skin contact. |
| Respiratory | Not typically required if handled in a well-ventilated area. If ventilation is inadequate or dust is generated, respiratory protection is necessary.[6][7] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7][8][10] Follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[4][8] |
| Foot | Safety shoes are recommended where there is a risk of falling objects or chemical spills.[6] | Must comply with OSHA 29 CFR 1910.136.[6] |
Procedural Guidance for PPE Usage
Proper donning, doffing, and maintenance of PPE are critical to its effectiveness.
3.1. PPE Donning Protocol (Putting On)
-
Gown/Coveralls: Put on the lab coat or coveralls, ensuring complete coverage.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves last. Ensure gloves overlap the cuffs of the gown.
3.2. PPE Doffing Protocol (Taking Off)
-
Gloves: Remove gloves first using a proper technique to avoid skin contact with the outer surface.[5]
-
Gown/Coveralls: Remove the gown by rolling it down and away from the body.
-
Eye and Face Protection: Remove face shield and goggles from the back.
-
Respiratory Protection (if required): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][6]
3.3. Accidental Exposure First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Seek medical attention.[4][6][8]
-
Skin Contact: Wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing and wash it before reuse.[3][4][8] Get medical advice if irritation occurs.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][8] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]
PPE Selection and Disposal Workflow
The following diagram outlines the logical workflow for selecting, using, and disposing of PPE when handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and secondary exposure.
-
Disposable PPE: Contaminated disposable items, such as gloves and coveralls, should be collected in a suitable, closed container for disposal.[4]
-
Contaminated Clothing: Non-disposable protective clothing that becomes contaminated should be removed immediately and washed thoroughly before reuse.[3][4][8]
-
Chemical Waste: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][11] Avoid release to the environment.[1][11]
By strictly following these guidelines, you can ensure a safe operational environment when working with this compound, building a culture of safety and responsibility within your laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. westliberty.edu [westliberty.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound|1075-06-5|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
